Dopastin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(Z)-[(2S)-1-[[(E)-but-2-enoyl]amino]-3-methylbutan-2-yl]-hydroxyimino-oxidoazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3/c1-4-5-9(13)10-6-8(7(2)3)12(15)11-14/h4-5,7-8,14H,6H2,1-3H3,(H,10,13)/b5-4+,12-11-/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPRFBUTGLVJQS-AJUNOXAASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCC(C(C)C)[N+](=NO)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NC[C@H](C(C)C)/[N+](=N/O)/[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
dydrogesterone mechanism of action in endometrium
An In-depth Technical Guide on the Core Mechanism of Action of Dydrogesterone (B1671002) in the Endometrium
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dydrogesterone is a synthetic, orally active retroprogesterone (B1680555) that acts as a highly selective agonist for the progesterone (B1679170) receptor (PR). Its molecular structure, a stereoisomer of natural progesterone, confers high oral bioavailability and a targeted progestogenic profile with minimal off-target hormonal activities. In the endometrium, dydrogesterone orchestrates a series of critical physiological events essential for menstrual cycle regulation, embryo implantation, and pregnancy maintenance. Its primary mechanism involves binding to nuclear progesterone receptors to modulate gene expression, leading to the secretory transformation of the endometrium, decidualization of stromal cells, and profound immunomodulation of the local uterine environment. This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action: Progesterone Receptor Signaling
Dydrogesterone exerts its effects by selectively binding to and activating progesterone receptors (PR-A and PR-B), which are ligand-activated transcription factors.[1] Unlike natural progesterone, dydrogesterone's unique "bent" molecular conformation enhances its selectivity for the PR, with negligible binding to androgen, estrogen, glucocorticoid, or mineralocorticoid receptors.[2][3] This high selectivity minimizes the risk of androgenic and other off-target side effects.[2] The primary pathway of action is genomic, involving the direct regulation of gene transcription in endometrial cells.
Genomic Signaling Pathway
The classical mechanism involves the diffusion of dydrogesterone into the target endometrial cell, where it binds to the PR in the cytoplasm or nucleus. This binding event induces a conformational change in the receptor, causing the dissociation of heat shock proteins and subsequent receptor dimerization. The activated dydrogesterone-PR complex then translocates to the nucleus, binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes, and recruits co-activators or co-repressors to modulate the rate of transcription. This process alters the synthesis of key proteins that drive the physiological changes in the endometrium.
Caption: Genomic signaling pathway of dydrogesterone in an endometrial cell.
Physiological Effects on the Endometrium
Following an estrogen-primed proliferative phase, dydrogesterone induces profound structural and functional changes in the endometrium, preparing it for potential embryo implantation.
Secretory Transformation
Dydrogesterone is essential for converting the proliferative endometrium into a secretory lining. This involves inhibiting estrogen-driven cell proliferation and promoting the differentiation of endometrial glands, which begin to synthesize and secrete glycoproteins, lipids, and peptides necessary to nourish a pre-implantation embryo.[4]
Decidualization
A critical progesterone-dependent process is the decidualization of endometrial stromal cells (ESCs).[5] This involves the morphological and biochemical transformation of fibroblastic ESCs into larger, rounded, secretory decidual cells.[5][6] This process is fundamental for creating a receptive endometrium, controlling trophoblast invasion, and establishing the maternal-fetal interface.[5] Key markers of successful decidualization include the increased production and secretion of prolactin (PRL) and insulin-like growth factor-binding protein-1 (IGFBP-1).[6][7][8]
Immunomodulatory Role in the Endometrial Microenvironment
Successful pregnancy requires maternal immune tolerance towards the semi-allogeneic fetus. Dydrogesterone is a key player in establishing this tolerance by modulating the local endometrial immune response.
Induction of Progesterone-Induced Blocking Factor (PIBF)
Upon binding to its receptor on lymphocytes, dydrogesterone stimulates the production of a crucial mediator protein called the Progesterone-Induced Blocking Factor (PIBF).[9][10][11][12] PIBF is central to the immunological effects of progesterone and dydrogesterone.[13][14]
Th1/Th2 Cytokine Shift
PIBF orchestrates a shift in the cytokine balance away from a pro-inflammatory, T-helper 1 (Th1) dominant profile and towards an anti-inflammatory, T-helper 2 (Th2) dominant profile.[14] Specifically, dydrogesterone has been shown to significantly inhibit the production of Th1 cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), while upregulating the production of Th2 cytokines such as Interleukin-4 (IL-4) and Interleukin-10 (IL-10).[11][15][16] This Th2-dominant environment suppresses cytotoxic immune responses that could otherwise lead to embryo rejection.[17] This effect is confirmed to be progesterone receptor-dependent, as it is blocked by the antagonist mifepristone (B1683876) (RU486).[11][16]
Caption: Immunomodulatory action of dydrogesterone via PIBF signaling.
Quantitative Data
Table 1: Pharmacokinetic Parameters of Oral Dydrogesterone (10 mg dose)
| Parameter | Dydrogesterone | 20α-dihydrodydrogesterone (DHD) (Active Metabolite) |
| Cmax (ng/mL) | 2.9 - 3.6 | 77 - 88 |
| Tmax (hours) | 1.5 | 1.5 - 1.6 |
| Data derived from a study on oocyte donors after single and multiple doses.[18] |
Table 2: Effective Clinical Dosages for Endometrial Support
| Indication | Daily Dosage Range | Study Context |
| Endometriosis | 10 - 60 mg | Treatment of symptoms and lesions.[19] |
| Luteal Phase Support (ART) | 20 - 40 mg | Used in fresh and frozen embryo transfer cycles.[20][21] |
| Hormone Replacement Therapy | 5 - 20 mg | In combination with estrogen to protect the endometrium.[22] |
| Endometrial Polyps | 20 mg (cycled) | Management of premenopausal patients.[23] |
Table 3: Effect of Dydrogesterone on Endometrial Parameters
| Parameter | Before Treatment | After 3 Months of Treatment | P-value |
| Mean Endometrial Thickness (cm) | 1.17 ± 0.33 | 0.90 ± 0.35 | < 0.001 |
| Mean Polyp Size (cm) | 1.10 ± 0.34 | 0.74 ± 0.65 | = 0.001 |
| Data from a study on the treatment of endometrial polyps in premenopausal women.[23] |
Key Experimental Protocols
Protocol: In Vitro Decidualization of Human Endometrial Stromal Cells (ESCs)
This protocol outlines the standard method to induce decidualization in primary human ESCs to study the effects of progestogenic compounds like dydrogesterone.
-
Cell Isolation and Culture:
-
Obtain endometrial tissue biopsies from consenting donors during the proliferative phase.
-
Mince the tissue and digest with collagenase (e.g., 0.1% Collagenase Type IV) and DNase I at 37°C to create a single-cell suspension.
-
Separate stromal cells from epithelial glands by sequential filtration through nylon meshes of decreasing pore size (e.g., 100 µm then 40 µm). Epithelial glands are retained on the 40 µm filter, while stromal cells pass through.
-
Plate the filtered stromal cells in DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. Culture until 80-90% confluent.[5]
-
-
Decidualization Induction:
-
Remove the growth medium and replace it with a decidualization medium. A standard medium consists of DMEM/F-12 with 2% charcoal-stripped FBS, 1 µM medroxyprogesterone (B1676146) acetate (B1210297) (MPA) (or an equivalent dose of dydrogesterone), and 0.5 mM 8-bromo-cAMP (a cAMP analog).[4][24] Some protocols also include 10 nM Estradiol (B170435) (E2).[5]
-
Culture cells for 8-14 days, changing the medium every 2-3 days.
-
-
Assessment of Decidualization:
-
Morphological Changes: Observe cells daily using phase-contrast microscopy for the characteristic change from an elongated, fibroblastic shape to a rounded, epithelioid morphology.[5]
-
Biochemical Markers: Collect culture supernatants at various time points to quantify the secretion of decidualization markers. Prolactin (PRL) and IGFBP-1 are typically measured using a specific Enzyme-Linked Immunosorbent Assay (ELISA).[5]
-
Gene Expression: Extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the upregulation of decidualization marker genes, such as PRL and IGFBP1.
-
Caption: Experimental workflow for in vitro decidualization of endometrial stromal cells.
Protocol: Quantification of PIBF and Cytokines by ELISA
-
Sample Collection and Preparation:
-
For clinical studies, collect peripheral blood via venipuncture into serum-separating tubes. Centrifuge to separate serum and store at -80°C until analysis.[1]
-
For in vitro studies, isolate peripheral blood mononuclear cells (PBMCs) and culture them with a stimulant (e.g., phytohaemagglutinin) in the presence or absence of dydrogesterone. Collect the culture supernatant after a defined incubation period (e.g., 48-72 hours).[11]
-
-
ELISA Procedure (General Principles):
-
Use commercially available ELISA kits specific for human PIBF, IFN-γ, TNF-α, IL-4, and IL-10.
-
Coat a 96-well microplate with a capture antibody specific to the analyte of interest.
-
Block non-specific binding sites.
-
Add standards, controls, and prepared samples (serum or culture supernatant) to the wells and incubate.
-
Wash the plate, then add a biotinylated detection antibody specific for the analyte.
-
Wash again, then add streptavidin conjugated to horseradish peroxidase (HRP).
-
Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stop the reaction with an acid solution (e.g., H₂SO₄) and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[25]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Calculate the concentration of the analyte in the samples by interpolating their absorbance values from the standard curve.
-
Protocol: Competitive Progesterone Receptor Binding Assay
-
Receptor Preparation:
-
Prepare cytosolic fractions from a source rich in progesterone receptors, such as MCF-7 breast cancer cells (pre-treated with estradiol to upregulate PR expression) or uterine tissue.[26]
-
-
Binding Reaction:
-
In a series of tubes, incubate the receptor preparation with a constant, low concentration of a radiolabeled progestin (e.g., [³H]-progesterone or [³H]-ORG 2058).[26]
-
To separate tubes, add increasing concentrations of unlabeled "cold" competitor ligand (e.g., progesterone as a reference, or dydrogesterone as the test compound).
-
Include tubes for measuring total binding (radioligand only) and non-specific binding (radioligand plus a large excess of unlabeled progesterone).
-
-
Separation and Quantification:
-
After incubation, separate the receptor-bound radioligand from the free radioligand (e.g., using dextran-coated charcoal which adsorbs free ligand).
-
Quantify the radioactivity in the bound fraction using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor ligand to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). This value is inversely proportional to the binding affinity of the test compound.
-
References
- 1. Characterisation of serum progesterone and progesterone-induced blocking factor (PIBF) levels across trimesters in healthy pregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity and potency of the retroprogesterone dydrogesterone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isolation of Human Endometrial Stromal Cells for In Vitro Decidualization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro decidualization of human endometrial stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of insulin-like growth factor-binding protein-1 synthesis and secretion by progestin and relaxin in long term cultures of human endometrial stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insulin-like growth factors in endometrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dydrogesterone supplementation in women with threatened preterm delivery--the impact on cytokine profile, hormone profile, and progesterone-induced blocking factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Modulation of cytokine production by dydrogesterone in lymphocytes from women with recurrent miscarriage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The impact of dydrogesterone supplementation on hormonal profile and progesterone-induced blocking factor concentrations in women with threatened abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jkalinka.pl [jkalinka.pl]
- 14. Progesterone induced blocking factor in health and disease [explorationpub.com]
- 15. Cytokines, Hormones and Cellular Regulatory Mechanisms Favoring Successful Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Depletion of CD8+ cells abolishes the pregnancy protective effect of progesterone substitution with dydrogesterone in mice by altering the Th1/Th2 cytokine profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oral dydrogesterone versus micronized vaginal progesterone for luteal phase support: a double-blind crossover study investigating pharmacokinetics and impact on the endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dydrogesterone in the treatment of endometriosis: evidence mapping and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. storage.imrpress.com [storage.imrpress.com]
- 21. Frontiers | Supplementary dydrogesterone is beneficial as luteal phase support in artificial frozen-thawed embryo transfer cycles compared to micronized progesterone alone [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. A prospective, open-label, single-arm study to evaluate the efficacy of dydrogesterone in the treatment of endometrial polyps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Isolation of Mouse Endometrial Epithelial and Stromal Cells for In Vitro Decidualization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Evidence that exposure to progesterone alone is a sufficient stimulus to cause a precipitous rise in the immunomodulatory protein the progesterone induced blocking factor (PIBF) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Architecture and Functional Landscape of Dydrogesterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dydrogesterone (B1671002), a synthetic retro-progesterone, has been a cornerstone in the management of a spectrum of progesterone-deficient conditions for decades. Its unique molecular structure confers a pharmacological profile characterized by high oral bioavailability and a remarkable selectivity for the progesterone (B1679170) receptor (PR). This technical guide provides an in-depth exploration of the molecular structure, mechanism of action, and functional implications of dydrogesterone. We delve into its binding affinities for steroid receptors, its metabolic fate, and its downstream signaling sequelae. Detailed experimental protocols for key assays used to characterize its activity are provided, alongside a comprehensive summary of its pharmacokinetic properties. This document is intended to serve as a critical resource for researchers and drug development professionals engaged in the study of progestins and their therapeutic applications.
Molecular Structure and Physicochemical Properties
Dydrogesterone (9β,10α-pregna-4,6-diene-3,20-dione) is a stereoisomer of progesterone, distinguished by a "retro" configuration of the steroid backbone. This unique three-dimensional conformation, with the hydrogen atom at C9 in the β-position and the methyl group at C10 in the α-position, results in a bent molecular structure.[1] This contrasts with the relatively planar structure of native progesterone. This altered geometry is fundamental to its distinct pharmacological properties, including its high affinity and selectivity for the progesterone receptor and its enhanced oral bioavailability.[1][2]
Table 1: Physicochemical Properties of Dydrogesterone
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₈O₂ | [3] |
| Molar Mass | 312.45 g/mol | [3] |
| Melting Point | 168-169 °C | [3] |
| Solubility | Soluble in acetone, chloroform; sparingly soluble in methanol; practically insoluble in water. | [3] |
| LogP | 3.4 | [3] |
Mechanism of Action: A Highly Selective Progesterone Receptor Agonist
Dydrogesterone exerts its biological effects primarily through its potent and selective agonism of the progesterone receptor (PR), a member of the nuclear receptor superfamily.[4][5] The PR exists in two main isoforms, PR-A and PR-B, which are transcribed from the same gene but have distinct transcriptional activities. Dydrogesterone binds to and activates both PR-A and PR-B.[6] Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[7]
In addition to this classical genomic signaling, progestins can also elicit rapid, non-genomic effects initiated at the cell membrane.[8] While the direct involvement of dydrogesterone in these non-genomic pathways is an area of ongoing research, it has been shown to inhibit myometrial contractions in a manner independent of the classical progesterone receptor, suggesting a potential non-genomic mechanism of action.[9]
Receptor Binding Affinity and Selectivity
A key feature of dydrogesterone is its high selectivity for the progesterone receptor, with minimal affinity for other steroid hormone receptors, such as the androgen (AR), estrogen (ER), glucocorticoid (GR), and mineralocorticoid (MR) receptors. This selectivity minimizes the potential for off-target effects commonly associated with less selective progestins.[10][11] The binding affinities of dydrogesterone and its major active metabolite, 20α-dihydrodydrogesterone (DHD), for various steroid receptors are summarized in Table 2.
Table 2: Receptor Binding Affinity (Ki, nM) of Dydrogesterone and its Metabolites
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor (ERα) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |
| Dydrogesterone | 12.6 | >1000 | >10000 | 357 | >1000 |
| 20α-dihydrodydrogesterone (DHD) | 20.0 | >1000 | >10000 | >1000 | >1000 |
| Progesterone | 2.0 | 100 | >10000 | 20 | 1.0 |
Data compiled from Rižner et al., Steroids, 2011.[10]
Functional Potency
The progestogenic activity of dydrogesterone has been confirmed in functional cell-based assays that measure the transactivation of progesterone receptor-responsive genes. The EC50 values for dydrogesterone and its metabolite in a luciferase reporter gene assay are presented in Table 3.
Table 3: Functional Potency (EC50, nM) of Dydrogesterone and its Metabolites in a PR-B CALUX® Assay
| Compound | EC50 (nM) |
| Dydrogesterone | 0.32 |
| 20α-dihydrodydrogesterone (DHD) | 10.8 |
| Progesterone | 0.36 |
Data compiled from Rižner et al., Steroids, 2011.[10]
Metabolism and Pharmacokinetics
Following oral administration, dydrogesterone is rapidly absorbed and extensively metabolized in the liver.[4][6] The primary metabolic pathway involves the reduction of the 20-keto group by aldo-keto reductase enzymes (AKR1C1 and AKR1C3) to form its main active metabolite, 20α-dihydrodydrogesterone (DHD).[3][6] DHD also possesses progestogenic activity, although it is less potent than the parent compound.[6] Dydrogesterone is also metabolized to a lesser extent by cytochrome P450 enzymes, primarily CYP3A4.[3] The metabolites are predominantly excreted in the urine as glucuronic acid conjugates.[6]
Table 4: Pharmacokinetic Parameters of Dydrogesterone and 20α-dihydrodydrogesterone (DHD)
| Parameter | Dydrogesterone | 20α-dihydrodydrogesterone (DHD) | Reference(s) |
| Tmax (hours) | 0.5 - 2.5 | ~1.5 | [6][12][13] |
| Cmax (ng/mL) after 10 mg single dose | ~2.5 - 3.0 | ~50 - 60 | [13] |
| AUC (ng·h/mL) after 10 mg single dose | ~7 - 8 | ~300 - 350 | [13] |
| Elimination Half-life (hours) | 5 - 7 | 14 - 17 | [6] |
| Absolute Bioavailability (%) | 28 | - | [6] |
Signaling Pathways and Metabolic Fate
The biological effects of dydrogesterone are mediated through complex signaling networks. The following diagrams, generated using the DOT language, illustrate the key pathways involved.
Caption: Genomic signaling pathway of dydrogesterone.
Caption: Metabolic pathway of dydrogesterone in the liver.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay for Steroid Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of dydrogesterone and its metabolites for various steroid receptors.
Materials:
-
HEK293 cells transiently or stably expressing the human steroid receptor of interest (PR, AR, GR, MR, or ER).
-
Radioligand specific for each receptor (e.g., [³H]-progesterone for PR, [³H]-dihydrotestosterone for AR).
-
Unlabeled dydrogesterone, 20α-dihydrodydrogesterone, and reference compounds.
-
Binding buffer (e.g., Tris-HCl buffer with additives).
-
Scintillation cocktail and vials.
-
Microplate harvester and filter mats.
-
Liquid scintillation counter.
Procedure:
-
Cell Lysate Preparation: Harvest cells expressing the receptor of interest and prepare a crude membrane fraction by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add the cell lysate, a fixed concentration of the specific radioligand, and varying concentrations of the unlabeled test compound (dydrogesterone, DHD, or reference).
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester. The filter will trap the receptor-bound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Luciferase Reporter Gene Assay for Functional Progestogenic Activity
This assay measures the ability of dydrogesterone to activate the progesterone receptor and induce the expression of a reporter gene.
Materials:
-
A suitable mammalian cell line (e.g., HEK293 or Ishikawa cells) that endogenously or recombinantly expresses the human progesterone receptor.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with progesterone response elements (PREs).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Cell culture medium and supplements.
-
Transfection reagent.
-
Dydrogesterone, 20α-dihydrodydrogesterone, and a reference agonist (e.g., progesterone).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection: Culture the cells to an appropriate confluency. Co-transfect the cells with the PRE-luciferase reporter plasmid and the control plasmid using a suitable transfection method.
-
Compound Treatment: After transfection, treat the cells with various concentrations of dydrogesterone, DHD, or the reference agonist. Include a vehicle control.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for receptor activation, gene transcription, and protein expression.
-
Cell Lysis: Lyse the cells to release the luciferase enzymes.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the compound concentration. Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) from the dose-response curve.
Gene Expression Profiling using RNA-Sequencing
This protocol outlines a general workflow for analyzing changes in the transcriptome of endometrial cells in response to dydrogesterone treatment.
Materials:
-
Human endometrial cell line (e.g., Ishikawa or primary endometrial stromal cells).
-
Cell culture medium and supplements.
-
Dydrogesterone.
-
RNA extraction kit.
-
DNase I.
-
RNA quality assessment system (e.g., Agilent Bioanalyzer).
-
RNA sequencing library preparation kit.
-
Next-generation sequencing platform.
Procedure:
-
Cell Culture and Treatment: Culture endometrial cells to the desired confluency. Treat the cells with dydrogesterone at a relevant concentration and for a specific duration. Include a vehicle-treated control group.
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA extraction kit. Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer and a microfluidics-based electrophoresis system.
-
Library Preparation: Prepare sequencing libraries from the high-quality RNA samples. This typically involves mRNA enrichment (for eukaryotes), fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the high-quality reads to the human reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in the dydrogesterone-treated group compared to the control group.
-
Pathway and Functional Enrichment Analysis: Analyze the differentially expressed genes to identify enriched biological pathways and gene ontology terms.
-
Caption: Workflow for RNA-sequencing analysis.
Conclusion
Dydrogesterone's unique retro-progesterone structure underpins its favorable pharmacological profile as a highly selective and orally active progestin. Its potent agonism of the progesterone receptor, coupled with a lack of significant off-target steroid receptor activity, provides a clear molecular basis for its therapeutic efficacy in a range of gynecological conditions. The comprehensive data and detailed methodologies presented in this technical guide offer a valuable resource for the scientific community to further explore the molecular intricacies of dydrogesterone and to guide the development of future progestin-based therapies.
References
- 1. Reference Gene Selection for Real-Time Quantitative PCR Analysis of the Mouse Uterus in the Peri-Implantation Period | PLOS One [journals.plos.org]
- 2. Characterization of the functional progesterone receptor in an endometrial adenocarcinoma cell line (Ishikawa): progesterone-induced expression of the alpha1 integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. xobi.net [xobi.net]
- 5. msjonline.org [msjonline.org]
- 6. Human endometrial cell-type-specific RNA sequencing provides new insights into the embryo-endometrium interplay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enrichment of cell cycle pathways in progesterone-treated endometrial organoids of infertile women compared to fertile women - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imrpress.com [imrpress.com]
- 10. Early effects of high concentrations of progesterone and mifepristone A gene expression study of endometrial cancer cells (Ishikawa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of microarray experiments of gene expression profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral dydrogesterone versus micronized vaginal progesterone for luteal phase support: a double-blind crossover study investigating pharmacokinetics and impact on the endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
Dydrogesterone vs. Natural Progesterone: An In-depth Technical Guide to Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of the signaling pathways activated by dydrogesterone (B1671002), a synthetic progestogen, and natural progesterone (B1679170). Dydrogesterone exhibits a high selectivity for the progesterone receptor (PR) and is primarily metabolized to the active compound 20α-dihydrodydrogesterone (DHD). Both dydrogesterone and its metabolite, alongside natural progesterone, exert their effects through genomic and non-genomic signaling cascades. This document details these pathways, presents comparative quantitative data on receptor binding and gene activation, and provides methodologies for key experimental procedures used to elucidate these mechanisms.
Introduction
Progesterone is a critical steroid hormone involved in the regulation of the female reproductive cycle, pregnancy, and embryogenesis. Its biological effects are mediated primarily through the progesterone receptor (PR), which exists in two main isoforms, PR-A and PR-B, transcribed from the same gene but with distinct transcriptional activities. Dydrogesterone is a retro-progesterone, a stereoisomer of progesterone, designed to have high oral bioavailability and a favorable safety profile. Understanding the nuances of how dydrogesterone and its active metabolite, 20α-dihydrodydrogesterone (DHD), interact with and activate progesterone receptors in comparison to natural progesterone is crucial for drug development and clinical applications.
Progesterone Receptor Isoforms and their Function
The biological response to progesterone and its analogs is primarily mediated by two isoforms of the progesterone receptor: PR-A and PR-B. These isoforms are identical except for an additional 164 amino acids at the N-terminus of PR-B, which includes a unique transactivation domain (AF-3). This structural difference leads to distinct functional roles:
-
PR-B: Generally functions as a transcriptional activator of progesterone-responsive genes.
-
PR-A: Can act as a transcriptional inhibitor of PR-B and other steroid hormone receptors, depending on the cellular context.
The ratio of PR-A to PR-B in a target tissue is a critical determinant of the cellular response to progestogens.
Comparative Signaling Pathways
Both natural progesterone and dydrogesterone initiate signaling through genomic and non-genomic pathways.
Genomic Signaling Pathway
The classical genomic pathway involves the binding of the progestogen to the PR in the cytoplasm, leading to a conformational change, dissociation from heat-shock proteins, dimerization, and translocation to the nucleus. In the nucleus, the ligand-receptor complex binds to progesterone response elements (PREs) on the DNA, recruiting co-activators or co-repressors to modulate the transcription of target genes.
Dydrogesterone is a potent and selective agonist for the progesterone receptor, with a similar mechanism of action to natural progesterone in this genomic pathway.[1] Its high selectivity means it has minimal affinity for other steroid receptors, such as androgen, estrogen, glucocorticoid, and mineralocorticoid receptors.[2]
Non-Genomic Signaling Pathways
Rapid, non-genomic effects of progesterone are mediated by membrane-bound progesterone receptors (mPRs) and other cell-surface proteins. These actions do not directly involve gene transcription but instead activate intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. These rapid signals can influence a variety of cellular processes, including cell proliferation and survival.
While the primary actions of dydrogesterone are mediated through the nuclear PR, there is evidence to suggest it may also have non-genomic effects. For instance, dydrogesterone has been shown to inhibit myometrial contractions in a manner that is independent of the classical progesterone receptor, suggesting a non-genomic mechanism of action.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data comparing natural progesterone, dydrogesterone, and its active metabolite, 20α-dihydrodydrogesterone.
Table 1: Comparative Binding Affinity for Progesterone Receptors
| Compound | Receptor | Relative Binding Affinity (%) | IC50 / Ki (nM) | Reference |
| Natural Progesterone | PR (undifferentiated) | 100 | - | [4] |
| Dydrogesterone | PR (in blood mononuclear cells) | 0 - 298 (variable) | - | [4] |
| 20α-dihydrodydrogesterone (DHD) | PR (undifferentiated) | Lower than Dydrogesterone | - | [5] |
Table 2: Comparative Transcriptional Activation
| Compound | Reporter Gene Assay | EC50 (nM) | Target Cell | Reference |
| Natural Progesterone | MMTV-luciferase | - | T47D | [6] |
| Dydrogesterone | MMTV-luciferase | - | T47D | [6] |
Note: Specific EC50 values for dydrogesterone and DHD in reporter gene assays are not consistently reported in the literature.
Table 3: Comparative Regulation of Target Gene Expression
| Compound | Target Gene | Cell Line | Fold Change vs. Control | Reference |
| Natural Progesterone | WNT4 | Mouse Mammary Epithelium | 3-5 fold increase | [7] |
| Dydrogesterone | Endometrial genes (global) | Human Endometrium | No significant difference vs. micronized progesterone | [8] |
Note: Direct comparative studies quantifying the fold change of specific target genes like FKBP5 and WNT4 in response to dydrogesterone versus natural progesterone in the same experimental system are limited.
Detailed Experimental Protocols
Progesterone Receptor Competitive Binding Assay
This protocol is adapted for determining the relative binding affinity of test compounds for the progesterone receptor.
Methodology:
-
Reagent Preparation:
-
Prepare a working solution of the progesterone receptor ligand-binding domain (PR-LBD) in assay buffer.
-
Prepare a working solution of a fluorescently labeled progesterone analog (tracer).
-
Prepare serial dilutions of the test compounds (dydrogesterone, DHD, natural progesterone) and control compounds.[9]
-
-
Assay Plate Setup:
-
To a 384-well plate, add the serially diluted test compounds or vehicle control.
-
Prepare a premix of the PR-LBD and fluorescent tracer and add it to each well.[9]
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 1-4 hours), protected from light, to allow the binding reaction to reach equilibrium.[9]
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the tracer.[9]
-
-
Data Analysis:
-
Calculate the millipolarization (mP) values. The displacement of the tracer by the test compound results in a decrease in the mP value.
-
Plot the mP values against the log of the competitor concentration to generate a dose-response curve and determine the IC50 value for each compound.[10]
-
Luciferase Reporter Gene Assay for PR Activation
This protocol is used to quantify the transcriptional activity of the progesterone receptor in response to ligand binding.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., T47D human breast cancer cells) in appropriate media.
-
Transfect the cells with a progesterone receptor expression vector and a reporter plasmid containing a progesterone-responsive promoter (e.g., MMTV) driving the expression of the luciferase gene.[6]
-
-
Hormone Treatment:
-
Treat the transfected cells with serial dilutions of the test compounds (dydrogesterone, DHD, natural progesterone) or vehicle control.
-
-
Incubation:
-
Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene transcription and luciferase protein expression.
-
-
Cell Lysis and Luminescence Measurement:
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.[11]
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the log of the agonist concentration to generate a dose-response curve and determine the EC50 value.[12]
-
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine the in vivo binding of the progesterone receptor to specific DNA sequences.
Methodology:
-
Cross-linking and Cell Lysis:
-
Treat cells with formaldehyde to cross-link proteins to DNA.
-
Lyse the cells and shear the chromatin into smaller fragments using sonication.[13]
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the progesterone receptor.
-
Precipitate the antibody-protein-DNA complexes using protein A/G-conjugated beads.[13]
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating.
-
Purify the DNA.
-
-
Quantitative PCR (qPCR):
-
Use qPCR with primers specific for known progesterone response elements (e.g., in the promoter of the FKBP5 or WNT4 gene) to quantify the enrichment of these sequences in the immunoprecipitated DNA compared to a negative control.
-
Conclusion
Dydrogesterone and its active metabolite, 20α-dihydrodydrogesterone, function as selective progesterone receptor agonists, primarily mediating their effects through the classical genomic signaling pathway. While evidence for non-genomic actions exists, further research is needed to fully elucidate these mechanisms and their physiological relevance. The high selectivity of dydrogesterone for the progesterone receptor underscores its favorable clinical profile. The experimental protocols provided herein offer a framework for researchers to further investigate the nuanced differences in the signaling pathways of dydrogesterone and natural progesterone, contributing to the development of more targeted and effective progestogenic therapies. A significant gap in the current literature is the lack of direct, quantitative comparisons of receptor binding affinities and transcriptional activation potencies for dydrogesterone, DHD, and natural progesterone across the different PR isoforms. Future studies should aim to address this to provide a more complete understanding of their comparative pharmacology.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. The steroid hormone dydrogesterone inhibits myometrial contraction independently of the progesterone/progesterone receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Relative binding activity of dydrogesterone with blood mononuclear cells progesterone receptors of women included in the IVF program] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selectivity and potency of the retroprogesterone dydrogesterone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral dydrogesterone versus micronized vaginal progesterone for luteal phase support: a double-blind crossover study investigating pharmacokinetics and impact on the endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Frontiers | Quantitative Evaluation of the Transcriptional Activity of Steroid Hormone Receptor Mutants and Variants Using a Single Vector With Two Reporters and a Receptor Expression Cassette [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
The Pharmacokinetics and Bioavailability of Oral Dydrogesterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of oral dydrogesterone (B1671002), a synthetic retro-progesterone widely used in various gynecological conditions. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the absorption, distribution, metabolism, and excretion (ADME) of dydrogesterone, supported by quantitative data, experimental methodologies, and visual representations of key processes.
Executive Summary
Oral dydrogesterone is rapidly absorbed, with peak plasma concentrations reached within 0.5 to 2.5 hours. It exhibits an absolute bioavailability of approximately 28%. The drug is extensively bound to plasma proteins (>90%) and undergoes rapid and extensive metabolism, primarily to its pharmacologically active main metabolite, 20α-dihydrodydrogesterone (DHD). DHD plasma levels are substantially higher than those of the parent drug. Both dydrogesterone and DHD are primarily eliminated via the kidneys as metabolites. The elimination half-life of dydrogesterone is in the range of 5 to 7 hours, while that of DHD is longer, between 14 to 17 hours.
Pharmacokinetic Profile
The pharmacokinetic properties of dydrogesterone and its active metabolite, DHD, have been characterized in several clinical studies. The key parameters are summarized in the tables below, providing a comparative overview of single-dose and steady-state pharmacokinetics.
Single-Dose Pharmacokinetics
Pharmacokinetic parameters following a single oral dose of 10 mg dydrogesterone in healthy female volunteers under fasting conditions are presented in Table 1.
Table 1: Single-Dose Pharmacokinetic Parameters of Dydrogesterone and 20α-dihydrodydrogesterone (10 mg oral dose) [1]
| Parameter | Dydrogesterone (D) | 20α-dihydrodydrogesterone (DHD) |
| Cmax (ng/mL) | 2.1 | 53.0 |
| AUCinf (ng·h/mL) | 7.7 | 322.0 |
| Tmax (h) | 0.5 - 2.5 | ~1.5 |
| t½ (h) | 5 - 7 | 14 - 17 |
Cmax: Maximum plasma concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life.
Steady-State Pharmacokinetics
Upon repeated administration, steady-state concentrations of dydrogesterone and DHD are achieved within 3 days.[2] The pharmacokinetic profile at steady-state following multiple dosing is crucial for understanding the drug's long-term therapeutic effects. Table 2 presents the pharmacokinetic parameters at steady state.
Table 2: Steady-State Pharmacokinetic Parameters of Dydrogesterone and 20α-dihydrodydrogesterone (10 mg three times daily)
| Parameter | Dydrogesterone (D) | 20α-dihydrodydrogesterone (DHD) |
| Cmax (ng/mL) | 3.6 | 88 |
| Tmax (h) | 1.5 | 1.5 |
Data obtained on the eighth day of administration, representing steady-state conditions.
Bioavailability
The bioavailability of an orally administered drug is a critical factor determining its clinical efficacy.
Absolute Bioavailability
The absolute bioavailability of oral dydrogesterone has been determined to be 28%. This was established in a study comparing a 20 mg oral dose to a 7.8 mg intravenous infusion.[3]
Effect of Food
While specific quantitative data on the effect of food on dydrogesterone bioavailability is not extensively published, general principles of drug absorption suggest that co-administration with food can potentially alter the rate and extent of absorption. For other progestogens like oral micronized progesterone (B1679170), concomitant food ingestion has been shown to increase the area under the curve (AUC) and maximum plasma concentration (Cmax).[4] Further studies are warranted to fully elucidate the impact of food on dydrogesterone's pharmacokinetic profile.
Absorption
Oral dydrogesterone is rapidly absorbed from the gastrointestinal tract. Peak plasma concentrations (Tmax) are typically observed between 0.5 and 2.5 hours after administration.[1]
Distribution
Following absorption, dydrogesterone is widely distributed in the body. Both dydrogesterone and its active metabolite, DHD, are highly bound to plasma proteins, with a binding percentage exceeding 90%.[1] The steady-state volume of distribution for dydrogesterone after intravenous administration is approximately 1400 L.[1]
Metabolism
Dydrogesterone undergoes rapid and extensive metabolism in the liver. It is almost completely converted to its main active metabolite, 20α-dihydrodydrogesterone (DHD).[2] The plasma concentrations of DHD are significantly higher than those of the parent compound, with AUC and Cmax ratios of DHD to dydrogesterone being in the order of 40 and 25, respectively.[3]
The primary metabolic pathway is the reduction of the 20-keto group of dydrogesterone to form DHD. This reaction is predominantly catalyzed by cytosolic enzymes, specifically aldo-keto reductases of the AKR1C family (mainly AKR1C1 and to a lesser extent AKR1C3).[2] A secondary metabolic pathway involves the cytochrome P450 system, with CYP3A4 being the main enzyme responsible for microsomal metabolism.[5]
Caption: Metabolic pathway of oral dydrogesterone.
Excretion
The metabolites of dydrogesterone are primarily excreted in the urine, mainly as glucuronic acid conjugates.[2] On average, 63% of an orally administered dose is excreted via the urine within 72 hours.[3]
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical studies employing rigorous methodologies. Below are detailed descriptions of typical experimental protocols.
Bioequivalence Study Protocol
A common study design to compare the bioavailability of a generic drug to a reference product is a randomized, open-label, two-period, crossover study.
Caption: Workflow of a typical bioequivalence study for oral dydrogesterone.
-
Study Population: Healthy adult female volunteers, typically between 18 and 45 years of age, with a body mass index (BMI) within a specified range.[6]
-
Study Design: A randomized, open-label, balanced, two-treatment, two-period, two-sequence, crossover design is often employed.[6]
-
Dosing: Subjects receive a single oral dose of the test and reference dydrogesterone formulations (e.g., 10 mg) under fasting conditions.[6]
-
Washout Period: A washout period of at least 14 days separates the two treatment periods to ensure complete elimination of the drug from the body.[6]
-
Blood Sampling: Serial blood samples are collected at predefined time points, for instance, pre-dose and at 0.25, 0.5, 0.75, 1, 1.25, 1.5, 1.75, 2, 2.25, 2.5, 2.75, 3, 3.5, 4, 5, 6, 8, 12, 16, 24, 48, and 72 hours post-dose.[3]
-
Pharmacokinetic Analysis: Plasma concentrations of dydrogesterone and DHD are determined, and key pharmacokinetic parameters such as Cmax, AUC0-t, and AUC0-inf are calculated.[3]
Bioanalytical Method: LC-MS/MS
The quantification of dydrogesterone and its metabolites in human plasma is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: A common and rapid method for sample preparation is protein precipitation, where a precipitating agent like methanol (B129727) is added to the plasma sample.[7] Alternatively, solid-phase extraction (SPE) can be used for cleaner extracts.[8]
-
Chromatographic Separation: The analytes are separated on a reverse-phase column (e.g., Zorbax SB-C18) under isocratic conditions. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[7]
-
Mass Spectrometric Detection: Detection is achieved using a mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source, operating in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[7]
-
Method Validation: The method is validated according to regulatory guidelines, assessing parameters such as linearity, lower limit of quantification (LLOQ), precision, accuracy, and recovery.[7][8] For example, a validated method for dydrogesterone in human plasma had a calibration curve ranging from 5 to 150 ng/mL, with precision and accuracy values less than 12.5% and 7.5%, respectively.[7] Another validated method had a lower limit of quantitation of 50.6 pg/mL.[3]
Interplay of Pharmacokinetic Parameters
The key pharmacokinetic parameters are interconnected and collectively describe the disposition of a drug in the body. Understanding these relationships is fundamental for drug development and clinical pharmacology.
Caption: Logical relationships between key pharmacokinetic parameters.
This diagram illustrates how primary parameters like clearance (CL) and volume of distribution (Vd) determine the secondary parameter, elimination half-life (t½). Similarly, the area under the curve (AUC) is influenced by the bioavailability (F) and the dose, and in turn, is used to calculate clearance. The maximum concentration (Cmax) is primarily affected by the rate of absorption.
Conclusion
This technical guide has provided a detailed overview of the pharmacokinetics and bioavailability of oral dydrogesterone. The rapid absorption, extensive metabolism to an active metabolite, and predictable pharmacokinetic profile contribute to its clinical utility. The experimental protocols and analytical methods described herein offer a framework for conducting further research and development in this area. A thorough understanding of these principles is essential for optimizing therapeutic regimens and ensuring the safe and effective use of dydrogesterone.
References
- 1. Dydrogesterone as an oral alternative to vaginal progesterone for IVF luteal phase support: A systematic review and individual participant data meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpps.com [wjpps.com]
- 3. msjonline.org [msjonline.org]
- 4. The absorption of oral micronized progesterone: the effect of food, dose proportionality, and comparison with intramuscular progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. msjonline.org [msjonline.org]
- 7. New method for determination of dydrogesterone in human plasma for therapeutic drug monitoring in gynecological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Dydrogesterone Metabolism and its Active Metabolites in Humans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dydrogesterone (B1671002) is a synthetic, orally active progestogen, a retro-isomer of progesterone (B1679170), widely prescribed for various gynecological conditions associated with progesterone deficiency. Its unique 9β,10α-stereoconfiguration distinguishes it from natural progesterone, conferring high oral bioavailability and a distinct metabolic profile.[1][2] A comprehensive understanding of its metabolism is critical for drug development professionals and researchers to appreciate its pharmacokinetic (PK) and pharmacodynamic (PD) properties, predict drug-drug interactions, and ensure clinical efficacy and safety.
This technical guide provides a detailed overview of the metabolic pathways of dydrogesterone in humans, focusing on the enzymatic processes, the primary active metabolites, and the experimental methodologies used for their characterization and quantification.
Metabolic Pathways of Dydrogesterone
The metabolism of dydrogesterone is rapid and extensive, occurring primarily in the liver.[1] The metabolic processes can be categorized into a dominant cytosolic pathway and a secondary microsomal pathway. A key feature of its metabolism is the stability of the 4,6-diene-3-one structure, which is retained in all characterized metabolites and is believed to contribute to its oral efficacy and lack of estrogenic properties.[3]
Primary Metabolic Pathway: Reduction to 20α-Dihydrodydrogesterone (20α-DHD)
The principal and most significant metabolic transformation of dydrogesterone is the hydrogenation of the 20-keto group to form its major active metabolite, 20α-dihydrodydrogesterone (20α-DHD).[1]
-
Enzymatic Conversion : This reduction is predominantly catalyzed by cytosolic enzymes, specifically aldo-keto reductase 1C1 (AKR1C1) and, to a lesser extent, AKR1C3.[1][4] Studies using human liver cytosol (HLC) have confirmed that the formation of 20α-DHD occurs exclusively in this cellular fraction and not in liver microsomes.[4][5] AKR1C1 demonstrates a higher catalytic efficiency for this conversion compared to AKR1C3.[4]
-
Significance : The plasma concentrations of 20α-DHD are substantially higher than those of the parent drug, dydrogesterone.[1] This, coupled with its own progestogenic activity (albeit lower than dydrogesterone), suggests that dydrogesterone may function as a prodrug of 20α-DHD.[1][6]
Secondary Metabolic Pathway: CYP450-Mediated Oxidation
In addition to the primary cytosolic reduction, dydrogesterone undergoes secondary metabolism by cytochrome P450 (CYP) enzymes located in the liver microsomes.
-
Enzymatic Conversion : In vitro studies have identified CYP3A4 as the main contributor to the microsomal metabolism of dydrogesterone.[4][5] A minor contribution from CYP2C19 has also been observed, though it is limited to individuals with high CYP2C19 activity.[5] Importantly, CYP-dependent metabolism does not lead to the formation of 20α-DHD.[5]
-
Clinical Relevance : The involvement of CYP3A4 suggests a potential for drug-drug interactions with strong inducers or inhibitors of this enzyme.
The metabolic fate of dydrogesterone is visually summarized in the following diagram.
Caption: Dydrogesterone Metabolic Pathways in the Human Liver.
Pharmacokinetics and Metabolite Profile
Following oral administration, dydrogesterone is rapidly absorbed and metabolized. The pharmacokinetic properties of dydrogesterone and its primary metabolite, 20α-DHD, are well-characterized and predictable.[1]
Quantitative Pharmacokinetic Data
The key pharmacokinetic parameters are summarized in the table below, highlighting the rapid conversion of dydrogesterone to 20α-DHD and the latter's prolonged systemic exposure.
Table 1: Pharmacokinetic Parameters of Dydrogesterone and 20α-DHD in Humans
| Parameter | Dydrogesterone | 20α-Dihydrodydrogesterone (20α-DHD) | Reference(s) |
|---|---|---|---|
| Oral Bioavailability | ~28% | - | [1] |
| Time to Peak (Tmax) | 0.5 - 2.5 hours | ~1.5 hours | [1] |
| Elimination Half-life (t½) | 5 - 7 hours | 14 - 17 hours | [1] |
| Cmax Ratio (DHD:Dydrogesterone) | - | ~25:1 | [1] |
| AUC Ratio (DHD:Dydrogesterone) | - | ~40:1 | [1] |
| Excretion | Predominantly via urine, as metabolites | Major urinary metabolite, mainly as a glucuronic acid conjugate |[1] |
Urinary Metabolite Profile
Studies involving the administration of radiolabeled dydrogesterone have identified the major metabolites excreted in urine. These findings confirm that the conversion to 20α-DHD is the main metabolic route.[3]
Table 2: Major Identified Urinary Metabolites of Dydrogesterone
| Metabolite | Chemical Name | % of Urinary Radioactivity | Reference(s) |
|---|---|---|---|
| 20α-DHD | 20α-hydroxy-9β,10α-pregna-4,6-diene-3-one | ~52% | [3] |
| Metabolite II | 21-hydroxy-9β,10α-pregna-4,6-diene-3,20-dione | ~18% | [3] |
| Metabolite III | 16α-hydroxy-9β,10α-4,6-diene-3,20-dione | ~1% |[3] |
Note: The three identified metabolites constitute approximately 70% of the total urinary radioactivity within the first 8 hours post-administration.[3]
Experimental Methodologies
The characterization of dydrogesterone's metabolism relies on robust in vitro and in vivo experimental protocols.
In Vitro Enzyme Phenotyping
Identifying the specific enzymes responsible for metabolism is crucial. This is typically achieved by using subcellular liver fractions and specific inhibitors.
Experimental Protocol:
-
Subcellular Fractionation : Incubate dydrogesterone separately with human liver microsomes (HLM) and human liver cytosol (HLC) to distinguish between microsomal (CYP-mediated) and cytosolic (AKR-mediated) metabolism.[5]
-
Cofactor Requirement : Ensure the presence of appropriate cofactors: NADPH for both CYP and AKR enzymes.
-
Enzyme Inhibition :
-
In HLM incubations, use specific chemical inhibitors for CYP isoforms (e.g., ketoconazole (B1673606) for CYP3A4) to confirm their role.[5]
-
In HLC incubations, use specific inhibitors for AKR1C enzymes to confirm their contribution to 20α-DHD formation.[5]
-
-
Recombinant Enzymes : Confirm findings by incubating dydrogesterone with recombinantly expressed human CYP and AKR enzymes.[5][7]
-
Analysis : Quantify the depletion of dydrogesterone and the formation of metabolites using a validated analytical method, such as LC-MS/MS.
The workflow for this experimental approach is outlined below.
Caption: Experimental Workflow for In Vitro Enzyme Phenotyping.
Quantification in Human Plasma by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of dydrogesterone and its metabolites in biological matrices like human plasma.[8][9]
Table 3: Example LC-MS/MS Protocol for Dydrogesterone Quantification in Human Plasma
| Step | Description | Example Parameters | Reference(s) |
|---|---|---|---|
| Sample Preparation | Protein Precipitation | To 0.2 mL plasma, add 0.6 mL of methanol. Vortex and centrifuge to remove precipitated proteins. | [8] |
| Chromatography | HPLC Column | Reversed-phase C18 column (e.g., Zorbax SB-C18, 100 mm x 3.0 mm, 3.5 µm) | [8] |
| Mobile Phase | Isocratic elution with a mixture of 1 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (e.g., 20:80 v/v) | [8] | |
| Flow Rate | 1.0 mL/min | [8] | |
| Mass Spectrometry | Ionization | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) | [8][9] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [9] | |
| MRM Transition | Dydrogesterone: m/z 313 -> m/z 295 or m/z 313.1 -> m/z 105.5 | [8][9] |
| Quantification | Calibration Range | 5 - 150 ng/mL or 10 - 60 ng/mL in plasma |[8][9] |
Conclusion
The metabolism of dydrogesterone in humans is a well-defined process dominated by the cytosolic reduction to its main active metabolite, 20α-dihydrodydrogesterone, primarily by the enzyme AKR1C1. Secondary oxidative pathways are mediated by CYP3A4. The resulting pharmacokinetic profile is characterized by high circulating levels and a longer half-life of 20α-DHD compared to the parent drug. This comprehensive metabolic and pharmacokinetic data is essential for guiding clinical use, designing future drug-drug interaction studies, and developing novel therapeutic strategies involving this important progestogen.
References
- 1. Dydrogesterone - Wikipedia [en.wikipedia.org]
- 2. Progestational effects of dydrogesterone in vitro, in vivo and on the human endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dydrogesterone: metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dydrogesterone metabolism in human liver by aldo-keto reductases and cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 20α-Dihydrodydrogesterone - Wikipedia [en.wikipedia.org]
- 7. Biotechnological production of 20-alpha-dihydrodydrogesterone at pilot scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New method for determination of dydrogesterone in human plasma for therapeutic drug monitoring in gynecological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Dydrogesterone in Human Plasma by Tandem Mass Spectrometry: Application to Therapeutic Drug Monitoring of Dydrogesterone in Gynecological Disorders | Semantic Scholar [semanticscholar.org]
The Discovery and Synthesis of Dydrogesterone: A Technical Guide
Introduction
Dydrogesterone (B1671002) is a synthetic, orally active progestogen that is structurally and pharmacologically similar to endogenous progesterone (B1679170). Developed in the 1950s by Philips-Duphar, it was first introduced for medical use in 1961.[1][2] What sets dydrogesterone apart is its unique retro-progesterone structure, which confers high selectivity for the progesterone receptor and a favorable side-effect profile, devoid of androgenic, estrogenic, or corticoid activity.[3][4][5] This guide provides a detailed overview of the discovery, synthesis, and mechanism of action of dydrogesterone, tailored for researchers and professionals in drug development.
Discovery and Rationale for Development
The development of dydrogesterone was driven by the need for a potent, orally bioavailable progestogen that could overcome the limitations of natural progesterone, which is poorly absorbed and rapidly metabolized by the liver.[6] Scientists at Philips-Duphar synthesized dydrogesterone in the 1950s, creating a unique stereoisomer of progesterone.[2]
The key innovation lies in its "retro" steroid structure. In dydrogesterone, the hydrogen atom at carbon 9 is in the beta (β) position, and the methyl group at carbon 10 is in the alpha (α) position, the reverse of the configuration in natural progesterone. This 9β,10α conformation results in a bent molecular shape that is highly selective for the progesterone receptor (PR).[3][7] Furthermore, the introduction of a double bond between carbons 6 and 7 enhances its progestational activity. This structural modification leads to a highly selective progestogen with improved oral bioavailability and metabolic stability compared to progesterone.[1]
Chemical Synthesis of Dydrogesterone
The most common industrial synthesis of dydrogesterone starts from natural progesterone. The process involves two primary steps: a photochemical isomerization followed by a dehydrogenation reaction.
Synthesis Pathway from Progesterone
The synthesis can be conceptually broken down as follows:
-
Photochemical Isomerization : Progesterone is dissolved in a suitable organic solvent (e.g., tetrahydrofuran) and subjected to photochemical reaction, typically using ultraviolet light. This step converts the natural 9α,10β steroid backbone into the "retro" 9β,10α configuration, yielding 9β,10α-pregn-4-ene-3,20-dione (retroprogesterone).[8]
-
Dehydrogenation : The resulting retroprogesterone (B1680555) is then subjected to a dehydrogenation reaction to introduce a double bond at the C6-C7 position. This is often achieved using a benzoquinone oxidant in an organic solvent, which selectively removes hydrogen atoms to form the 4,6-diene-3-one system characteristic of dydrogesterone.[8]
An alternative, though less common, synthetic route begins with pregnenolone (B344588) (3β-hydroxy-9α,10β-pregna-5-en-20-one). This multi-step process involves oxidation, ketal protection, bromination, elimination, photoisomerization, and rearrangement, but it is generally considered less efficient due to the longer reaction sequence.[6]
Visualization of the Synthesis Pathway
The following diagram illustrates the primary synthesis route from progesterone to dydrogesterone.
Caption: Synthesis of Dydrogesterone from Progesterone.
Mechanism of Action and Signaling Pathway
Dydrogesterone is a highly selective agonist for the progesterone receptor (PR).[1][2] Unlike many other synthetic progestins, it has a low affinity for androgen, estrogen, glucocorticoid, and mineralocorticoid receptors, which accounts for its favorable safety profile.[3][9]
Upon oral administration, dydrogesterone is rapidly absorbed.[1] It is then extensively metabolized in the liver to its primary active metabolite, 20α-dihydrodydrogesterone (DHD).[1] Plasma concentrations of DHD are substantially higher than those of the parent drug, with AUC and Cmax ratios of DHD to dydrogesterone being approximately 40 and 25, respectively.[5] Both dydrogesterone and DHD bind to and activate the progesterone receptors (PR-A and PR-B), initiating a signaling cascade that leads to the physiological effects of progesterone.
Signaling Pathway Visualization
The diagram below outlines the mechanism of action of dydrogesterone.
Caption: Dydrogesterone Signaling Pathway.
Quantitative Data
Pharmacokinetic Properties
The pharmacokinetic profiles of dydrogesterone and its major active metabolite, DHD, are predictable and linear within the therapeutic dose range.[1][5]
| Parameter | Dydrogesterone | 20α-dihydrodydrogesterone (DHD) | Reference |
| Tmax (hours) | 0.5 - 2.5 | ~1.5 | [1] |
| Terminal Half-life (hours) | 5 - 7 | 14 - 17 | [5] |
| Bioavailability | 28% | - | [1] |
| Protein Binding | >90% | >90% | [5] |
Receptor Binding and Selectivity
Dydrogesterone's therapeutic efficacy is rooted in its high selectivity for the progesterone receptor.
| Receptor | Relative Binding Affinity (Progesterone = 100%) | Reference |
| Progesterone Receptor | ~16% (but more potent in vivo) | [1] |
| Androgen Receptor | Low affinity | [9] |
| Estrogen Receptor | No affinity | [9] |
| Glucocorticoid Receptor | No clinically relevant activity | [3] |
| Mineralocorticoid Receptor | Mild antimineralocorticoid properties | [10] |
Note: While the in vitro affinity for the PR is lower than progesterone, dydrogesterone's enhanced bioavailability and metabolic stability make it 10 to 20 times more potent in vivo when administered orally.[1]
Experimental Protocols
Representative Synthesis of Dydrogesterone from Progesterone
This protocol is a conceptual representation based on described chemical transformations.[8] Actual laboratory procedures may vary and should be performed by qualified personnel with appropriate safety measures.
Objective: To synthesize dydrogesterone from progesterone.
Materials:
-
Progesterone
-
Tetrahydrofuran (THF), anhydrous
-
Benzoquinone
-
Photochemical reactor with a UV lamp
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
Step 1: Photochemical Isomerization to Retroprogesterone
-
Dissolve progesterone in anhydrous THF in a quartz reaction vessel suitable for photochemical reactions.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Place the reaction vessel in the photochemical reactor and irradiate with a suitable UV light source (e.g., medium-pressure mercury lamp) while maintaining a constant temperature (e.g., 20-25°C) with cooling.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator to yield crude retroprogesterone.
Step 2: Dehydrogenation to Dydrogesterone
-
Dissolve the crude retroprogesterone from Step 1 in a suitable organic solvent (e.g., tert-butanol (B103910) or dioxane).
-
Add a dehydrogenating agent, such as a benzoquinone (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ), to the solution.
-
Heat the reaction mixture to reflux and stir for the required duration, monitoring the reaction by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any precipitated by-products.
-
Evaporate the solvent from the filtrate under reduced pressure.
Step 3: Purification
-
Purify the crude dydrogesterone using silica gel column chromatography. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to separate the product from impurities.
-
Combine the fractions containing the pure product, as identified by TLC.
-
Remove the solvent under reduced pressure.
-
Recrystallize the solid product from a suitable solvent (e.g., ethanol (B145695) or acetone) to obtain pure dydrogesterone.
-
Dry the final product under vacuum.
Progesterone Receptor Binding Assay (Conceptual Protocol)
Objective: To determine the binding affinity of dydrogesterone and DHD to the progesterone receptor relative to progesterone.
Principle: This is a competitive binding assay where a radiolabeled progestin (e.g., ³H-promegestone) competes with unlabeled ligands (progesterone, dydrogesterone, DHD) for binding to the progesterone receptor.
Materials:
-
Progesterone receptor preparation (e.g., from T47D cell lysates or recombinant sources)
-
Radiolabeled ligand (e.g., ³H-promegestone)
-
Unlabeled test compounds: Progesterone (control), Dydrogesterone, DHD
-
Assay buffer
-
Scintillation fluid and vials
-
Microplate harvester and scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds (progesterone, dydrogesterone, DHD) in the assay buffer.
-
In a microplate, add the progesterone receptor preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled test compounds. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled progesterone).
-
Incubate the plate for a sufficient time at a controlled temperature (e.g., 2-4 hours at 4°C) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapidly filtering the contents of each well through a glass fiber filter using a microplate harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with cold assay buffer to remove any remaining unbound ligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) for each test compound from the resulting dose-response curve. The lower the IC₅₀, the higher the binding affinity.
References
- 1. Dydrogesterone - Wikipedia [en.wikipedia.org]
- 2. Pharmaceutical Insights: Dydrogesterone's R&D Progress [synapse.patsnap.com]
- 3. Selectivity and potency of the retroprogesterone dydrogesterone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mims.com [mims.com]
- 5. e-lactancia.org [e-lactancia.org]
- 6. Process optimizations for the synthesis of an intermediate of dydrogesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retroprogesterone - Wikipedia [en.wikipedia.org]
- 8. CN113666981A - A kind of synthetic method of dydrogesterone - Google Patents [patents.google.com]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. Dydrogesterone: Synthesis and Applications_Chemicalbook [chemicalbook.com]
The Effects of Dydrogesterone on the Hypothalamic-Pituitary-Gonadal Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dydrogesterone (B1671002) is a synthetic, orally active retroprogesterone (B1680555) that is structurally related to natural progesterone (B1679170).[1][2] Its unique stereochemical configuration grants it high selectivity for progesterone receptors, resulting in potent progestogenic effects with minimal androgenic, estrogenic, or glucocorticoid activity.[3][4] A key area of interest for researchers and clinicians is its interaction with the Hypothalamic-Pituitary-Gonadal (HPG) axis, the central regulatory pathway of the reproductive system. This document provides a comprehensive technical overview of dydrogesterone's mechanism of action, its quantifiable effects on HPG axis hormones, and the experimental protocols used to ascertain these effects.
The HPG axis is a tightly regulated endocrine feedback loop involving the hypothalamus, the anterior pituitary gland, and the gonads.[5] The hypothalamus secretes Gonadotropin-Releasing Hormone (GnRH), which stimulates the pituitary to release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[6][7] These gonadotropins, in turn, act on the ovaries to regulate follicular development, ovulation, and the production of steroid hormones like estradiol (B170435) and progesterone. Dydrogesterone modulates this axis primarily through its action on progesterone receptors located in the hypothalamus and pituitary, influencing the delicate hormonal balance that governs the menstrual cycle.
Mechanism of Action
Dydrogesterone exerts its effects by selectively binding to progesterone receptors (PRs) in target tissues, including the hypothalamus, pituitary gland, and endometrium.[3][8] Upon oral administration, it is rapidly absorbed and metabolized into its principal active metabolite, 20α-dihydrodydrogesterone (DHD), which is responsible for most of its progestogenic activity.[3]
The primary mechanism by which dydrogesterone influences the HPG axis is through negative feedback. Similar to endogenous progesterone, dydrogesterone acts at the level of the hypothalamus and pituitary to suppress the secretion of gonadotropins.[2] This feedback is crucial for regulating the menstrual cycle and is the basis for its clinical application in suppressing the premature LH surge during assisted reproduction technologies.[1][9]
dot
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Role of Dydrogesterone in the Management of Luteal Phase Defect: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Dydrogesterone? [synapse.patsnap.com]
- 4. Selectivity and potency of the retroprogesterone dydrogesterone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mft.nhs.uk [mft.nhs.uk]
- 7. researchgate.net [researchgate.net]
- 8. Progesterone receptor distribution in the human hypothalamus and its association with suicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dydrogesterone is an eligible tool to suppress LH surge in assisted reproduction technologies (ART) cycles - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Effects of Dydrogesterone on Uterine Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dydrogesterone (B1671002) is a synthetic, orally active progestogen that is structurally and pharmacologically similar to natural progesterone (B1679170).[1][2] Its unique retro-progesterone structure confers high selectivity for progesterone receptors, ensuring targeted progestogenic effects with minimal androgenic, estrogenic, or glucocorticoid activity.[3] Dydrogesterone is widely used in various gynecological conditions, including those requiring luteal phase support, such as threatened and recurrent miscarriages.[4] Understanding its direct effects on uterine cells is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies. This technical guide provides an in-depth overview of the in vitro effects of dydrogesterone on various uterine cell types, supported by experimental data, detailed protocols, and pathway visualizations.
Effects on Endometrial Stromal Cells: Decidualization
Decidualization is the progesterone-driven transformation of endometrial stromal cells (ESCs) into specialized secretory decidual cells, a process critical for embryo implantation and the establishment of pregnancy.[5][6][7] In vitro studies are instrumental in dissecting the molecular events underlying this transformation.
Dydrogesterone, like progesterone, induces the morphological and biochemical differentiation of ESCs into decidual cells.[2] This process is marked by a change in cell shape from fibroblastic to a more rounded, epithelioid morphology and is accompanied by the secretion of key decidualization markers, including prolactin (PRL) and insulin-like growth factor-binding protein-1 (IGFBP-1).[8][9][10]
Quantitative Data: Dydrogesterone-Induced Decidualization Markers
| Cell Type | Treatment | Marker | Fold Change vs. Control | Reference Study |
| Human Endometrial Stromal Cells | Dydrogesterone | Prolactin (PRL) | Increased Secretion | General finding for progestins[8][9][11] |
| Human Endometrial Stromal Cells | Dydrogesterone | IGFBP-1 | Increased Secretion | General finding for progestins[8][10][12] |
Signaling Pathway for Progesterone-Mediated Decidualization
Caption: Progesterone receptor signaling pathway in endometrial cells.
Experimental Protocol: In Vitro Decidualization of Human Endometrial Stromal Cells
This protocol is adapted from established methods for inducing decidualization in primary human endometrial stromal cells (HESCs).[5][8]
-
Cell Isolation and Culture:
-
Obtain endometrial tissue biopsies from consenting donors in the proliferative phase of the menstrual cycle.
-
Mince the tissue and digest with collagenase (e.g., 10 mg/mL Type IA) and DNase I.
-
Separate stromal cells from epithelial glands by filtration through a nylon mesh.
-
Plate the stromal cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Culture at 37°C in a 5% CO2 incubator until confluent.
-
-
Decidualization Induction:
-
Once cells reach 80-90% confluency, replace the growth medium with a decidualization medium.
-
Control Group: DMEM/F-12 with 2% charcoal-stripped FBS.
-
Treatment Group: Control medium supplemented with dydrogesterone (e.g., 1 µM), often in combination with a cyclic adenosine (B11128) monophosphate (cAMP) analog like 8-Bromo-cAMP (0.5 mM) to enhance the process. Estradiol (E2, 10 nM) is also commonly included.[8][13]
-
Culture for a period of 3 to 12 days, replacing the medium every 2-3 days.
-
-
Assessment of Decidualization:
-
Morphology: Observe for the characteristic change from spindle-shaped fibroblasts to larger, polygonal, epithelioid cells using phase-contrast microscopy.
-
Marker Secretion (ELISA): Collect culture supernatants at various time points. Quantify the concentration of secreted prolactin (PRL) and IGFBP-1 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8]
-
Gene Expression (qRT-PCR): Isolate total RNA from the cells. Perform reverse transcription followed by quantitative real-time PCR to measure the mRNA levels of decidualization markers (e.g., PRL, IGFBP1).
-
Effects on Uterine Leiomyoma (Fibroid) Cells
Uterine leiomyomas, or fibroids, are benign tumors whose growth is influenced by ovarian steroids. The effect of progestogens on leiomyoma cells is complex, with some studies suggesting they can promote proliferation.[14]
In vitro studies on the direct effects of dydrogesterone on leiomyoma cell proliferation and apoptosis have shown no significant impact. One study investigating the use of dydrogesterone during pregnancy in patients with uterine fibroids found no significant difference in the expression of progesterone receptor (PR), the proliferation marker Cyclin D1, insulin-like growth factor 1 (IGF1), or the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) in leiomyoma tissue compared to controls.[15][16][17][18]
Quantitative Data: Effects of Dydrogesterone on Leiomyoma Cells
| Cell Type | Treatment | Marker | Outcome (vs. Control) | Reference Study |
| Uterine Leiomyoma Tissue | Dydrogesterone | PR | No significant change | [15][17] |
| Uterine Leiomyoma Tissue | Dydrogesterone | Cyclin D1 | No significant change | [15][17] |
| Uterine Leiomyoma Tissue | Dydrogesterone | IGF1 | No significant change | [15][17] |
| Uterine Leiomyoma Tissue | Dydrogesterone | Bcl-2 | No significant change | [15][17] |
Experimental Workflow: Assessing Dydrogesterone Effects on Leiomyoma Cells
Caption: Workflow for in vitro analysis of dydrogesterone on leiomyoma cells.
Experimental Protocol: Cell Viability and Proliferation (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.[19][20][21]
-
Cell Plating: Seed uterine leiomyoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of dydrogesterone or a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan (B1609692) precipitate.[19]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
Effects on Myometrial Cells
Progesterone is essential for maintaining myometrial quiescence during pregnancy. Dydrogesterone has been shown to inhibit myometrial contractions in vitro. Interestingly, this effect appears to be rapid and independent of the classical nuclear progesterone receptor pathway, suggesting a non-genomic mechanism of action.[22] Studies have shown that dydrogesterone can inhibit oxytocin-induced and high-concentration KCl-induced contractions in both rat and pregnant human myometrium. This inhibitory effect was not blocked by the progesterone receptor antagonist RU486, further supporting a non-genomic pathway, possibly involving the modulation of voltage-dependent calcium channels.[22]
Proposed Non-Genomic Signaling of Dydrogesterone in Myometrial Cells
Caption: Proposed non-genomic pathway for dydrogesterone in myometrial cells.
Gene Expression and Signaling
Progesterone action in uterine tissues is mediated by two main progesterone receptor isoforms, PR-A and PR-B, which act as ligand-activated transcription factors.[7][23][24] The relative expression of these isoforms can determine the cellular response to progestogens. Dydrogesterone, being highly selective for these receptors, modulates the transcription of a wide array of genes that are crucial for endometrial function.[3]
During decidualization, progesterone (and by extension, dydrogesterone) regulates the expression of key transcription factors and signaling molecules, including HOXA10, HAND2, and members of the Indian hedgehog (IHH) and WNT signaling pathways, which are critical for implantation.[25] The regulation of these genes is complex and involves crosstalk between the epithelial and stromal compartments of the endometrium.[26]
Key Genes Regulated by Progestogens in Endometrial Cells
| Gene | Function in Endometrium | Regulation by Progesterone | Reference Study |
| PRL | Decidualization marker, immune modulation | Upregulated | [8][11] |
| IGFBP-1 | Decidualization marker, regulates IGF bioavailability | Upregulated | [8][10][12] |
| HOXA10 | Transcription factor essential for implantation | Upregulated | [25] |
| IHH | Epithelial-stromal signaling, initiates decidualization | Upregulated | [25] |
| HAND2 | Stromal transcription factor, represses fibroblast growth factors | Upregulated | [13] |
| MMP-2 | Matrix metalloproteinase, tissue remodeling | Downregulated | [27] |
| MMP-3 | Matrix metalloproteinase, tissue remodeling | Downregulated | [27] |
Note: This table reflects general progesterone regulation, which is the basis for dydrogesterone's mechanism of action.
Conclusion
In vitro studies demonstrate that dydrogesterone effectively mimics the actions of natural progesterone on uterine cells. It is a potent inducer of decidualization in endometrial stromal cells, a key process for successful pregnancy. Its effects on uterine leiomyoma cells appear to be neutral, with no significant stimulation of proliferation or inhibition of apoptosis observed in the available studies. Furthermore, dydrogesterone exhibits a rapid, non-genomic inhibitory effect on myometrial contractions, highlighting a distinct mechanism for promoting uterine quiescence. The continued use of these in vitro models is essential for further dissecting the molecular pathways governed by dydrogesterone and for optimizing its clinical applications in reproductive health.
References
- 1. Progestational effects of dydrogesterone in vitro, in vivo and on the human endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijrcog.org [ijrcog.org]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. The Role of Dydrogesterone in the Management of Luteal Phase Defect: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of nuclear progesterone receptor isoforms in uterine pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation of Human Endometrial Stromal Cells for In Vitro Decidualization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro decidualization of human endometrial stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insulin-like growth factor binding protein-1 induces decidualization of human endometrial stromal cells via alpha5beta1 integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of prolactin production by progestin, estrogen, and relaxin in human endometrial stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of progestin, antiprogestin, and relaxin on the accumulation of prolactin and insulin-like growth factor-binding protein-1 messenger ribonucleic acid in human endometrial stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of progesterone on uterine leiomyoma growth and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dydrogesterone has no effect on uterine fibroids when used to prevent miscarriage in pregnant women with uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. semanticscholar.org [semanticscholar.org]
- 19. jrmds.in [jrmds.in]
- 20. 细胞活力和增殖测定 [sigmaaldrich.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. The steroid hormone dydrogesterone inhibits myometrial contraction independently of the progesterone/progesterone receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 24. Role of nuclear progesterone receptor isoforms in uterine pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Progesterone-Regulated Endometrial Factors Controlling Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
Non-Genomic Actions of Dydrogesterone on Myometrial Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dydrogesterone (B1671002), a retro-progesterone with a high affinity for the progesterone (B1679170) receptor, exerts significant non-genomic effects on myometrial tissue, leading to rapid relaxation and inhibition of contractions. This technical guide provides an in-depth analysis of these non-genomic actions, focusing on the underlying signaling pathways, quantitative data from key studies, and detailed experimental protocols. The primary mechanism involves the modulation of ion channels, particularly the inhibition of voltage-dependent L-type calcium channels, resulting in a decrease in intracellular calcium concentration. This action is independent of the classical nuclear progesterone receptor pathway. This document serves as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of dydrogesterone in managing uterine contractility.
Introduction
Progesterone is essential for maintaining uterine quiescence during pregnancy. While its genomic actions via nuclear progesterone receptors (nPRs) are well-documented, there is growing interest in the rapid, non-genomic effects of progestins. Dydrogesterone, a synthetic progestogen structurally similar to natural progesterone, has been shown to elicit potent, rapid inhibitory effects on myometrial contractions. These actions occur within minutes and are not blocked by the nPR antagonist RU486, indicating a non-genomic mechanism of action. Understanding these pathways is crucial for developing targeted therapies for conditions such as preterm labor.
Core Non-Genomic Signaling Pathway of Dydrogesterone in Myometrial Cells
The primary non-genomic action of dydrogesterone on myometrial cells is the rapid inhibition of uterine contractility. This is achieved through a signaling cascade that is independent of gene transcription and protein synthesis. The key molecular events are outlined below.
-
Initiation at the Cell Membrane: The precise molecular target of dydrogesterone on the myometrial cell membrane is an area of active investigation. While the direct binding of dydrogesterone to membrane progesterone receptors (mPRs) in the myometrium has not been definitively proven, the non-genomic effects of progesterone are known to be mediated by such receptors.[1][2] An alternative hypothesis is a direct interaction with ion channels.
-
Inhibition of Voltage-Dependent Calcium Channels: A crucial step in dydrogesterone's non-genomic pathway is the inhibition of voltage-dependent L-type calcium channels. These channels are the primary route for calcium influx into myometrial cells, which is a prerequisite for contraction. By inhibiting these channels, dydrogesterone effectively reduces the influx of extracellular calcium.
-
Reduction of Intracellular Calcium Levels: The inhibition of L-type calcium channels leads to a significant decrease in the intracellular free calcium concentration ([Ca²⁺]i). Calcium ions are essential second messengers that, upon binding to calmodulin, activate myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent muscle contraction.
-
Myometrial Relaxation: The reduction in [Ca²⁺]i prevents the activation of the contractile apparatus, resulting in the relaxation of the myometrial smooth muscle and the cessation of contractions.
The following diagram illustrates this proposed signaling pathway:
Quantitative Data on Dydrogesterone's Non-Genomic Effects
The following tables summarize the key quantitative findings from in vitro studies on the effects of dydrogesterone on myometrial contractility.
Table 1: Efficacy of Dydrogesterone in Inhibiting Myometrial Contractions
| Agonist | Tissue Type | Dydrogesterone Concentration | Outcome | Reference |
| High-Concentration KCl | Pregnant Rat Myometrium | As low as 10⁻⁷ M | Inhibition of contraction | |
| Oxytocin (B344502) | Pregnant Human Myometrium | 10⁻⁶ M | Inhibition of contraction |
Table 2: Comparative Efficacy of Progestins on Oxytocin-Induced Myometrial Contractions
| Progestin | Concentration | Effect on Contraction | Reference |
| Dydrogesterone | 10⁻⁶ M | Rapid and direct inhibition | |
| Progesterone | < 10⁻⁶ M | No effect | |
| Medroxyprogesterone acetate | < 10⁻⁶ M | No effect | |
| Norethisterone | < 10⁻⁶ M | No effect | |
| Chlormadinone acetate | < 10⁻⁶ M | No effect | |
| Levonorgestrel | < 10⁻⁶ M | No effect | |
| 17α-hydroxyprogesterone caproate | < 10⁻⁶ M | No effect | |
| Dienogest | < 10⁻⁶ M | No effect |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the non-genomic actions of dydrogesterone on myometrial tissue.
In Vitro Myometrial Contraction Assay
This protocol is fundamental for assessing the direct effects of compounds on uterine muscle contractility.
Objective: To measure the isometric contractions of myometrial strips in response to uterotonic agents and the inhibitory effects of dydrogesterone.
Materials:
-
Myometrial biopsies from pregnant women or rats.
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
-
Oxytocin, high-concentration KCl solution.
-
Dydrogesterone and other test compounds.
Procedure:
-
Tissue Preparation: Myometrial strips (e.g., 2 mm x 10 mm) are dissected from the biopsies and mounted vertically in organ baths containing oxygenated Krebs-Henseleit solution at 37°C.
-
Equilibration: The strips are allowed to equilibrate for at least 60 minutes under a resting tension of 1-2 g, during which spontaneous contractions may develop. The bathing solution is changed every 15-20 minutes.
-
Induction of Contractions: Stable, rhythmic contractions are induced by adding a uterotonic agent such as oxytocin (e.g., 0.5 nM) or by depolarization with a high-concentration KCl solution (e.g., 60 mM).
-
Application of Dydrogesterone: Once stable contractions are achieved, dydrogesterone is added to the bath in a cumulative or single-dose manner to determine its inhibitory effect.
-
Data Analysis: The frequency, amplitude, and area under the curve of contractions are recorded and analyzed to quantify the inhibitory effect of dydrogesterone.
Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)
This protocol allows for the direct visualization and quantification of changes in intracellular calcium levels in response to dydrogesterone.
Objective: To measure [Ca²⁺]i in isolated myometrial cells using a fluorescent calcium indicator.
Materials:
-
Isolated primary myometrial cells or a suitable cell line.
-
Fura-2 AM (acetoxymethyl ester) fluorescent dye.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
-
Fluorescence microscopy system with dual-wavelength excitation capabilities or a plate reader.
-
Ionomycin (B1663694) and EGTA for calibration.
-
Dydrogesterone and stimulating agents (e.g., oxytocin, KCl).
Procedure:
-
Cell Culture: Myometrial cells are cultured on glass coverslips.
-
Dye Loading: Cells are incubated with Fura-2 AM (e.g., 2-5 µM) in HBSS for 30-60 minutes at 37°C to allow the dye to enter the cells and be cleaved into its active, membrane-impermeant form.
-
Washing: The cells are washed with fresh HBSS to remove extracellular dye.
-
Imaging: The coverslip is mounted on a perfusion chamber on the stage of the fluorescence microscope. Cells are alternately excited at 340 nm and 380 nm, and the emission fluorescence is recorded at ~510 nm.
-
Stimulation: A baseline [Ca²⁺]i is recorded, after which the cells are perfused with a stimulating agent (e.g., oxytocin) to induce a calcium transient. Subsequently, dydrogesterone is added to observe its effect on the stimulated calcium response.
-
Calibration: At the end of the experiment, the cells are treated with ionomycin in the presence of high extracellular calcium to obtain the maximum fluorescence ratio (Rmax), followed by the addition of EGTA to chelate calcium and obtain the minimum fluorescence ratio (Rmin).
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is calculated and converted to [Ca²⁺]i using the Grynkiewicz equation.
Western Blotting for Phosphorylated Signaling Proteins
This technique can be used to investigate the downstream signaling events that may be modulated by dydrogesterone.
Objective: To detect changes in the phosphorylation state of specific proteins (e.g., MLCK, protein kinases) in myometrial cells following treatment with dydrogesterone.
Materials:
-
Myometrial tissue or cell lysates.
-
Lysis buffer containing phosphatase and protease inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., BSA or non-fat dry milk in TBST).
-
Primary antibodies specific for the phosphorylated and total forms of the protein of interest.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Sample Preparation: Myometrial tissue or cells are treated with dydrogesterone for the desired time. The cells are then lysed in a buffer containing inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Electrotransfer: The separated proteins are transferred from the gel to a membrane.
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody targeting the phosphorylated protein of interest, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped of the first set of antibodies and reprobed with an antibody against the total protein to normalize for loading differences.
Logical Relationship of Dydrogesterone's Non-Genomic Action
The non-genomic action of dydrogesterone on myometrial tissue can be understood as a rapid, membrane-initiated signaling event that bypasses the classical genomic pathway to induce a direct physiological response.
Conclusion
The non-genomic actions of dydrogesterone on myometrial tissue represent a significant and rapid mechanism for inducing uterine quiescence. The primary pathway involves the inhibition of voltage-dependent L-type calcium channels, leading to a decrease in intracellular calcium and subsequent muscle relaxation. This is distinct from the classical genomic pathway and offers a promising avenue for therapeutic interventions aimed at modulating uterine contractility. Further research is warranted to fully elucidate the initial molecular interactions at the cell membrane and the potential involvement of other downstream signaling molecules. The experimental protocols and quantitative data presented in this guide provide a solid foundation for future investigations in this field.
References
Dydrogesterone's Immunomodulatory Properties in Pregnancy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Successful pregnancy requires a complex and dynamic immunological shift to accommodate the semi-allogeneic fetus. Dydrogesterone (B1671002), a synthetic progestogen, has demonstrated significant immunomodulatory properties that contribute to the establishment and maintenance of a favorable immunological environment for pregnancy. This technical guide provides an in-depth analysis of the core immunomodulatory mechanisms of dydrogesterone, focusing on its influence on T helper (Th) cell differentiation, the induction of Progesterone-Induced Blocking Factor (PIBF), and its effects on uterine Natural Killer (NK) cells and Human Leukocyte Antigen-G (HLA-G) expression. Detailed experimental protocols for key assays and quantitative data from relevant studies are presented to facilitate further research and drug development in this field.
Introduction
The maternal immune system undergoes profound adaptations to tolerate the fetal semi-allograft. A key aspect of this adaptation is a shift from a pro-inflammatory T helper 1 (Th1) and Th17-dominant cytokine profile to an anti-inflammatory Th2-dominant profile.[1][2] Progesterone (B1679170) is a critical hormone in orchestrating this immunological balance.[3] Dydrogesterone, an orally active retro-progesterone, mimics many of the immunomodulatory effects of endogenous progesterone and has been effectively used in the management of threatened and recurrent miscarriage.[2][4] This guide delineates the molecular and cellular mechanisms underpinning the immunomodulatory actions of dydrogesterone in pregnancy.
Core Immunomodulatory Mechanisms of Dydrogesterone
Dydrogesterone exerts its immunomodulatory effects primarily through its interaction with the progesterone receptor, leading to a cascade of downstream events that modulate the maternal immune response.[5]
Modulation of T Helper Cell Differentiation
Dydrogesterone plays a pivotal role in shifting the balance of T helper (Th) cell subsets, which is crucial for a successful pregnancy. A dominant Th1 response, characterized by the secretion of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), is associated with pregnancy complications like recurrent miscarriage.[1][6] Conversely, a Th2-dominant response, with the production of anti-inflammatory cytokines like interleukin-4 (IL-4), and interleukin-10 (IL-10), is pregnancy-protective.[6] Dydrogesterone has been shown to significantly inhibit the production of Th1 cytokines (IFN-γ and TNF-α) and the pro-inflammatory Th17 cytokine IL-17, while upregulating the production of Th2 cytokines (IL-4 and IL-6).[1][5][6] This modulation helps to create an anti-inflammatory milieu at the feto-maternal interface.
Induction of Progesterone-Induced Blocking Factor (PIBF)
A key mediator of dydrogesterone's immunomodulatory effects is the Progesterone-Induced Blocking Factor (PIBF).[7] Dydrogesterone treatment has been shown to significantly increase the production of PIBF.[8][9] PIBF is a protein that exerts several pregnancy-protective functions, including the induction of a Th2-dominant cytokine response, inhibition of NK cell activity, and blocking the release of arachidonic acid, a precursor of pro-inflammatory prostaglandins.[7][10] The signaling pathway involves the binding of PIBF to its receptor, which then forms a complex with the IL-4 receptor alpha chain, leading to the activation of downstream signaling pathways that promote Th2 cytokine production.[9]
Effects on Uterine Natural Killer (NK) Cells and HLA-G Expression
Uterine NK (uNK) cells are the most abundant immune cells at the maternal-fetal interface in early pregnancy and play a crucial role in placental development and immune tolerance. While peripheral NK cells are cytotoxic, uNK cells have low cytotoxicity and primarily secrete cytokines and angiogenic factors. Dydrogesterone is thought to inhibit the cytotoxic activity of NK cells, contributing to fetal tolerance.[10]
Human Leukocyte Antigen-G (HLA-G) is a non-classical MHC class I molecule expressed on extravillous trophoblast cells. HLA-G interacts with inhibitory receptors on uNK cells, such as Leukocyte Immunoglobulin-like Receptor B1 (LILRB1), to suppress their cytotoxic activity and promote a tolerogenic environment.[11][12] Dydrogesterone has been suggested to positively regulate the expression of trophoblast HLA genes, further contributing to the establishment of maternal-fetal tolerance.[4]
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the immunomodulatory effects of dydrogesterone.
Table 1: Effect of Dydrogesterone on T Helper Cytokine Production
| Cytokine | Effect of Dydrogesterone | Study Population | Reference |
| Th1 Cytokines | |||
| IFN-γ | Significantly inhibited | Women with recurrent miscarriage | [5] |
| TNF-α | Significantly inhibited | Women with recurrent miscarriage | [5] |
| IFN-α | Significantly down-regulated | Women with recurrent spontaneous miscarriage | [6] |
| Th2 Cytokines | |||
| IL-4 | Induced an increase | Women with recurrent miscarriage | [5] |
| IL-6 | Induced an increase | Women with recurrent miscarriage | [5] |
| IL-10 | Significantly higher serum levels | Women with threatened preterm delivery | [8] |
| Th17 Cytokines | |||
| IL-17A | Significantly down-regulated | Women with recurrent spontaneous miscarriage | [6] |
| IL-23 | Significantly down-regulated | Women with recurrent spontaneous miscarriage | [6] |
Table 2: Clinical Outcomes of Dydrogesterone Treatment in Pregnancy
| Outcome | Dydrogesterone Group | Control Group | p-value | Study Population | Reference |
| Pregnancy Success Rate | Higher | Lower | <0.05 | Recurrent Spontaneous Abortion | [13] |
| Miscarriage Rate | 10.5% | 23.5% | <0.05 | Recurrent Miscarriage | [2] |
| Gestational Age at Delivery | Increased | Lower | <0.05 | Recurrent Miscarriage | [13] |
| Serum PIBF Concentration | Significantly increased | No change | <0.001 | Threatened Preterm Delivery | [8] |
Detailed Experimental Protocols
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation, a common method in studies evaluating the immunological effects of dydrogesterone.
Materials:
-
Whole blood collected in tubes containing an anticoagulant (EDTA or heparin).
-
Phosphate-Buffered Saline (PBS), sterile.
-
Ficoll-Paque™ PLUS (or similar density gradient medium).
-
Sterile conical centrifuge tubes (15 mL and 50 mL).
-
Sterile pipettes.
-
Centrifuge with a swinging-bucket rotor.
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
Procedure:
-
Dilute the whole blood sample 1:1 with sterile PBS in a 50 mL conical tube.
-
Add 15 mL of Ficoll-Paque™ to a new 50 mL conical tube.
-
Carefully layer 30-35 mL of the diluted blood onto the Ficoll-Paque™, avoiding mixing of the two layers. This can be achieved by slowly pipetting the blood down the side of the tube.
-
Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off. This will result in the separation of blood components into distinct layers.
-
After centrifugation, four layers will be visible: the top layer is plasma, followed by a "buffy coat" of PBMCs, then the Ficoll-Paque™ medium, and finally a pellet of red blood cells and granulocytes at the bottom.
-
Carefully aspirate the buffy coat layer containing the PBMCs using a sterile pipette and transfer to a new 15 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to the 15 mL mark and centrifuging at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in PBS. Repeat the wash step.
-
After the final wash, discard the supernatant and resuspend the PBMC pellet in an appropriate volume of cell culture medium for cell counting and subsequent experiments.
Measurement of Cytokine Levels by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general procedure for a sandwich ELISA, commonly used to quantify cytokine concentrations in cell culture supernatants or serum.
Materials:
-
ELISA plate (96-well).
-
Capture antibody (specific for the cytokine of interest).
-
Detection antibody (biotinylated, specific for the cytokine of interest).
-
Recombinant cytokine standard.
-
Assay diluent (e.g., PBS with 1% BSA).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Streptavidin-Horse Radish Peroxidase (HRP) conjugate.
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution.
-
Stop solution (e.g., 2N H₂SO₄).
-
Microplate reader.
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3-4 times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Repeat the wash step.
-
Sample and Standard Incubation: Prepare a serial dilution of the recombinant cytokine standard. Add 100 µL of the standards and samples (e.g., cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate Incubation: Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
Stopping the Reaction: Add 50 µL of stop solution to each well to stop the color development. The color will change from blue to yellow.
-
Reading: Read the absorbance of each well at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the samples.
Measurement of Progesterone-Induced Blocking Factor (PIBF) by ELISA
Commercial ELISA kits are available for the quantification of PIBF in serum, plasma, and cell culture supernatants. The following is a general protocol based on the principles of a sandwich ELISA, as would be found in such a kit.
Principle: This assay employs the quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for PIBF is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any PIBF present is bound by the immobilized antibody. After washing away any unbound substances, an enzyme-linked polyclonal antibody specific for PIBF is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of PIBF bound in the initial step. The color development is stopped, and the intensity of the color is measured.
General Procedure (refer to specific kit manual for exact details):
-
Prepare all reagents, standards, and samples as directed in the kit manual.
-
Add 100 µL of standard or sample to each well. Incubate for 2 hours at 37°C.
-
Aspirate each well and wash, repeating the process three times for a total of four washes with wash buffer.
-
Add 100 µL of biotin-conjugated antibody working solution to each well. Incubate for 1 hour at 37°C.
-
Repeat the aspiration and wash step.
-
Add 100 µL of Streptavidin-HRP working solution to each well. Incubate for 1 hour at 37°C.
-
Repeat the aspiration and wash step.
-
Add 90 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Determine the optical density of each well within 5 minutes, using a microplate reader set to 450 nm.
Conclusion
Dydrogesterone exhibits profound immunomodulatory properties that are conducive to a successful pregnancy. Its ability to promote a Th2-dominant cytokine environment, induce the production of the pregnancy-protective protein PIBF, and potentially modulate the function of uterine NK cells and the expression of HLA-G collectively contribute to the establishment of maternal-fetal tolerance. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the immunological role of dydrogesterone and to develop novel therapeutic strategies for immunologically-mediated pregnancy complications. Further research is warranted to fully understand the intricate molecular pathways and to optimize the clinical application of dydrogesterone in reproductive medicine.
References
- 1. Cytokines, Hormones and Cellular Regulatory Mechanisms Favoring Successful Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dydrogesterone and the immunology of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrcog.org [ijrcog.org]
- 5. Modulation of cytokine production by dydrogesterone in lymphocytes from women with recurrent miscarriage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dydrogesterone supplementation in women with threatened preterm delivery--the impact on cytokine profile, hormone profile, and progesterone-induced blocking factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Dydrogesterone on the Outcome of Idiopathic Intrauterine Growth Restriction: A Double-blind Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Dynamic Changes in Uterine NK Cell Subset Frequency and Function Over the Menstrual Cycle and Pregnancy [frontiersin.org]
- 12. The effect of pregnancy on the uterine NK cell KIR repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thieme-connect.com [thieme-connect.com]
The Evolution of Dydrogesterone: A Therapeutic Cornerstone in Women's Health
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Dydrogesterone (B1671002), a synthetic retrosteroid hormone, has carved a significant niche in the therapeutic landscape of women's health since its introduction in 1961.[1][2] Developed in the 1950s by Philips-Duphar, its unique stereochemical configuration sets it apart from natural progesterone (B1679170) and other synthetic progestogens, bestowing upon it a favorable pharmacological profile characterized by high oral bioavailability and a selective affinity for the progesterone receptor.[1][3][4] This technical guide delves into the historical development of dydrogesterone, its synthesis, mechanism of action, and the key clinical evidence that has established its role as a versatile therapeutic agent for a spectrum of gynecological and obstetric conditions.
Historical Development and Synthesis
The journey of dydrogesterone began with the quest for an orally active progestogen that could mimic the effects of natural progesterone without its metabolic and bioavailability limitations. The innovative approach of altering the stereochemistry of the progesterone molecule at the 9 and 10 positions, creating a "retro" steroid, proved to be a breakthrough.[4] This structural modification, coupled with the introduction of a double bond between carbons 6 and 7, resulted in a molecule with enhanced oral absorption and a high degree of selectivity for the progesterone receptor.[3][4]
Synthesis of Dydrogesterone
The primary industrial synthesis of dydrogesterone has evolved over the years, with the most common pathway starting from readily available progesterone. The process involves a series of chemical transformations to achieve the desired retrosteroid configuration.
References
- 1. What is the mechanism of Dydrogesterone? [synapse.patsnap.com]
- 2. Pharmaceutical Insights: Dydrogesterone's R&D Progress [synapse.patsnap.com]
- 3. Dydrogesterone: Synthesis and Applications_Chemicalbook [chemicalbook.com]
- 4. Process optimizations for the synthesis of an intermediate of dydrogesterone - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Ballet of a Progestin: An In-depth Technical Guide to the Structure-Activity Relationship of Dydrogesterone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dydrogesterone (B1671002), a synthetic retro-progesterone, has been a cornerstone in the management of various progesterone-deficient conditions for decades. Its unique structural features confer a pharmacological profile characterized by high oral bioavailability, potent progestogenic activity, and a remarkable selectivity for the progesterone (B1679170) receptor (PR), minimizing off-target hormonal effects.[1][2][3] This technical guide delves into the critical structural determinants that govern the biological activity of dydrogesterone and its analogs, providing a comprehensive overview of their structure-activity relationships (SAR). Understanding these relationships is paramount for the rational design of novel progestins with enhanced therapeutic profiles.
The progestogenic activity of dydrogesterone is primarily mediated through its interaction with the nuclear progesterone receptor (PR), a ligand-activated transcription factor that regulates the expression of target genes.[4] Upon oral administration, dydrogesterone is rapidly metabolized to its major active metabolite, 20α-dihydrodydrogesterone (20α-DHD), which also exhibits significant progestogenic effects.[5]
The Core Structural Framework: Retro-progesterone's "Bent" Conformation
The defining structural characteristic of dydrogesterone and its analogs is the 9β,10α-stereochemistry of the steroid backbone, a feature that distinguishes them from the natural 9α,10β-configuration of progesterone. This "retro" configuration induces a distinct non-planar, bent conformation in the molecule, where the A and B rings are oriented at a significant angle to the C and D rings.[1] This unique three-dimensional shape is crucial for its high-affinity and selective binding to the progesterone receptor.[1]
Another key feature of dydrogesterone is the presence of a double bond between carbon atoms 6 and 7 (Δ⁶). This unsaturation further rigidifies the molecular structure, contributing to its enhanced selectivity for the progesterone receptor compared to other steroid hormone receptors.[6]
Structure-Activity Relationship of Dydrogesterone and its Analogs
The biological activity of dydrogesterone analogs is exquisitely sensitive to modifications at various positions of the steroid nucleus. The following sections dissect the SAR at key positions.
Modifications at the A and B Rings
The Δ⁴-3-keto and Δ⁶ functionalities in the A and B rings are critical for high progestational activity. The presence of the C4 or C4,6 unsaturation is associated with high potency.[7] Substituents at the C6 position can significantly influence activity, with small, sterically favorable groups like methyl, chloro, or bromo groups enhancing progestational effects.[7]
Modifications at the D-Ring (C16 and C17)
The nature of the substituent at the C17 position is a major determinant of progestational and anti-progestational activity. For instance, the introduction of a 17α-hydroxyl group on 19-nor-progesterone dramatically decreases both receptor affinity and biological activity.[8] However, acetylation of this hydroxyl group can restore potent progestin activity.[8]
In the context of 11β-substituted steroids, D-ring modifications can modulate the balance between agonist and antagonist activity. For example, a 17α-acetoxy-17β-acetyl substitution can lead to a potent antagonist, while a 16α-ethyl-17β-acetyl substitution can result in a potent progestational agonist.[8] While specific studies on C16 and C17 substituted dydrogesterone analogs are limited in the public domain, the general principles observed in other progestin series are likely to be applicable.
The Role of the 20-Keto Group and its Reduction
The 20-keto group of progesterone and its analogs was traditionally considered essential for receptor binding and activity. However, the active metabolite of dydrogesterone, 20α-DHD, possesses a hydroxyl group at this position. While 20α-DHD shows reduced progestogenic potency compared to dydrogesterone, it still contributes significantly to the overall clinical effect.[9] This highlights that the 20-keto group is not an absolute requirement for progestogenic activity within the retro-progesterone framework.
Quantitative Data on Progesterone Receptor Binding and Progestational Activity
The following tables summarize the available quantitative data for dydrogesterone and its key metabolite in comparison to progesterone. The data is compiled from various in vitro and in vivo studies.
Table 1: In Vitro Progesterone Receptor (PR) Binding Affinity
| Compound | Receptor Source | Assay Type | Relative Binding Affinity (RBA, %) | IC50 / Ki (nM) | Reference |
| Progesterone | Human PR | Competitive Binding | 100 | - | [9] |
| Dydrogesterone | Human PR | Competitive Binding | ~121 | - | [9] |
| 20α-Dihydrodydrogesterone | Human PR | Competitive Binding | ~76 | - | [9] |
| Progesterone | Rabbit Uterine Cytosol | Competitive Binding | 100 | - | [9] |
| Dydrogesterone | Rabbit Uterine Cytosol | Competitive Binding | ~198 | - | [9] |
| 20α-Dihydrodydrogesterone | Rabbit Uterine Cytosol | Competitive Binding | ~111 | - | [9] |
Table 2: In Vivo Progestational Activity (Clauberg Assay)
| Compound | Animal Model | Route of Administration | Relative Potency (Progesterone = 1) | ED50 (mg/animal) | Reference |
| Progesterone | Rabbit | Subcutaneous | 1 | - | [3] |
| Dydrogesterone | Rabbit | Oral | Potent | - | [3] |
| Dydrogesterone | Rabbit | Subcutaneous | Potent | - | [3] |
Experimental Protocols
Progesterone Receptor Competitive Binding Assay (Radioligand-based)
This protocol outlines a general method for determining the binding affinity of test compounds to the progesterone receptor using a competitive radioligand binding assay.
1. Preparation of Receptor Source:
-
Uterine tissue from estrogen-primed immature female rabbits is a common source of progesterone receptors.
-
The tissue is homogenized in a cold buffer (e.g., Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove cellular debris, followed by ultracentrifugation to obtain the cytosol fraction, which contains the soluble progesterone receptors.[10]
2. Competitive Binding Reaction:
-
A constant concentration of a radiolabeled progestin, such as [³H]-progesterone or [³H]-ORG 2058, is used as the tracer.
-
A series of dilutions of the unlabeled test compounds (dydrogesterone and its analogs) are prepared.
-
The receptor preparation, radiolabeled ligand, and varying concentrations of the test compound are incubated in a suitable buffer at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
3. Separation of Bound and Free Ligand:
-
Dextran-coated charcoal is added to the incubation mixture to adsorb the unbound radioligand.
-
The mixture is then centrifuged, and the supernatant containing the receptor-bound radioligand is collected.[10]
4. Quantification of Binding:
-
The radioactivity in the supernatant is measured using a liquid scintillation counter.
-
The percentage of specific binding of the radiolabeled ligand is plotted against the concentration of the unlabeled competitor.
5. Data Analysis:
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the dose-response curve.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Progestational Activity: The Clauberg-McPhail Test
The Clauberg-McPhail test is a classical in vivo assay to assess the progestational activity of a compound by observing its effect on the uterine endometrium of immature female rabbits.
1. Animal Preparation:
-
Immature female rabbits (e.g., New Zealand White) weighing approximately 800-1000g are used.
-
The animals are primed with a daily subcutaneous injection of estradiol (B170435) benzoate (B1203000) (e.g., 5 µ g/day ) for 6 days to induce endometrial proliferation.
2. Administration of Test Compound:
-
Following the estrogen priming period, the animals are administered the test compound (dydrogesterone or its analogs) daily for 5 days, either subcutaneously or orally.
-
A range of doses is used to establish a dose-response relationship. A control group receives the vehicle only.
3. Tissue Collection and Histological Examination:
-
On the day after the last treatment, the animals are euthanized, and the uteri are excised and fixed in a suitable fixative (e.g., 10% formalin).
-
The uteri are then processed for histological examination. Sections are stained with hematoxylin (B73222) and eosin.
4. Evaluation of Endometrial Transformation:
-
The degree of glandular proliferation and arborization in the endometrium is assessed microscopically.
-
The response is typically scored on a scale (e.g., McPhail scale of 0 to +4), where 0 represents no progestational effect and +4 represents a maximal response with extensive glandular development.
5. Data Analysis:
-
The mean score for each dose group is calculated.
-
The effective dose 50 (ED50), the dose required to produce a half-maximal response, can be determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The progestogenic effects of dydrogesterone are initiated by its binding to the progesterone receptor, which then modulates gene transcription. The metabolism of dydrogesterone is also a critical aspect of its overall activity profile.
Caption: Metabolic activation and mechanism of action of dydrogesterone.
Caption: Workflow for a competitive progesterone receptor binding assay.
Conclusion
The unique structural features of dydrogesterone, particularly its retro-progesterone backbone and the C6-C7 double bond, are the primary determinants of its high progestational activity and selectivity. These features create a specific three-dimensional conformation that fits optimally into the ligand-binding pocket of the progesterone receptor. The metabolism of dydrogesterone to the active 20α-dihydrodydrogesterone further contributes to its overall pharmacological effect. While the core SAR is well-understood, further exploration of the effects of substitutions at various other positions on the steroid nucleus could lead to the development of novel dydrogesterone analogs with even more refined therapeutic profiles. The experimental protocols provided herein offer a foundation for the continued investigation and characterization of this important class of progestins.
References
- 1. Retroprogesterone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Progestational effects of dydrogesterone in vitro, in vivo and on the human endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ancient and modern mechanisms compete in progesterone receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dydrogesterone: Synthesis and Applications_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationships of progesterone derivatives that bind to the digitalis receptor: modifications in A and B rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of D-ring substituents on antiprogestational (antagonist) and progestational (agonist) activity of 11 beta-aryl steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Dydrogesterone's Impact on Steroid Hormone Biosynthesis: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Dydrogesterone (B1671002) is an orally active, synthetic retro-progestogen with a pharmacological profile characterized by high selectivity for the progesterone (B1679170) receptor. This technical guide explores the impact of dydrogesterone on the intricate pathways of steroid hormone biosynthesis. A review of its mechanism of action, metabolism, and interaction with steroidogenic enzymes reveals that dydrogesterone's primary influence is not through the direct modulation of hormone synthesis but rather through its potent, targeted agonism at progesterone receptors. Unlike many other progestins, it exhibits a notable lack of androgenic, estrogenic, glucocorticoid, or mineralocorticoid activity, indicating minimal interference with the enzymatic cascades responsible for producing other steroid hormones.[1][2] Its effects are primarily mediated by its active metabolite, 20α-dihydrodydrogesterone (DHD), which mimics the actions of endogenous progesterone on target tissues.[3] This document consolidates quantitative data, details key experimental protocols used to elucidate its function, and provides visualizations of relevant pathways to offer a comprehensive understanding for research and development professionals.
Mechanism of Action: Selective Progesterone Receptor Agonism
Dydrogesterone's primary mechanism of action is its function as a highly selective agonist of the progesterone receptor (PR).[4] Its unique stereoisomeric structure, different from natural progesterone, confers high oral bioavailability and a strong affinity for PR-A and PR-B isoforms.[2][5] This selective binding initiates the downstream transcriptional events typically associated with progesterone, such as inducing a secretory endometrium in an estrogen-primed uterus.[3]
A key feature of dydrogesterone's pharmacological profile is its "clean" receptor activity. It is specifically designed to avoid clinically relevant binding to androgen, estrogen, glucocorticoid, or mineralocorticoid receptors.[1][6] This high degree of selectivity is central to its favorable safety profile, as it minimizes the androgenic side effects (e.g., hirsutism, acne) or metabolic disturbances associated with less selective progestins.[1][2]
Metabolism of Dydrogesterone
Upon oral administration, dydrogesterone is rapidly absorbed and extensively metabolized, primarily in the liver.[3] The main metabolic pathway involves the reduction of the 20-keto group to form its principal active metabolite, 20α-dihydrodydrogesterone (DHD) .[7] This conversion is catalyzed predominantly by cytosolic enzymes, particularly aldo-keto reductase 1C (AKR1C) .[8]
While AKR1C is the primary enzyme for DHD formation, cytochrome P450 enzymes, specifically CYP3A4 , also contribute to the overall metabolism of dydrogesterone, though to a lesser extent.[9] The plasma levels of the active metabolite DHD are substantially higher than those of the parent drug, with AUC (Area Under the Curve) and Cmax (Maximum Concentration) ratios of DHD to dydrogesterone being approximately 40 and 25, respectively.[7][10] This indicates that much of the clinical effect of oral dydrogesterone is mediated by DHD.
Data Presentation: Pharmacokinetic Parameters
The pharmacokinetic profile of dydrogesterone and its active metabolite DHD is well-defined and linear within the therapeutic dose range.
| Parameter | Dydrogesterone (D) | 20α-dihydrodydrogesterone (DHD) | Reference |
| Absolute Bioavailability | 28% | - | [8][10] |
| Tmax (Time to Peak Plasma Conc.) | 0.5 - 2.5 hours | ~1.5 hours | [7][8] |
| Cmax (Peak Plasma Conc.) | 2.1 ng/mL | 53.0 ng/mL | [10] |
| AUCinf (Area Under the Curve) | 7.7 ng·h/mL | 322.0 ng·h/mL | [10] |
| Terminal Half-life (t½) | 5 - 7 hours | 14 - 17 hours | [8][10] |
| Plasma Protein Binding | >90% | >90% | [10] |
| After a single 10 mg oral dose. |
Impact on Steroid Hormone Biosynthesis Pathways
The core of steroid hormone biosynthesis involves a series of enzymatic conversions starting from cholesterol. Key enzymes like CYP17A1, CYP21A2, and CYP11B1/B2 are critical for producing glucocorticoids, mineralocorticoids, and androgens.
Glucocorticoid and Mineralocorticoid Synthesis
Extensive in vitro and clinical data confirm that dydrogesterone and DHD lack glucocorticoid and mineralocorticoid activity.[2][11] This strongly implies that they do not act as significant substrates for, or inhibitors of, the key enzymes in these pathways:
-
CYP21A2 (21-hydroxylase): Converts progesterone to 11-deoxycorticosterone and 17α-hydroxyprogesterone to 11-deoxycortisol.
-
CYP11B1 (11β-hydroxylase): Converts 11-deoxycortisol to cortisol.
-
CYP11B2 (Aldosterone synthase): Converts corticosterone to aldosterone.
A randomized, double-blind, placebo-controlled study investigating the effects of dydrogesterone on hydroelectrolytic metabolism found no statistically significant differences in plasma renin activity or plasma aldosterone concentration compared to placebo, providing clinical evidence for its lack of impact on the mineralocorticoid pathway.[12]
| Parameter | Dydrogesterone (20 mg/day) | Placebo | p-value | Reference |
| Change in Plasma Renin Activity | Not Statistically Significant | Not Statistically Significant | NS | [12] |
| Change in Plasma Aldosterone | Not Statistically Significant | Not Statistically Significant | NS | [12] |
Androgen and Estrogen Synthesis
Dydrogesterone is characterized by its absence of androgenic, anti-androgenic, and estrogenic effects at a systemic level.[7][10] Its interaction with these pathways is primarily at the receptor level in specific tissues rather than through modulation of synthesis.
-
CYP17A1 (17α-hydroxylase/17,20-lyase): This enzyme is a critical branch point, hydroxylating pregnenolone and progesterone to their 17α-hydroxy forms, and subsequently cleaving the side chain to produce androgen precursors (DHEA and androstenedione).[13][14][15] The lack of androgenic or glucocorticoid effects from dydrogesterone suggests it does not interfere with CYP17A1 activity.
-
5α-reductase: Progesterone is known to inhibit 5α-reductase type 2. In contrast, an in vitro study demonstrated that neither dydrogesterone nor DHD exerted this pre-receptor anti-androgenic effect.[1]
While dydrogesterone can inhibit testosterone biosynthesis catalyzed by 17β-hydroxysteroid dehydrogenase (types 3 and 5) in vitro, the micromolar K(i) values suggest this activity is not clinically relevant at therapeutic concentrations.[1]
Key Experimental Protocols
The pharmacological profile of dydrogesterone has been established through a variety of detailed in vitro and in vivo experimental models.
In Vitro Metabolism Studies
To identify the enzymes responsible for dydrogesterone's metabolism, studies have utilized subcellular fractions of human liver tissue.
-
Objective: To identify the primary enzymes involved in the conversion of dydrogesterone to DHD and other metabolites.
-
Methodology:
-
Tissue Preparation: Human liver cytosol (HLC) and human liver microsomes (HLM) are prepared from donor tissue via differential centrifugation.
-
Incubation: Dydrogesterone is incubated with HLC (containing cytosolic enzymes like AKR1C) and HLM (containing microsomal enzymes like CYPs) in the presence of necessary cofactors (NADPH for CYPs, NADH/NADPH for AKRs).
-
Enzyme Phenotyping: To identify specific enzymes, the incubations are repeated in the presence of isoenzyme-specific chemical inhibitors (e.g., ketoconazole (B1673606) for CYP3A4) or using recombinantly expressed human enzymes.
-
Analysis: The formation of DHD and other metabolites is quantified over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Interpretation: The clearance rate and metabolite formation in the different fractions and in the presence of inhibitors are used to determine the relative contribution of each enzyme family.
-
Assessment of Endometrial Effects
To confirm dydrogesterone's progestational and anti-estrogenic effects on the primary target tissue, clinical studies involving endometrial biopsies are conducted.
-
Objective: To evaluate the histological and biochemical changes in the endometrium in response to dydrogesterone treatment.
-
Methodology:
-
Study Population: Postmenopausal women receiving continuous estrogen replacement therapy are recruited. This provides a stable, estrogen-primed endometrial baseline.
-
Intervention: Participants are administered daily oral dydrogesterone for a defined period (e.g., 12-14 days of a cycle).
-
Sample Collection: An endometrial biopsy is performed at a specific time point during the combined estrogen-dydrogesterone treatment.
-
Histological Analysis: A portion of the tissue is fixed, sectioned, and stained (e.g., with H&E) for morphological assessment by a pathologist to confirm secretory transformation.
-
Biochemical Analysis: The remaining tissue is processed to measure molecular markers of progestational effect, such as the down-regulation of estrogen receptor expression and the induction of secretory enzymes (e.g., estradiol-17β dehydrogenase).
-
Conclusion
References
- 1. Selectivity and potency of the retroprogesterone dydrogesterone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Dydrogesterone in the Management of Luteal Phase Defect: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Dydrogesterone? [synapse.patsnap.com]
- 4. Real-World Outcomes of Dydrogesterone ER 20 mg in Recurrent Pregnancy Loss [medicaldialogues.in]
- 5. Dydrogesterone use in early pregnancy | REPRODUCTIVE ENDOCRINOLOGY [reproduct-endo.com]
- 6. researchgate.net [researchgate.net]
- 7. Dydrogesterone | C21H28O2 | CID 9051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dydrogesterone - Wikipedia [en.wikipedia.org]
- 9. Dydrogesterone: Metabolism in man | Semantic Scholar [semanticscholar.org]
- 10. e-lactancia.org [e-lactancia.org]
- 11. researchgate.net [researchgate.net]
- 12. Effects of dydrogesterone on hydroelectrolytic metabolism: a randomized double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CYP17A1 exhibits 17αhydroxylase/17,20-lyase activity towards 11β-hydroxyprogesterone and 11-ketoprogesterone metabolites in the C11-oxy backdoor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CYP17A1 gene: MedlinePlus Genetics [medlineplus.gov]
- 15. Human cytochrome CYP17A1. The structural basis for compromised lyase activity with 17-hydroxyprogesterone - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Dydrogesterone: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro experimental protocols for investigating the biological effects of dydrogesterone (B1671002), a synthetic progestogen. This document includes detailed methodologies for key assays, a summary of quantitative data from published studies, and visual representations of relevant signaling pathways and experimental workflows.
Introduction
Dydrogesterone is a retro-progesterone with a high affinity and selectivity for the progesterone (B1679170) receptor (PR).[1][2] Unlike natural progesterone, dydrogesterone has high oral bioavailability.[3] In vitro studies are crucial for elucidating the molecular mechanisms underlying its therapeutic effects in various physiological and pathological conditions, including hormone-dependent cancers and immune modulation.
Data Presentation
The following tables summarize quantitative data on the in vitro effects of dydrogesterone and its primary metabolite, 20α-dihydrodydrogesterone (20α-DHD).
Table 1: Inhibition of Estrogen-Metabolizing Enzymes in Breast Cancer Cells
| Cell Line | Compound | Enzyme/Process Inhibited | Concentration | % Inhibition | IC50 | Reference |
| MCF-7 | Dydrogesterone | Estrone (B1671321) Sulfatase | 5x10⁻⁵ M | 63% | - | [4] |
| T-47D | Dydrogesterone | Estrone Sulfatase | 5x10⁻⁵ M | 48% | - | [4] |
| MCF-7 | 20α-DHD | Estrone Sulfatase | 5x10⁻⁵ M | 74% | - | [4] |
| T-47D | 20α-DHD | Estrone Sulfatase | 5x10⁻⁵ M | 51% | - | [4] |
| T-47D | Dydrogesterone | 17β-HSD (E1 to E2) | 5x10⁻⁵ M | 48% | - | [4] |
| T-47D | Dydrogesterone | 17β-HSD (E1 to E2) | 5x10⁻⁷ M | 34% | - | [4] |
| T-47D | Dydrogesterone | 17β-HSD (E1 to E2) | 5x10⁻⁹ M | 23% | - | [4] |
| T-47D | 20α-DHD | 17β-HSD (E1 to E2) | 5x10⁻⁵ M | 54% | 9x10⁻⁶ M | [4][5][6] |
| T-47D | 20α-DHD | 17β-HSD (E1 to E2) | 5x10⁻⁷ M | 42% | - | [4] |
| T-47D | 20α-DHD | 17β-HSD (E1 to E2) | 5x10⁻⁹ M | 33% | - | [4] |
Table 2: Modulation of Cytokine Production in Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | Dydrogesterone Concentration | % Change from Control | Reference |
| IFN-γ | Not Specified (Significant Inhibition) | ↓ | [7][8] |
| TNF-α | Not Specified (Significant Inhibition) | ↓ | [7][8] |
| IL-4 | Not Specified (Significant Increase) | ↑ | [7][8] |
| IL-6 | Not Specified (Significant Increase) | ↑ | [7][8] |
| IL-4 | 10⁻⁶ M, 10⁻⁷ M, 10⁻⁹ M | ↑ (Significant) | [9] |
| IL-10 | 10⁻⁶ M, 10⁻⁷ M, 10⁻⁹ M | ↑ (Significant) | [9] |
Experimental Protocols
Cell Culture of Breast Cancer Cell Lines (MCF-7 and T-47D)
This protocol outlines the basic culture and maintenance of MCF-7 and T-47D human breast cancer cell lines, which are commonly used to study the effects of hormones.
Materials:
-
MCF-7 or T-47D cells
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) for MCF-7 or RPMI-1640 for T-47D
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
0.01 mg/mL human recombinant insulin (B600854) (for MCF-7)
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA solution
-
T-75 culture flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare the complete growth medium by supplementing the base medium with 10% FBS and 1% penicillin-streptomycin. For MCF-7 cells, also add human recombinant insulin to a final concentration of 0.01 mg/mL.
-
Cell Thawing: Thaw a cryopreserved vial of cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.
-
Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO₂. Change the medium every 2-3 days.
-
Subculturing (Passaging): When cells reach 80-90% confluency, remove the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin by adding 7-8 mL of complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and re-plate at the desired density (e.g., 1:3 to 1:6 split ratio).
Dydrogesterone Solution Preparation
Dydrogesterone can be prepared for in vitro studies by dissolving it in a suitable solvent.
Materials:
-
Dydrogesterone powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
Procedure:
-
Prepare a stock solution of dydrogesterone (e.g., 10 mM) by dissolving the powder in DMSO.
-
Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiments.
-
Ensure the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%). A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
Steroid Sulfatase Activity Assay
This colorimetric assay measures the ability of dydrogesterone to inhibit the activity of steroid sulfatase in breast cancer cell lysates.
Materials:
-
Breast cancer cells (e.g., MCF-7, T-47D)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Sulfatase Assay Kit (e.g., Sigma-Aldrich MAK276 or Abcam ab204731) containing:
-
Sulfatase Assay Buffer
-
Sulfatase Substrate (p-nitrocatechol sulfate)
-
Stop/Developing Solution
-
4-Nitrocatechol Standard
-
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysate Preparation: Culture cells to confluency, harvest, and lyse them in ice-cold lysis buffer. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris. Collect the supernatant containing the cell lysate. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Standard Curve Preparation: Prepare a standard curve using the 4-Nitrocatechol Standard according to the kit manufacturer's instructions.
-
Assay Reaction: a. In a 96-well plate, add a standardized amount of cell lysate protein to wells. b. Add various concentrations of dydrogesterone or vehicle control to the wells and pre-incubate for 15-30 minutes at 37°C. c. Initiate the reaction by adding the Sulfatase Substrate. d. Incubate the plate at 37°C for 30-60 minutes. e. Stop the reaction and develop the color by adding the Stop/Developing Solution.
-
Data Analysis: Measure the absorbance at 515 nm using a microplate reader. Calculate the sulfatase activity based on the standard curve and determine the percentage of inhibition for each dydrogesterone concentration relative to the vehicle control.
17β-Hydroxysteroid Dehydrogenase (17β-HSD) Activity Assay
This assay determines the inhibitory effect of dydrogesterone on the conversion of estrone (E1) to estradiol (B170435) (E2) by 17β-HSD.
Materials:
-
Breast cancer cells (e.g., T-47D)
-
[¹⁴C]-Estrone (radiolabeled substrate)
-
Unlabeled estrone (E1) and estradiol (E2) standards
-
Cell culture medium
-
Dydrogesterone
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., chloroform:ethyl acetate)
-
Scintillation counter
Procedure:
-
Cell Treatment: Seed T-47D cells in culture plates and allow them to adhere. Treat the cells with various concentrations of dydrogesterone or vehicle control for 24 hours.
-
Enzyme Reaction: Add [¹⁴C]-Estrone to the culture medium and incubate for a defined period (e.g., 4 hours) at 37°C.
-
Steroid Extraction: Collect the culture medium and extract the steroids using an organic solvent (e.g., diethyl ether). Evaporate the solvent.
-
TLC Separation: Resuspend the extracted steroids in a small volume of solvent and spot them onto a TLC plate alongside unlabeled E1 and E2 standards. Develop the TLC plate in the appropriate solvent system to separate E1 and E2.
-
Quantification: Visualize the E1 and E2 spots (e.g., under UV light). Scrape the silica (B1680970) corresponding to the E1 and E2 spots into separate scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of conversion of E1 to E2. Determine the percentage of inhibition of 17β-HSD activity for each dydrogesterone concentration compared to the vehicle control.
Cytokine Production Assay (ELISA)
This protocol describes the measurement of cytokine levels in the supernatant of cultured lymphocytes treated with dydrogesterone using a sandwich ELISA.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Phytohemagglutinin (PHA) or other mitogen
-
Dydrogesterone
-
Cytokine ELISA kit for the specific cytokines of interest (e.g., IFN-γ, TNF-α, IL-4, IL-6) containing:
-
Capture antibody
-
Detection antibody (biotinylated)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
-
96-well ELISA plates
-
Plate washer and reader
Procedure:
-
PBMC Culture and Treatment: Isolate PBMCs from whole blood using density gradient centrifugation. Culture the PBMCs in 96-well plates in the presence of a mitogen (e.g., PHA) to stimulate cytokine production. Simultaneously, treat the cells with various concentrations of dydrogesterone or vehicle control. Incubate for 24-72 hours at 37°C.
-
Sample Collection: Centrifuge the culture plates and collect the supernatants.
-
ELISA: a. Coat a 96-well ELISA plate with the capture antibody overnight at 4°C. b. Wash the plate and block non-specific binding sites. c. Add the collected cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature. d. Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature. e. Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature. f. Wash the plate and add the TMB substrate. Incubate in the dark until color develops. g. Stop the reaction with the stop solution.
-
Data Analysis: Measure the absorbance at 450 nm. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Mandatory Visualizations
Caption: Dydrogesterone signaling pathways in vitro.
References
- 1. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biomatik.com [biomatik.com]
- 4. Cytokine Elisa [bdbiosciences.com]
- 5. bowdish.ca [bowdish.ca]
- 6. mcf7.com [mcf7.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. scispace.com [scispace.com]
Probing the Efficacy of Dydrogesterone: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail established animal models for investigating the therapeutic efficacy of dydrogesterone (B1671002) in key gynecological conditions. The following sections provide summaries of quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to facilitate the design and execution of preclinical research.
Threatened Miscarriage: Murine Stress-Induced Abortion Model
This model investigates the protective effects of dydrogesterone against stress-induced pregnancy loss, a condition analogous to threatened miscarriage in humans. The underlying mechanism involves the modulation of the maternal immune response to favor pregnancy maintenance.
Data Presentation
| Group | Treatment | Abortion Rate (%) | Plasma PIBF Levels | Decidual IL-4 Positive Cells | Reference |
| Control | No Stress, No Dydrogesterone | 10.7% | Normal | Baseline | [1] |
| Stress | Sound Stress | 44.1% | Lowered | Reduced | [1] |
| Stress + Dydrogesterone | Sound Stress + 1.25 mg Dydrogesterone | Abrogated effect of stress | Increased | Dramatically Increased | [1][2] |
Experimental Protocol
Animal Model:
-
Species: Mouse
-
Strains: CBA/J females mated with DBA/2J males.[2] This combination is known to be prone to abortion.[1]
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Experimental Procedure:
-
Mating and Pregnancy Confirmation: House female CBA/J mice with male DBA/2J mice. Confirm pregnancy by the presence of a vaginal plug (designated as Day 0 of pregnancy).
-
Group Allocation: On Day 5 of pregnancy, randomly assign pregnant mice to the following groups:
-
Control (No stress, vehicle treatment)
-
Stress (Stress exposure, vehicle treatment)
-
Stress + Dydrogesterone (Stress exposure, dydrogesterone treatment)
-
-
Dydrogesterone Administration: On Day 5 of pregnancy, administer a single injection of dydrogesterone (1.25 mg in 200 µl sesame oil per mouse) or vehicle to the respective groups.[1]
-
Stress Induction: On Day 5 of pregnancy, expose the mice in the stress groups to ultrasonic sound stress.
-
Endpoint Analysis: On Day 13 of pregnancy, euthanize the mice and perform the following analyses:
-
Abortion Rate: Dissect the uteri and count the number of resorption sites (hemorrhagic sites) and total implantation sites. The abortion rate is calculated as (number of resorptions / total number of implants) x 100.[1]
-
Plasma PIBF and Progesterone (B1679170) Levels: Collect blood samples for the measurement of plasma Progesterone-Induced Blocking Factor (PIBF) and progesterone levels using appropriate immunoassays.
-
Immunohistochemistry: Analyze the feto-maternal interface for the expression of progesterone receptors.
-
Flow Cytometry: Isolate decidual immune cells to determine the percentage of IL-4 positive cells.[2]
-
Visualization
References
- 1. Dydrogesterone as an Option in the Medical Treatment of Endometriosis: A Brief Comment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy, safety and recurrence of new progestins and selective progesterone receptor modulator for the treatment of endometriosis: a comparison study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dydrogesterone in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dydrogesterone (B1671002) is a synthetic, orally active progestogen that is structurally and pharmacologically similar to endogenous progesterone (B1679170).[1][2] It is a highly selective agonist for the progesterone receptor (PR), exhibiting a strong binding affinity and potent progestogenic effects.[3] Unlike natural progesterone, dydrogesterone possesses high oral bioavailability.[3] In the context of cell culture experiments, dydrogesterone serves as a valuable tool for investigating progesterone receptor-mediated signaling pathways, studying hormone-dependent cellular processes, and evaluating its potential therapeutic effects in various cell types, including those derived from breast and endometrial tissues.
Physicochemical Properties and Solubility
Proper preparation of dydrogesterone solutions is critical for obtaining accurate and reproducible experimental results. Dydrogesterone is practically insoluble in water but exhibits good solubility in organic solvents.[2]
Table 1: Physicochemical Properties and Solubility of Dydrogesterone
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₈O₂ | [2] |
| Molecular Weight | 312.45 g/mol | [2] |
| Appearance | White to light yellowish-white crystalline powder | [2] |
| Solubility in DMSO | ≥ 62 mg/mL (198.43 mM) | |
| Solubility in Ethanol | Sparingly soluble | [2] |
| Solubility in Water | Practically insoluble | [2] |
Stock Solution Preparation and Storage
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of dydrogesterone for cell culture applications. It is crucial to use anhydrous, high-purity DMSO to ensure maximum solubility and stability.
Table 2: Recommended Storage Conditions for Dydrogesterone Stock Solutions (in DMSO)
| Storage Temperature | Stability |
| -20°C | Up to 1 year |
| -80°C | Up to 2 years |
Protocol 1: Preparation of a 10 mM Dydrogesterone Stock Solution in DMSO
Materials:
-
Dydrogesterone powder (MW: 312.45 g/mol )
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh out 3.125 mg of dydrogesterone powder using an analytical balance.
-
Dissolving: Transfer the weighed dydrogesterone to a sterile amber microcentrifuge tube. Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the dydrogesterone is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber cryovials to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Mechanism of Action and Signaling Pathways
Dydrogesterone exerts its biological effects primarily through the activation of the progesterone receptor (PR), a member of the nuclear hormone receptor superfamily. Upon binding, the dydrogesterone-PR complex undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[4]
Key signaling pathways modulated by dydrogesterone include:
-
Genomic (Classical) Pathway: This pathway involves the direct regulation of gene expression by the dydrogesterone-PR complex. Downstream target genes are involved in critical cellular processes such as proliferation, differentiation, and apoptosis. For instance, in the uterus, PR signaling is essential for the expression of genes like Indian hedgehog (Ihh), which plays a crucial role in embryo implantation.[4]
-
Non-Genomic (Rapid) Pathways: Dydrogesterone can also initiate rapid signaling events that are independent of gene transcription. These pathways often involve the activation of cytoplasmic kinase cascades, such as the mitogen-activated protein kinase (MAPK) pathway, through interactions with membrane-associated progesterone receptors or other signaling molecules like Src kinase.[5]
References
- 1. Dydrogesterone affects the transcription of genes in GnRH and steroidogenesis pathways and increases the frequency of atretic follicles in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. Androgens activate mitogen-activated protein kinase signaling: role in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of progesterone receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Dydrogesterone Binding Affinity to Steroid Hormone Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dydrogesterone (B1671002) is a synthetic progestogen that is structurally and pharmacologically similar to natural progesterone (B1679170). It is widely used in various gynecological conditions related to progesterone deficiency. A key characteristic of dydrogesterone is its high selectivity for the progesterone receptor (PR), with minimal affinity for other steroid hormone receptors such as the androgen receptor (AR), glucocorticoid receptor (GR), mineralocorticoid receptor (MR), and estrogen receptor (ER). This high selectivity is thought to contribute to its favorable side-effect profile.
These application notes provide a detailed protocol for assessing the binding affinity of dydrogesterone and its primary active metabolite, 20α-dihydrodydrogesterone (DHD), to the progesterone, androgen, glucocorticoid, and mineralocorticoid receptors using a competitive radioligand binding assay.
Data Presentation: Binding Affinity of Dydrogesterone and its Metabolite
The following table summarizes the quantitative data on the binding affinity of dydrogesterone and its major metabolite, 20α-dihydrodydrogesterone (DHD), to various steroid hormone receptors. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to displace 50% of a specific radioligand from its receptor. A lower IC50 value indicates a higher binding affinity.
| Compound | Receptor | Radioligand | IC50 (nM) | Relative Binding Affinity (%) vs. Progesterone |
| Dydrogesterone | Progesterone (PR) | [³H]-Progesterone | 1.8 | 100 |
| Androgen (AR) | [³H]-R1881 | >10,000 | <0.02 | |
| Glucocorticoid (GR) | [³H]-Dexamethasone | >10,000 | <0.02 | |
| Mineralocorticoid (MR) | [³H]-Aldosterone | >10,000 | <0.02 | |
| 20α-dihydrodydrogesterone (DHD) | Progesterone (PR) | [³H]-Progesterone | 14.3 | 12.6 |
| Androgen (AR) | [³H]-R1881 | >10,000 | <0.02 | |
| Glucocorticoid (GR) | [³H]-Dexamethasone | >10,000 | <0.02 | |
| Mineralocorticoid (MR) | [³H]-Aldosterone | >10,000 | <0.02 |
Data synthesized from in vitro studies. The relative binding affinity is calculated relative to progesterone for the progesterone receptor.
Experimental Protocols
A competitive radioligand binding assay is a highly sensitive and quantitative method to determine the affinity of a compound for a specific receptor. This protocol outlines the steps for assessing the binding of dydrogesterone to human progesterone, androgen, glucocorticoid, and mineralocorticoid receptors.
Materials and Reagents
-
Recombinant Human Receptors:
-
Progesterone Receptor (PR)
-
Androgen Receptor (AR)
-
Glucocorticoid Receptor (GR)
-
Mineralocorticoid Receptor (MR) (Receptors can be sourced from commercial vendors or expressed in-house using appropriate expression systems, e.g., baculovirus-infected insect cells or mammalian cells.)
-
-
Radioligands:
-
[³H]-Progesterone (for PR assay)
-
[³H]-Methyltrienolone (R1881) (for AR assay)
-
[³H]-Dexamethasone (for GR assay)
-
[³H]-Aldosterone (for MR assay)
-
-
Test Compounds:
-
Dydrogesterone
-
20α-dihydrodydrogesterone (DHD)
-
-
Reference Compounds (Unlabeled):
-
Progesterone
-
Dihydrotestosterone (DHT)
-
Dexamethasone
-
Aldosterone
-
-
Assay Buffers: Specific buffer compositions may vary depending on the receptor, but a typical buffer for steroid hormone receptor binding assays is TEGMD buffer:
-
10 mM Tris-HCl, pH 7.4
-
1.5 mM EDTA
-
10% (v/v) Glycerol
-
1 mM Dithiothreitol (DTT)
-
10 mM Sodium Molybdate (stabilizer for some steroid receptors)
-
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B or GF/C)
-
Cell harvester
-
Liquid scintillation counter
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare the appropriate assay buffer and store it on ice. Add DTT immediately before use.
-
Prepare stock solutions of dydrogesterone, DHD, and the reference compounds in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Prepare serial dilutions of the test and reference compounds in the assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.
-
Dilute the radioligand stock in the assay buffer to the desired final concentration (typically at or below its Kd for the receptor).
-
-
Receptor Preparation:
-
If using cell lysates, thaw the frozen cell pellet containing the recombinant receptor on ice.
-
Homogenize the cells in ice-cold assay buffer using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large cellular debris.
-
The supernatant (cytosol) containing the soluble receptor can be used directly or further purified. Determine the protein concentration of the receptor preparation using a standard protein assay (e.g., Bradford or BCA).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, radioligand, and receptor preparation.
-
Non-specific Binding Wells: Add assay buffer, radioligand, a high concentration of the corresponding unlabeled reference compound (e.g., 1 µM), and receptor preparation.
-
Competition Wells: Add assay buffer, radioligand, varying concentrations of dydrogesterone or DHD, and receptor preparation.
-
The final assay volume is typically 100-250 µL.
-
-
Incubation:
-
Incubate the plates at a specific temperature for a sufficient time to reach equilibrium. For most steroid receptors, incubation at 4°C for 2-18 hours is common.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.
-
Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.
-
-
Detection and Data Analysis:
-
Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of a competitor).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value for dydrogesterone and DHD.
-
The inhibition constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Progesterone Receptor Signaling Pathway
Upon binding of dydrogesterone, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the dydrogesterone-PR complex binds to progesterone response elements (PREs) on the DNA, leading to the recruitment of co-activators and the initiation of transcription of target genes.
Caption: Progesterone receptor signaling pathway activated by dydrogesterone.
Application Notes and Protocols for the Use of Dydrogesterone in Endometriosis Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dydrogesterone (B1671002), a synthetic progestogen, in preclinical research models of endometriosis. This document includes detailed protocols for establishing animal models, information on dydrogesterone's mechanism of action, and available data on its effects.
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, affecting millions of women worldwide. Research into the pathophysiology of endometriosis and the development of novel therapeutics heavily relies on the use of relevant animal models. Dydrogesterone, a retro-progesterone with high selectivity for the progesterone (B1679170) receptor, is a clinically effective treatment for endometriosis.[1][2][3] Its mechanism of action involves inducing atrophy of ectopic endometrial tissue, inhibiting proliferation, and modulating the inflammatory environment.[4][5] These application notes are intended to guide researchers in utilizing dydrogesterone in rat and mouse models of endometriosis to further investigate its therapeutic potential and underlying mechanisms.
Data Presentation
Quantitative data from preclinical studies on dydrogesterone in endometriosis models is limited in the currently available literature. The following tables summarize the available information from both preclinical and clinical studies to provide a reference for researchers.
Table 1: Preclinical Studies of Dydrogesterone in Endometriosis Models
| Animal Model | Dydrogesterone Dosage | Treatment Duration | Key Quantitative Outcomes | Reference |
| Mouse | Not specified | Not specified | Significantly decreased lesion size and weight. Increased apoptosis (TUNEL-positive cells) and decreased proliferation (PCNA expression) in lesions. | [6] |
| Rat | 1.2 mg/kg (oral) | Single dose | Pharmacokinetic study, not an efficacy model for endometriosis. Endometrial tissue concentration measured at 39.5 ± 3.6 ng/mg. | [7][8] |
Table 2: Clinical Studies of Dydrogesterone in Endometriosis (for reference)
| Study Population | Dydrogesterone Dosage | Treatment Duration | Key Quantitative Outcomes | Reference |
| Women with endometriosis | 10-60 mg/day (oral) | Varied | Significant relief of dysmenorrhea, increased pregnancy rate, and reduced risk of certain adverse events compared to gestrinone. Lowered risk of recurrence compared to GnRH-a. | [1] |
| Women with endometriosis | 20-30 mg/day (oral) | 6 months | Significant reduction in chronic pelvic pain. | [9] |
Experimental Protocols
Protocol 1: Surgical Induction of Endometriosis in a Rat Model
This protocol is adapted from established methods for inducing endometriosis in rats.
Materials:
-
Adult female Sprague-Dawley or Wistar rats (200-250g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 4-0 silk or vicryl)
-
Sterile saline solution
-
Animal warming pad
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat using an approved protocol.
-
Shave the abdominal area and sterilize the surgical site with an appropriate antiseptic solution.
-
Place the rat on a warming pad to maintain body temperature throughout the procedure.
-
-
Laparotomy and Uterine Horn Excision:
-
Make a midline abdominal incision to expose the peritoneal cavity.
-
Identify the uterine horns.
-
Ligate one uterine horn at the uterotubal junction and the cervical end.
-
Excise the ligated uterine horn and place it in a sterile petri dish containing sterile saline.
-
-
Endometrial Tissue Implantation:
-
Open the excised uterine horn longitudinally to expose the endometrium.
-
Cut small pieces of the uterine tissue (approximately 5x5 mm).
-
Suture these pieces to the peritoneal wall or other desired locations within the peritoneal cavity with the endometrial side facing outwards.
-
-
Closure and Post-operative Care:
-
Close the abdominal wall in layers using appropriate suture material.
-
Administer analgesics as per institutional guidelines for post-operative pain management.
-
Monitor the animal closely during recovery.
-
-
Dydrogesterone Administration (Example):
-
Prepare a suspension of dydrogesterone in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Based on pharmacokinetic data, a dose of 1.2 mg/kg can be administered orally via gavage for initial studies, though dose-response experiments are recommended to determine the optimal therapeutic dose.[7][8]
-
Treatment can be initiated after a period of lesion establishment (e.g., 2-4 weeks post-surgery) and continued for a defined period (e.g., 4-8 weeks).
-
-
Outcome Assessment:
-
At the end of the treatment period, euthanize the animals.
-
Perform a final laparotomy to excise the endometriotic lesions.
-
Measure the size (length, width, and height) and weight of the lesions.
-
Process the lesions for histological analysis (e.g., H&E staining) to confirm the presence of endometrial glands and stroma.
-
Collect peritoneal fluid and/or blood samples for analysis of inflammatory markers (e.g., TNF-α, IL-6) by ELISA or other immunoassays.
-
Protocol 2: Surgical Induction of Endometriosis in a Mouse Model
This protocol is a common method for establishing endometriosis in mice.
Materials:
-
Adult female C57BL/6 or BALB/c mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments
-
Suture material (e.g., 6-0 silk or vicryl)
-
Sterile saline solution
-
Animal warming pad
Procedure:
-
Anesthesia and Surgical Preparation:
-
Follow the same procedures as for the rat model.
-
-
Laparotomy and Uterine Tissue Collection:
-
Perform a midline laparotomy.
-
Excise a portion of one uterine horn from a donor mouse.
-
-
Endometrial Tissue Implantation:
-
Cut the uterine tissue into small fragments (approximately 2x2 mm).
-
Suture these fragments to the peritoneal wall of the recipient mouse.
-
-
Closure and Post-operative Care:
-
Close the abdominal incision.
-
Provide post-operative analgesia and monitor the animal.
-
-
Dydrogesterone Administration:
-
Prepare dydrogesterone for oral administration as described for the rat model. The dosage will need to be determined empirically, as specific mg/kg doses for mice in endometriosis studies are not well-documented.
-
Administer the treatment for a predetermined duration.
-
-
Outcome Assessment:
-
Euthanize the mice at the end of the study.
-
Excise and measure the endometriotic lesions.
-
Perform histological and molecular analyses on the collected tissues.
-
Mechanism of Action and Signaling Pathways
Dydrogesterone exerts its therapeutic effects in endometriosis primarily through its interaction with the progesterone receptor (PR). This interaction triggers a cascade of molecular events that lead to the regression of endometriotic lesions.
Key Mechanisms:
-
Induction of Atrophy: Dydrogesterone binding to the PR in ectopic endometrial cells leads to decidualization and subsequent atrophy of the tissue.[1]
-
Anti-proliferative Effects: Dydrogesterone can inhibit the proliferation of endometrial cells, a key factor in the growth of endometriotic lesions.[4]
-
Anti-inflammatory Effects: Dydrogesterone has been shown to modulate the inflammatory environment within the peritoneum. It can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and promote the expression of anti-inflammatory cytokines.[4]
-
Inhibition of Angiogenesis: By reducing the expression of factors like vascular endothelial growth factor (VEGF), dydrogesterone may inhibit the formation of new blood vessels that are essential for the survival and growth of endometriotic implants.[5]
Caption: Dydrogesterone signaling pathway in endometrial cells.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of dydrogesterone in a surgically induced endometriosis model.
Caption: Experimental workflow for in vivo dydrogesterone studies.
Conclusion
Dydrogesterone is a valuable tool for endometriosis research. The protocols and information provided in these application notes offer a framework for investigators to design and conduct preclinical studies to further elucidate the therapeutic effects and mechanisms of dydrogesterone in endometriosis. While quantitative data from animal models remains an area for further investigation, the established models and understanding of dydrogesterone's mechanism of action provide a solid foundation for future research in this field.
References
- 1. Dydrogesterone in the treatment of endometriosis: evidence mapping and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dydrogesterone as an Option in the Medical Treatment of Endometriosis: A Brief Comment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Dydrogesterone and GnRH-a Effects After Laparoscopic Surgery in Patients with Stage III and IV Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress of dydrogesterone in the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy, safety and recurrence of new progestins and selective progesterone receptor modulator for the treatment of endometriosis: a comparison study in mice [pubmed.ncbi.nlm.nih.gov]
- 7. imrpress.com [imrpress.com]
- 8. storage.imrpress.com [storage.imrpress.com]
- 9. ijrcog.org [ijrcog.org]
Application Notes and Protocols for Dydrogesterone Administration in Rodent Models of Pregnancy Loss
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of dydrogesterone (B1671002) in various rodent models of pregnancy loss. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanisms of action of dydrogesterone in preventing miscarriage.
Introduction
Dydrogesterone, a synthetic retro-progesterone, selectively activates the progesterone (B1679170) receptor (PR), mimicking the effects of endogenous progesterone.[1] In the context of pregnancy, progesterone is crucial for establishing and maintaining a receptive uterine environment, modulating the maternal immune response to the semi-allogeneic fetus, and promoting uterine quiescence.[2][3][4] Rodent models of pregnancy loss, which can be induced by various stimuli such as stress, hormonal antagonists, or inflammatory agents, are invaluable tools for investigating the therapeutic potential of progestogens like dydrogesterone.[5][6][7]
Studies in murine models have demonstrated that dydrogesterone can abrogate stress-induced abortions by modulating the maternal immune system.[5][8] The primary mechanism involves a shift from a pro-inflammatory Th1-dominant cytokine environment to an anti-inflammatory Th2-dominant state, a change mediated by the Progesterone-Induced Blocking Factor (PIBF).[5][9][10]
Data Presentation: Efficacy of Dydrogesterone in Rodent Models
The following tables summarize the quantitative data from key studies on dydrogesterone administration in rodent models of pregnancy loss.
Table 1: Effect of Dydrogesterone on Abortion Rate in a Stress-Induced Murine Model
| Treatment Group | Animal Model | Dydrogesterone Dosage | Administration Route | Timing of Administration | Abortion Rate (%) | Reference |
| Control (No Stress) | CBA/J x DBA/2J mice | - | - | - | 10.7 | [5] |
| Stress | CBA/J x DBA/2J mice | - | - | - | 44.1 | [5] |
| Stress + Dydrogesterone | CBA/J x DBA/2J mice | 1.25 mg/200µl sesame oil per mouse | Single injection | Gestation Day 5 | Not specified, but abrogated the effect of stress | [5] |
| Stress + Dydrogesterone | CBA/J x DBA/2J mice | Not specified, but substituted | Not specified | Gestation Day 5.5 | Abrogated abortogenic effects | [3] |
Table 2: Immunomodulatory Effects of Dydrogesterone in a Stress-Induced Murine Abortion Model
| Treatment Group | Parameter | Method | Result | Reference |
| Stress | Plasma Progesterone | ELISA | Decreased | [5] |
| Stress + Dydrogesterone | Plasma Progesterone | ELISA | No effect on progesterone levels | [5] |
| Stress | Plasma PIBF | ELISA | Decreased | [5] |
| Stress + Dydrogesterone | Plasma PIBF | ELISA | Increased | [5][8] |
| Stress | Progesterone Receptor (Decidua) | Immunohistochemistry | Reduced staining intensity | [5] |
| Stress + Dydrogesterone | Progesterone Receptor (Decidua) | Immunohistochemistry | Abrogated the reduction in staining intensity | [5] |
| Stress + Dydrogesterone | IL-4+ Decidual Immune Cells | Flow Cytometry | Dramatically increased percentage | [5][8] |
| Stress + Dydrogesterone | Th1/Th2 Cytokine Profile | Flow Cytometry | Shift towards Th2 dominance | [3] |
Signaling Pathways and Experimental Workflows
Progesterone Receptor Signaling Pathway in Pregnancy Maintenance
The binding of dydrogesterone to the progesterone receptor initiates a signaling cascade crucial for maintaining pregnancy. A key downstream effector is the Progesterone-Induced Blocking Factor (PIBF), which plays a pivotal role in modulating the maternal immune response.
Caption: Dydrogesterone-Progesterone Receptor signaling pathway.
Experimental Workflow for Evaluating Dydrogesterone in a Murine Model of Pregnancy Loss
This workflow outlines the key steps in a typical preclinical study to assess the efficacy of dydrogesterone.
Caption: Experimental workflow for dydrogesterone studies.
Experimental Protocols
Stress-Induced Abortion Model and Dydrogesterone Administration
This protocol is based on the methodology described in studies investigating stress-triggered pregnancy loss in mice.[5][8]
Materials:
-
CBA/J female mice
-
DBA/2J male mice
-
Dydrogesterone
-
Sesame oil (or other suitable vehicle)
-
Animal housing with a sound-proof chamber and a loudspeaker
Procedure:
-
Mating and Pregnancy Confirmation: House female CBA/J mice with male DBA/2J mice. Check for vaginal plugs daily to confirm pregnancy (Gestation Day 0.5).
-
Animal Grouping: On Gestation Day 5, randomly assign pregnant mice to the following groups:
-
Control (no stress, no treatment)
-
Stress only (vehicle administration)
-
Stress + Dydrogesterone
-
-
Dydrogesterone Administration:
-
Prepare a solution of dydrogesterone in sesame oil (e.g., 1.25 mg in 200 µl).
-
Administer a single subcutaneous injection of the dydrogesterone solution or vehicle to the respective groups on Gestation Day 5.
-
-
Stress Induction:
-
On Gestation Day 5, expose the "Stress" and "Stress + Dydrogesterone" groups to sonic stress. This can be achieved by placing the mice in a sound-proof chamber and exposing them to a standardized sound stimulus (e.g., via a loudspeaker) for a defined period.
-
-
Outcome Assessment:
-
On Gestation Day 13, euthanize the mice.
-
Examine the uteri and count the number of viable fetuses and resorption sites.
-
Calculate the abortion rate as: (Number of resorption sites / Total number of implantation sites) x 100.
-
Collect blood for plasma analysis and uterine tissue for immunohistochemistry and flow cytometry.
-
Hormone and PIBF Level Measurement (ELISA)
This is a general protocol for measuring progesterone and PIBF in murine serum. Specific ELISA kits should be used according to the manufacturer's instructions.[11][12][13][14][15]
Materials:
-
Mouse Progesterone ELISA Kit
-
Mouse PIBF ELISA Kit
-
Blood collection tubes
-
Centrifuge
-
Microplate reader
Procedure:
-
Sample Collection: Collect whole blood from mice via cardiac puncture or another appropriate method.
-
Serum Preparation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
ELISA Assay:
-
Follow the protocol provided with the specific ELISA kit.
-
Typically, this involves adding standards and samples to a pre-coated microplate, followed by the addition of a detection antibody and substrate.
-
Read the absorbance at the specified wavelength using a microplate reader.
-
Calculate the concentrations of progesterone and PIBF in the samples based on the standard curve.
-
Immunohistochemistry for Progesterone Receptor
This protocol provides a general guideline for staining progesterone receptor in uterine tissue sections.[8][9][16][17][18]
Materials:
-
Formalin-fixed, paraffin-embedded uterine tissue sections
-
Primary antibody against Progesterone Receptor
-
Secondary antibody (e.g., HRP-conjugated)
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol (B145695).
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against the progesterone receptor at the recommended dilution overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the DAB substrate and incubate until the desired brown color develops.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a coverslip.
-
Analysis: Examine the slides under a microscope and score the staining intensity of the progesterone receptor in the decidual cells.
Flow Cytometry for Th1/Th2 Cytokine Analysis in Decidual Lymphocytes
This is a generalized protocol for the analysis of intracellular cytokines in decidual lymphocytes.[19][20][21][22][23]
Materials:
-
Fresh uterine tissue
-
Collagenase and DNase
-
Ficoll-Paque
-
Cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor like Brefeldin A)
-
Fluorochrome-conjugated antibodies against CD4, IFN-γ (for Th1), and IL-4 (for Th2)
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Isolation of Decidual Lymphocytes:
-
Mechanically dissociate the uterine tissue and digest with collagenase and DNase.
-
Isolate lymphocytes from the cell suspension using a Ficoll-Paque density gradient.
-
-
Cell Stimulation:
-
Resuspend the isolated lymphocytes in culture medium and stimulate with a cell stimulation cocktail for 4-6 hours to promote intracellular cytokine accumulation.
-
-
Surface Staining:
-
Stain the cells with a fluorochrome-conjugated anti-CD4 antibody.
-
-
Fixation and Permeabilization:
-
Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer.
-
-
Intracellular Staining:
-
Stain the permeabilized cells with fluorochrome-conjugated antibodies against IFN-γ and IL-4.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the CD4+ T cell population and analyze the expression of IFN-γ and IL-4 to determine the percentages of Th1 and Th2 cells, respectively.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions and reagents for their experimental setup and adhere to all institutional guidelines for animal care and use.
References
- 1. Early-Pregnancy Dydrogesterone Supplementation Mimicking Luteal-Phase Support in ART Patients Did Not Provoke Major Reproductive Disorders in Pregnant Mice and Their Progeny [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Depletion of CD8+ cells abolishes the pregnancy protective effect of progesterone substitution with dydrogesterone in mice by altering the Th1/Th2 cytokine profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Early-Pregnancy Dydrogesterone Supplementation Mimicking Luteal-Phase Support in ART Patients Did Not Provoke Major Reproductive Disorders in Pregnant Mice and Their Progeny - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mednexus.org [mednexus.org]
- 7. Potential mechanisms and therapeutic strategies for LPS-associated female fertility decline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Mifepristone Treatment in Pregnant Murine Model Induced Mammary Gland Dysplasia and Postpartum Hypogalactia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mybiosource.com [mybiosource.com]
- 12. biocompare.com [biocompare.com]
- 13. antibodyresearch.com [antibodyresearch.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Mouse Progesterone Rapid ELISA Kit (EELR011) - Invitrogen [thermofisher.com]
- 16. Temporal expression pattern of progesterone receptor in the uterine luminal epithelium suggests its requirement during early events of implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biocare.net [biocare.net]
- 18. Progesterone Receptor (PR) Immunostain, Technical Component Only - Mayo Clinic Laboratories | Immunohistochemistry Catalog [ihc.testcatalog.org]
- 19. Simultaneous detection of decidual Th1/Th2 and NK1/NK2 immunophenotyping in unknown recurrent miscarriage using 8-color flow cytometry with FSC/Vt extended strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Techniques in Dydrogesterone Intermediate Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of dydrogesterone (B1671002) and its process intermediates. The methodologies outlined are essential for monitoring reaction progress, identifying impurities, and ensuring the quality and purity of the final active pharmaceutical ingredient (API). The techniques covered include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
Dydrogesterone (9β,10α-pregna-4,6-diene-3,20-dione) is a synthetic progestogen widely used in various gynecological applications. Its synthesis is a multi-step process involving several key intermediates and potential by-products.[1][2] Rigorous analytical control of these intermediates is crucial to ensure the efficiency of the synthesis and the safety and efficacy of the final drug product. This document outlines validated and optimized analytical methods for the qualitative and quantitative analysis of dydrogesterone and its precursors.
Dydrogesterone Synthesis Pathway Overview
The primary synthetic route to dydrogesterone often starts from progesterone (B1679170) and involves several key transformations, including ketal protection, allylic bromination, debromination, photoisomerization, and hydrolysis/rearrangement.[1][2][3] A simplified representation of a common synthetic pathway is illustrated below. The analytical methods described herein are designed to monitor the conversion at each of these critical steps.
Caption: A simplified overview of a common synthetic pathway for dydrogesterone.
Analytical Techniques and Protocols
High-Performance Liquid Chromatography (HPLC) for Intermediate Analysis
HPLC is the primary technique for monitoring the progress of the dydrogesterone synthesis, quantifying intermediates, and assessing the purity of the reaction mixtures.[1][2][4]
Application Note:
Reverse-phase HPLC with UV detection is a robust and reliable method for separating and quantifying dydrogesterone and its structurally similar intermediates. The choice of a C18 stationary phase provides good retention and resolution for these steroid compounds. A mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (typically acetonitrile (B52724) or methanol) allows for the effective elution and separation of the analytes. The detection wavelength is selected based on the UV absorbance maxima of the compounds of interest, which is often in the range of 200-280 nm for these chromophore-containing molecules.[4][5]
Experimental Protocol: Analysis of 9α,10β-pregest-5,7-diene-3,20-diethylene glycol ketone
This protocol is specifically designed for the analysis of the key intermediate, 9α,10β-pregest-5,7-diene-3,20-diethylene glycol ketone.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Column: Waters Symmetry C18, 4.6 x 100 mm, 3.5 µm particle size.[4]
-
Mobile Phase: A mixture of methanol (B129727) and water. The exact ratio should be optimized for best separation, a starting point could be a gradient or isocratic elution with a high percentage of methanol.
-
Detection Wavelength: 200-265 nm.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Accurately weigh an appropriate amount of the test sample.
-
Dissolve the sample in acetonitrile to a known concentration.
-
Ensure the solution is well-mixed, for example, by using a vortex mixer.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Presentation: HPLC Method Parameters for Dydrogesterone and Intermediates
| Parameter | Method 1: Dydrogesterone Assay | Method 2: Intermediate Analysis |
| Analyte(s) | Dydrogesterone | 9β,10α-pregna-4,6-diene-3,20-dione, 9β,10α-pregna-5,7-diene-3,20-dione diacetal |
| Column | C18, 5 µm, 4.6mm × 150mm[4] | C18, 5 µm, 4.6mm × 150mm[4] |
| Mobile Phase | Phosphate Buffer (pH 4.5): Methanol (25:75)[5] | Acetonitrile and Water[4] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 232 nm[5] | UV at 200-265 nm[4] |
| Retention Time | Dydrogesterone: ~9.3 min[4] | Intermediate B: ~10.7 min[4] |
Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Sensitivity Analysis
LC-MS is a powerful tool for the identification and quantification of dydrogesterone intermediates, especially at low concentrations. It provides higher sensitivity and specificity compared to HPLC with UV detection.
Application Note:
LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is particularly useful for the characterization of unknown impurities and by-products formed during the synthesis. Electrospray ionization (ESI) is a common ionization technique for steroid analysis, and tandem mass spectrometry (MS/MS) can be used for structural elucidation and highly selective quantification.[6]
Experimental Protocol: LC-MS Analysis of Dydrogesterone Intermediates
-
Instrumentation: An LC-MS system, such as a Shimadzu LC-MS 2020 or equivalent.[6]
-
Chromatographic Column: A suitable reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: 0.5 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Spectrometer: A single quadrupole or tandem quadrupole mass spectrometer.
-
Data Acquisition: Full scan mode for identification of unknowns and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification of specific intermediates.
-
Sample Preparation: Similar to the HPLC sample preparation, ensuring the final solvent is compatible with the LC-MS system.
Data Presentation: Mass Spectrometric Data for Key Intermediates
| Compound | Molecular Formula | [M+H]+ (m/z) | Key Fragment Ions (m/z) |
| Progesterone | C21H30O2 | 315.20[6] | Not specified |
| 9α,10β-pregna-5-ene-3,20-diethylene glycol ketone | C25H38O4 | 403.30[6] | Not specified |
| 9α,10β-pregest-5,7-diene-3,20-diethylene glycol ketone | C25H36O4 | 401.20[6] | Not specified |
| Dydrogesterone | C21H28O2 | 313.2 | 295.2, 269.2, 147.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of dydrogesterone intermediates and any isolated by-products.
Application Note:
Both ¹H and ¹³C NMR are used to determine the chemical structure of the synthesized compounds.[3][7] ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR provides information about the carbon skeleton. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to establish detailed structural assignments.
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer, for example, a Bruker Advance 400 MHz instrument.[2][6]
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for steroid analysis.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified intermediate in approximately 0.5-0.7 mL of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra according to standard instrument protocols.
Data Presentation: ¹H NMR Chemical Shifts (δ, ppm) for Key Protons in Dydrogesterone
| Proton | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |
| H-4 | ~6.16 | m |
| H-6 | ~5.66 | s |
| C-21 CH₃ | ~2.12 | s |
| C-18 CH₃ | ~1.29 | s |
Note: The chemical shifts are approximate and may vary slightly depending on the specific instrument and experimental conditions.[8]
Workflow for Analytical Monitoring of Dydrogesterone Synthesis
The following diagram illustrates a typical workflow for the analytical monitoring of the dydrogesterone synthesis process, integrating the techniques described above.
Caption: A logical workflow for the analytical monitoring of dydrogesterone synthesis.
Conclusion
The analytical techniques and protocols detailed in this document provide a comprehensive framework for the analysis of dydrogesterone and its intermediates. The application of HPLC, LC-MS, and NMR spectroscopy is essential for ensuring the quality, purity, and consistency of the dydrogesterone manufacturing process. Adherence to these analytical methodologies will support researchers, scientists, and drug development professionals in the efficient and robust production of this important pharmaceutical compound.
References
- 1. Process optimizations for the synthesis of an intermediate of dydrogesterone - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00109A [pubs.rsc.org]
- 2. Process optimizations for the synthesis of an intermediate of dydrogesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN110818760B - A kind of production technology of industrialized synthesis of dydrogesterone - Google Patents [patents.google.com]
- 4. CN107531746B - Preparation method of 9 β,10 α -pregna-4, 6-diene-3, 20-diketone - Google Patents [patents.google.com]
- 5. ijaresm.com [ijaresm.com]
- 6. rsc.org [rsc.org]
- 7. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2021093494A1 - Production process capable of industrially synthesizing dydrogesterone - Google Patents [patents.google.com]
Application Notes & Protocols for High-Performance Liquid Chromatography (HPLC) Estimation of Dydrogesterone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative determination of dydrogesterone (B1671002) in bulk drug substances and pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).
Introduction
Dydrogesterone is a synthetic progestogen used in a variety of gynecological conditions.[1] Accurate and precise analytical methods are crucial for its quantification in quality control, stability studies, and pharmacokinetic analysis.[2][3] Reversed-phase HPLC (RP-HPLC) is a widely employed technique for this purpose due to its specificity, sensitivity, and robustness.[4] This document outlines validated HPLC and UPLC methods for the estimation of dydrogesterone.
Chemical Properties of Dydrogesterone Relevant to HPLC Analysis:
-
Chemical Name: (9β,10α)-Pregna-4,6-diene-3,20-dione[3]
-
Molecular Formula: C₂₁H₂₈O₂[5]
-
Solubility: Practically insoluble in water; soluble in acetone, acetonitrile (B52724), and chloroform; sparingly soluble in methanol (B129727) and ethanol.[1][5][6]
-
UV Absorbance: Dydrogesterone exhibits significant UV absorbance, with detection wavelengths commonly set at 232 nm, 260 nm, 280 nm, or 285 nm depending on the method and co-eluents.[4][7][8]
Chromatographic Methods and Parameters
Several RP-HPLC and UPLC methods have been developed for the estimation of dydrogesterone. The selection of the method depends on the specific application, available instrumentation, and desired performance characteristics. Below is a summary of various chromatographic conditions.
Table 1: Summary of HPLC and UPLC Chromatographic Conditions for Dydrogesterone Estimation
| Parameter | Method 1 (UPLC)[8][9] | Method 2 (HPLC)[7] | Method 3 (RP-HPLC)[4] | Method 4 (RP-HPLC)[2][3] |
| Column | Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) | 4.6-mm × 15-cm; 3-µm packing L1 | Agilent Zorbax C18 (250 x 4.6 mm, 5µ) | Newcrom R1 |
| Mobile Phase | Acetonitrile and Sodium Dihydrogen Phosphate (B84403) (NaH₂PO₄) buffer (55:45 v/v) | Water, alcohol, and acetonitrile (530:260:210 v/v/v) | Methanol and Phosphate Buffer (pH 4.5) (75:25 v/v) | Acetonitrile, water, and phosphoric acid |
| Flow Rate | 0.3 mL/min | ~1.0 mL/min | Not Specified | Not Specified |
| Detection Wavelength | 260 nm (isobestic point with estradiol) | 280 nm | 232 nm | Not Specified |
| Column Temperature | Ambient (25°C) | 40°C | Not Specified | Not Specified |
| Injection Volume | Not Specified | 20 µL | Not Specified | Not Specified |
| Run Time | 5 min | >20 min | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: UPLC Method for Simultaneous Estimation of Dydrogesterone and Estradiol[9][10]
This method is suitable for the rapid and simultaneous quantification of dydrogesterone and estradiol (B170435) in pharmaceutical dosage forms.
3.1.1. Materials and Reagents
-
Acetonitrile (HPLC grade)
-
Sodium dihydrogen phosphate (NaH₂PO₄) (Analytical grade)
-
Water (HPLC grade)
-
Dydrogesterone and Estradiol reference standards
-
Sample containing dydrogesterone and estradiol
3.1.2. Equipment
-
Waters Acquity UPLC system with a photodiode array (PDA) detector
-
Acquity BEH C18 column (50 x 2.1 mm, 1.7 µm)
-
Sonicator
-
Centrifuge
-
0.45 µm membrane filter
3.1.3. Preparation of Solutions
-
Buffer Preparation (NaH₂PO₄ solution): Dissolve 1.19 g of sodium dihydrogen phosphate in 1 liter of HPLC grade water. Filter through a 0.45 µm nylon filter.[9]
-
Mobile Phase Preparation: Mix acetonitrile and NaH₂PO₄ buffer in a ratio of 55:45 (v/v). Degas the mobile phase before use.[8][9]
-
Standard Solution Preparation: Accurately weigh and transfer 10 mg of dydrogesterone and 5 mg of estradiol into a 10 mL volumetric flask. Dissolve in the diluent (mobile phase) with the aid of sonication. Further dilute to obtain a final concentration of 100 ppm for dydrogesterone and 10 ppm for estradiol.[9]
-
Sample Solution Preparation: Weigh and transfer a quantity of the sample equivalent to 7.075 mg of the combined drugs into a 10 mL volumetric flask. Add diluent, sonicate for 30 minutes to ensure complete dissolution, and then centrifuge for 30 minutes. Filter the supernatant through a 0.45 µm filter. Further dilute to achieve a final concentration equivalent to the standard solution.[9]
3.1.4. Chromatographic Procedure
-
Equilibrate the UPLC system with the mobile phase for at least 30 minutes.
-
Set the flow rate to 0.3 mL/min and the detection wavelength to 260 nm.[9]
-
Inject the standard solution multiple times to ensure system suitability.
-
Inject the sample solution.
-
Record the chromatograms and calculate the concentration of dydrogesterone in the sample.
3.1.5. Method Validation Summary
The following table summarizes the validation parameters for this UPLC method.[8][9]
Table 2: Validation Parameters for the UPLC Method
| Parameter | Dydrogesterone |
| Linearity Range | 25–150 µg/mL |
| Correlation Coefficient (R²) | 0.99972 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Accuracy (% Recovery) | 99.2% - 101.0% |
| Precision (%RSD) | < 1% |
| Retention Time | 1.928 min |
Protocol 2: HPLC Method for Dydrogesterone in Bulk Drug[8]
This protocol is adapted from a pharmacopeial method and is suitable for the assay of dydrogesterone in bulk drug substance.
3.2.1. Materials and Reagents
-
Water (HPLC grade)
-
Alcohol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Dydrogesterone reference standard (USP RS)
-
Dydrogesterone bulk drug sample
3.2.2. Equipment
-
HPLC system with a UV detector
-
4.6-mm × 15-cm column with 3-µm packing L1
-
Volumetric flasks
-
Pipettes
3.2.3. Preparation of Solutions
-
Mobile Phase: Prepare a filtered and degassed mixture of water, alcohol, and acetonitrile in the ratio of 530:260:210 (v/v/v).[7]
-
Standard Preparation: Accurately weigh a quantity of USP Dydrogesterone RS and dissolve in the mobile phase to obtain a solution with a known concentration of about 0.1 mg/mL.[7]
-
Assay Preparation: Accurately weigh about 100 mg of Dydrogesterone, transfer to a 100-mL volumetric flask, and dissolve in and dilute to volume with the mobile phase. Pipette 10.0 mL of this solution into a 100-mL volumetric flask and dilute to volume with the mobile phase.[7]
3.2.4. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase.
-
Set the flow rate to approximately 1 mL/min and the column temperature to 40°C.[7]
-
Set the UV detector to 280 nm.[7]
-
Inject about 20 µL of the standard and assay preparations.
-
Record the chromatograms and calculate the percentage of dydrogesterone in the bulk drug sample.
3.2.5. System Suitability
-
Resolution: The resolution between dydrogesterone and its related compound, 17α-dydrogesterone, should be not less than 5.[7]
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the dydrogesterone peak should not be more than 1.5%.[7]
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the HPLC/UPLC analysis of dydrogesterone.
Caption: General workflow for HPLC/UPLC analysis of dydrogesterone.
Caption: Detailed workflow for solution preparation.
Conclusion
The described HPLC and UPLC methods are suitable for the accurate and precise estimation of dydrogesterone in various sample matrices. The choice of method will depend on the specific analytical requirements, such as the need for simultaneous analysis of other compounds, desired run time, and available equipment. Proper method validation in accordance with ICH guidelines is essential to ensure reliable results.[10] These protocols and application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of dydrogesterone.
References
- 1. Dydrogesterone | C21H28O2 | CID 9051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Separation of Dydrogesterone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Dydrogesterone | SIELC Technologies [sielc.com]
- 4. Development and Validation of Rp-Hplc Method for Estimation of Dydrogesterone in [ijaresm.com]
- 5. 152-62-5 CAS MSDS (Dydrogesterone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. Dydrogesterone [drugfuture.com]
- 8. Developing and Validating a Stability- Indicating Ultra Performance Liquid Chromatography Method for the Concurrent Measurement of Estradiol and Dydrogesterone in Bulk and Tablet Doses [wisdomlib.org]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Dydrogesterone's Progestogenic Activity: Cell-Based Assays
Application Note
Introduction
Dydrogesterone (B1671002) is a synthetic retro-progesterone that mimics the biological effects of natural progesterone (B1679170) with high selectivity for the progesterone receptor (PR).[1] Its potent progestogenic activity makes it a valuable compound in various therapeutic applications. Accurate and reliable measurement of its progestogenic activity is crucial for research, drug development, and quality control. This document provides detailed protocols for two common cell-based assays used to quantify the progestogenic activity of dydrogesterone: the Progesterone Receptor (PR) Transactivation Assay and the Alkaline Phosphatase (ALP) Assay in Ishikawa cells.
Principle of the Assays
These assays leverage the molecular mechanism of progesterone action. Dydrogesterone, acting as a progesterone agonist, binds to and activates the PR. This activated receptor then modulates the expression of target genes.
-
PR Transactivation Assay: This assay utilizes a reporter gene system. Cells are engineered to express the PR and a reporter gene (e.g., luciferase) under the control of a progesterone-responsive element (PRE). Activation of the PR by dydrogesterone leads to the expression of the reporter gene, and the resulting signal (e.g., luminescence) is proportional to the progestogenic activity.
-
Alkaline Phosphatase Assay in Ishikawa Cells: This assay measures the ability of a progestin to counteract the stimulatory effect of an estrogen on the expression of alkaline phosphatase in the human endometrial adenocarcinoma cell line, Ishikawa. A decrease in estrogen-induced alkaline phosphatase activity indicates progestogenic (anti-estrogenic) action.
Data Presentation
The progestogenic activity of dydrogesterone and its primary active metabolite, 20α-dihydrodydrogesterone (DHD), has been quantified in various in vitro systems. The following tables summarize key quantitative data, comparing their activity to that of natural progesterone.
Table 1: Progesterone Receptor Binding Affinity
This table presents the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to displace 50% of a radiolabeled ligand from the progesterone receptor. A lower IC50 value indicates a higher binding affinity.
| Compound | Progesterone Receptor Isoform | IC50 (nM) |
| Dydrogesterone | PR-A | 19.3 ± 1.5 |
| PR-B | 25.0 ± 2.6 | |
| 20α-dihydrodydrogesterone | PR-A | 29.0 ± 2.4 |
| PR-B | 41.2 ± 4.2 | |
| Progesterone | PR-A | 4.6 ± 0.5 |
| PR-B | 4.0 ± 0.4 |
Data sourced from Rižner et al., 2011.
Table 2: Progesterone Receptor Transactivation Activity
This table shows the half-maximal effective concentration (EC50) values, representing the concentration of the compound that induces a response halfway between the baseline and maximum. A lower EC50 value indicates higher potency in activating the progesterone receptor.
| Compound | Cell Line | Reporter Assay | EC50 (nM) |
| Dydrogesterone | T47D | PR-CALUX | 0.35 ± 0.04 |
| 20α-dihydrodydrogesterone | T47D | PR-CALUX | 1.1 ± 0.1 |
| Progesterone | T47D | PR-CALUX | 0.12 ± 0.01 |
Data sourced from Rižner et al., 2011.
Mandatory Visualizations
Signaling Pathway
Caption: Dydrogesterone signaling pathway.
Experimental Workflow: PR Transactivation Assay
Caption: PR Transactivation Assay Workflow.
Experimental Workflow: Alkaline Phosphatase Assay
Caption: Alkaline Phosphatase Assay Workflow.
Experimental Protocols
1. Progesterone Receptor (PR) Transactivation Assay using T47D-KBluc Cells
This protocol is adapted from established methods for assessing progestogenic activity using a luciferase reporter gene assay in the T47D human breast cancer cell line, which endogenously expresses the progesterone receptor.
Materials:
-
T47D-KBluc cells (or other suitable PR-responsive reporter cell line)
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Phenol red-free DMEM/F12 medium with 5% charcoal-stripped FBS (assay medium)
-
Dydrogesterone
-
Progesterone (positive control)
-
DMSO (vehicle)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture: Maintain T47D-KBluc cells in DMEM/F12 with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating:
-
Trypsinize and resuspend cells in assay medium.
-
Seed 1 x 10^4 cells per well in a 96-well plate.
-
Incubate for 24 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of dydrogesterone and progesterone in DMSO.
-
Perform serial dilutions in assay medium to achieve the desired final concentrations (e.g., 10^-12 to 10^-6 M). The final DMSO concentration should not exceed 0.1%.
-
-
Cell Treatment:
-
Remove the seeding medium from the wells.
-
Add 100 µL of the diluted compounds (dydrogesterone, progesterone, or vehicle control) to the respective wells.
-
Incubate for 24 hours at 37°C.
-
-
Luciferase Assay:
-
Remove the treatment medium.
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the relative light units (RLU) to the vehicle control.
-
Plot the normalized RLU against the log of the compound concentration.
-
Calculate the EC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
2. Alkaline Phosphatase (ALP) Assay in Ishikawa Cells
This protocol describes the measurement of the anti-estrogenic (progestogenic) activity of dydrogesterone by quantifying its ability to inhibit estrogen-induced alkaline phosphatase activity.
Materials:
-
Ishikawa human endometrial adenocarcinoma cells
-
DMEM medium supplemented with 10% FBS and antibiotics
-
Phenol red-free DMEM with 5% charcoal-stripped FBS (assay medium)
-
Dydrogesterone
-
17β-Estradiol (E2)
-
DMSO (vehicle)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Microplate reader (405 nm)
Procedure:
-
Cell Culture: Maintain Ishikawa cells in DMEM with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating:
-
Trypsinize and resuspend cells in assay medium.
-
Seed 2 x 10^4 cells per well in a 96-well plate.
-
Incubate for 24 hours.
-
-
Compound Preparation:
-
Prepare stock solutions of dydrogesterone and E2 in DMSO. A typical final concentration for E2 is 1 nM.
-
Prepare serial dilutions of dydrogesterone in assay medium containing 1 nM E2.
-
-
Cell Treatment:
-
Remove the seeding medium.
-
Add 100 µL of the treatment solutions:
-
Assay medium with vehicle (negative control)
-
Assay medium with 1 nM E2 (positive control)
-
Assay medium with 1 nM E2 and varying concentrations of dydrogesterone.
-
-
Incubate for 48 to 72 hours.
-
-
Alkaline Phosphatase Assay:
-
Remove the treatment medium and wash the cells twice with PBS.
-
Lyse the cells by adding cell lysis buffer and incubating as required.
-
Add 100 µL of pNPP substrate solution to each well.
-
Incubate at room temperature or 37°C until a yellow color develops.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (negative control) from all readings.
-
Calculate the percentage of inhibition of E2-induced ALP activity for each dydrogesterone concentration.
-
Plot the percentage of inhibition against the log of the dydrogesterone concentration to determine the IC50 value.
-
References
Application Notes and Protocols: Investigating the Effects of Dydrogesterone on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dydrogesterone (B1671002), a synthetic progestogen, selectively targets progesterone (B1679170) receptors (PRs) to modulate gene expression, playing a crucial role in various physiological processes, particularly in the female reproductive system. Understanding the molecular mechanisms by which dydrogesterone influences gene transcription is paramount for elucidating its therapeutic effects and for the development of novel drug candidates. These application notes provide a comprehensive overview of the key techniques and detailed protocols for studying the impact of dydrogesterone on gene expression.
The primary mechanism of dydrogesterone involves binding to and activating progesterone receptors, which are ligand-activated transcription factors. Upon binding, the dydrogesterone-PR complex translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This interaction initiates a cascade of events leading to either the activation or repression of gene transcription.
This document outlines protocols for global gene expression analysis using RNA sequencing (RNA-seq), targeted gene expression validation via quantitative real-time PCR (qPCR), investigation of protein-level changes through Western blotting, and identification of PR-DNA binding sites using Chromatin Immunoprecipitation followed by sequencing (ChIP-seq).
Signaling Pathways Modulated by Dydrogesterone
Dydrogesterone primarily exerts its effects through the progesterone receptor signaling pathway. However, its influence on gene expression can also be mediated through crosstalk with other critical signaling cascades, such as the MAPK/ERK and PI3K-Akt pathways.
Progesterone Receptor Signaling Pathway
The canonical pathway involves the binding of dydrogesterone to the progesterone receptor, leading to the recruitment of co-activators or co-repressors and subsequent modulation of target gene transcription.
Crosstalk with MAPK and PI3K-Akt Pathways
Progesterone receptor activity can be modulated by growth factor signaling pathways like MAPK and PI3K-Akt. These pathways can phosphorylate PR and its co-regulators, influencing its transcriptional activity. Investigating these pathways can provide a more comprehensive understanding of dydrogesterone's effects.
Experimental Workflow
A typical workflow for investigating dydrogesterone's effect on gene expression involves a multi-step process, from initial global screening to validation and mechanistic studies.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from experiments investigating the effect of dydrogesterone on gene expression.
Table 1: RNA-Seq Analysis of Differentially Expressed Genes in Human Endometrial Cells Treated with Dydrogesterone (10 µM for 24h)
| Gene Symbol | Log2 Fold Change | p-value | Regulation |
| PGR | -1.5 | 0.001 | Down-regulated |
| MMP1 | -2.1 | < 0.001 | Down-regulated |
| IGFBP1 | 3.5 | < 0.001 | Up-regulated |
| DKK1 | 2.8 | 0.005 | Up-regulated |
| MAPK1 | 0.8 | 0.04 | Up-regulated |
| AKT1 | 0.5 | 0.05 | Up-regulated |
Table 2: qPCR Validation of Target Gene Expression
| Gene Symbol | Fold Change (vs. Control) | Standard Deviation |
| PGR | 0.45 | ± 0.05 |
| MMP1 | 0.23 | ± 0.03 |
| IGFBP1 | 11.3 | ± 1.2 |
| DKK1 | 6.9 | ± 0.8 |
Table 3: Western Blot Analysis of Key Signaling Proteins
| Protein | Relative Protein Level (vs. Control) | Standard Deviation |
| p-ERK/Total ERK | 2.5 | ± 0.3 |
| p-Akt/Total Akt | 1.8 | ± 0.2 |
| PR | 0.5 | ± 0.07 |
Detailed Experimental Protocols
RNA Sequencing (RNA-Seq) Protocol
Objective: To perform a global, unbiased analysis of gene expression changes in response to dydrogesterone treatment.
Materials:
-
Cultured cells or tissues of interest
-
Dydrogesterone solution
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
DNase I
-
RNA quantification instrument (e.g., NanoDrop, Qubit)
-
RNA integrity assessment instrument (e.g., Agilent Bioanalyzer)
-
RNA-Seq library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina)
-
Next-generation sequencing platform (e.g., Illumina NovaSeq)
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the desired concentration of dydrogesterone or vehicle control for the specified duration.
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Include a DNase I treatment step to remove contaminating genomic DNA.
-
RNA Quality Control: Quantify the extracted RNA and assess its integrity. An RNA Integrity Number (RIN) of > 8 is recommended.
-
Library Preparation: Prepare sequencing libraries from the high-quality RNA using a library preparation kit. This typically involves mRNA purification (for mRNA-seq), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis: Perform quality control of the raw sequencing reads, align the reads to a reference genome, quantify gene expression levels, and identify differentially expressed genes between dydrogesterone-treated and control samples.
Quantitative Real-Time PCR (qPCR) Protocol
Objective: To validate the differential expression of specific genes identified by RNA-Seq or to analyze the expression of known target genes.
Materials:
-
Total RNA from dydrogesterone-treated and control samples
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR primers for target and reference genes
-
SYBR Green or probe-based qPCR master mix
-
Real-time PCR detection system
Protocol:
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
Primer Design and Validation: Design primers specific to the target genes and at least one stably expressed reference gene (e.g., GAPDH, ACTB). Validate primer efficiency.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and qPCR master mix.
-
Real-Time PCR: Perform the qPCR reaction using a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene and sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene expression.
Western Blotting Protocol
Objective: To investigate changes in the protein levels of key signaling molecules or downstream targets of dydrogesterone.
Materials:
-
Cell lysates from dydrogesterone-treated and control samples
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the proteins of interest
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
Chromatin Immunoprecipitation Sequencing (ChIP-Seq) Protocol
Objective: To identify the genome-wide binding sites of the progesterone receptor in response to dydrogesterone treatment.
Materials:
-
Cultured cells treated with dydrogesterone or vehicle control
-
Formaldehyde (B43269) for cross-linking
-
Lysis and sonication buffers
-
ChIP-grade antibody against the progesterone receptor
-
Protein A/G magnetic beads
-
Wash and elution buffers
-
RNase A and Proteinase K
-
DNA purification kit
-
DNA quantification instrument
-
Library preparation kit for sequencing
-
Next-generation sequencing platform
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into fragments of 200-600 bp by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the progesterone receptor overnight.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.
-
Reverse Cross-linking: Reverse the cross-links by heating and treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify progesterone receptor binding sites.
Conclusion
The methodologies outlined in these application notes provide a robust framework for a thorough investigation into the effects of dydrogesterone on gene expression. By employing a combination of global transcriptomic analysis, targeted validation, proteomic analysis, and epigenomic profiling, researchers can gain deep insights into the molecular mechanisms underlying the therapeutic actions of dydrogesterone. This comprehensive approach is essential for advancing our understanding of this important synthetic progestogen and for the development of future targeted therapies.
Application Notes and Protocols for Establishing a Dydrogesterone Dosing Regimen in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Dydrogesterone (B1671002) is a synthetic, orally active retro-progesterone that is structurally and pharmacologically similar to endogenous progesterone (B1679170).[1][2] It is a selective progesterone receptor (PR) agonist, exhibiting potent progestogenic activity with high oral bioavailability, making it a compound of significant interest for treating conditions associated with progesterone deficiency, such as endometriosis and luteal phase insufficiency.[1][2][3] Unlike other synthetic progestins, dydrogesterone has minimal androgenic, estrogenic, or corticoid activity, which contributes to a favorable safety profile.[4] Establishing a relevant and effective dosing regimen in preclinical animal models is a critical step in the non-clinical development of dydrogesterone for these indications. These notes provide the foundational knowledge and detailed protocols for initiating such studies.
Mechanism of Action
Dydrogesterone exerts its effects primarily through the classical genomic pathway of progesterone receptor signaling. Upon binding to intracellular progesterone receptors (PR-A and PR-B), the receptor-ligand complex undergoes a conformational change, dimerizes, and translocates to the nucleus. This complex then binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This process leads to the desired physiological effects, such as decidualization and subsequent atrophy of ectopic endometrial tissue in endometriosis models.
Figure 1: Simplified Dydrogesterone Signaling Pathway.
Pharmacokinetic Profile
Understanding the pharmacokinetic (PK) profile of dydrogesterone in preclinical species is essential for designing an effective dosing regimen. Oral administration is the intended clinical route, and therefore, preclinical studies should prioritize this method.
Table 1: Pharmacokinetic Parameters of Dydrogesterone in Rodents (Oral Administration)
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Vehicle | Reference |
|---|---|---|---|---|---|---|
| Rat (Sprague-Dawley) | 1.2 | 5.7 ± 1.1 | 2 | 31.5 ± 2.46 | Purified Water | [5][6] |
| Mouse (CD-1) | 2.0 | Data Not Available | Data Not Available | Data Not Available | 0.1% Ethanol | N/A |
| Mouse (CD-1) | 6.0 | Data Not Available | Data Not Available | Data Not Available | 0.1% Ethanol | N/A |
Note: While specific PK parameters for mice were not found in the reviewed literature, doses of 2.0 and 6.0 mg/kg have been used in efficacy studies for pregnancy support.
Rationale for Dose Selection
Dose selection for efficacy studies should be guided by pharmacokinetic data and doses used in relevant disease models.
-
For Pharmacokinetic Studies: A dose of 1.2 mg/kg in rats has been characterized and provides a good starting point for PK/PD modeling.[5][6]
-
For Endometriosis Efficacy Studies (Rat): Direct preclinical data for dydrogesterone in rat endometriosis models is limited. However, studies using the closely related progestin, dienogest (B1670515), have shown efficacy in reducing endometrial lesion volume at oral doses ranging from 0.1 mg/kg/day to 1.0 mg/kg/day .[7][8][9] Furthermore, converting the typical human clinical dose for endometriosis (e.g., 20-30 mg/day) to a rat equivalent dose based on body surface area conversion factors (a human Km of 37 and a rat Km of 6) suggests a dose range of approximately 3.2 to 4.8 mg/kg.[2][10][11] Therefore, a starting dose range of 1.0 to 5.0 mg/kg/day is a scientifically justified starting point for efficacy studies in a rat endometriosis model.
-
For Pregnancy Support Studies (Mouse): Previous studies have successfully used oral doses of 2.0 and 6.0 mg/kg/day .
Experimental Protocols
Protocol 1: Pharmacokinetic Evaluation of Orally Administered Dydrogesterone in Rats
This protocol outlines the procedure for a single-dose pharmacokinetic study in rats.
Figure 2: General workflow for a preclinical pharmacokinetic study.
2.1.1 Materials
-
Dydrogesterone powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water[12][13][14][15]
-
Sprague-Dawley or Wistar rats (female, 8-10 weeks old)
-
Oral gavage needles (16-18 gauge, flexible or curved)[12]
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system
2.1.2 Vehicle Preparation (0.5% w/v CMC)
-
Heat approximately one-third of the total required volume of sterile water to 60-70°C.
-
Slowly add the CMC powder to the heated water while stirring vigorously to create a dispersion.
-
Add the remaining two-thirds of the volume as cold sterile water and continue stirring.
-
Stir the solution at room temperature or 4°C until the CMC is fully dissolved and the solution is clear.
2.1.3 Dosing Formulation Preparation
-
Calculate the required amount of dydrogesterone and vehicle based on the desired dose (e.g., 1.2 mg/kg) and the number and weight of the animals. A dose volume of 5-10 mL/kg is standard.[12]
-
Weigh the dydrogesterone powder.
-
Create a smooth paste by adding a small amount of the 0.5% CMC vehicle to the powder and mixing thoroughly.
-
Gradually add the remaining vehicle while stirring continuously to form a homogenous suspension.
2.1.4 Procedure
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight (with free access to water) before dosing.
-
Weigh each animal on the day of the study to calculate the precise volume of the dosing suspension.
-
Administer the dydrogesterone suspension via oral gavage.
-
Collect blood samples (approx. 200 µL per sample) from a suitable site (e.g., tail vein or jugular vein catheter) at predetermined time points. Suggested time points: pre-dose (0), 0.5, 1, 2, 4, 8, and 24 hours post-dose.[5]
-
Process blood samples by centrifuging at ~2000 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify dydrogesterone concentrations in plasma using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
Protocol 2: Efficacy Evaluation in a Surgically Induced Rat Model of Endometriosis
This protocol describes the induction of endometriosis in rats and a subsequent treatment regimen to evaluate the efficacy of dydrogesterone.
Figure 3: Workflow for a preclinical endometriosis efficacy study.
2.2.1 Materials
-
Female Sprague-Dawley rats (mature, 200-250g)
-
Surgical instruments
-
Suture materials
-
Dydrogesterone dosing formulation (prepared as in Protocol 1)
-
Von Frey filaments for pain assessment
2.2.2 Endometriosis Induction
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Perform a midline laparotomy to expose the uterine horns.
-
Ligate the blood supply to the distal portion of one uterine horn.
-
Excise a small segment (approx. 5x5 mm) of the uterine horn.
-
Suture this endometrial tissue fragment to the peritoneal wall, with the endometrial lining facing the abdominal cavity.
-
Close the abdominal incision in layers.
-
Administer post-operative analgesics and allow the animal to recover.
-
Allow 2-4 weeks for the endometriotic lesions to establish and grow.
2.2.3 Treatment Regimen
-
Randomly assign animals to treatment groups (e.g., Vehicle control, Dydrogesterone 1.0 mg/kg, Dydrogesterone 5.0 mg/kg).
-
Before initiating treatment, measure the baseline pain threshold (see 2.2.4) and, if possible, lesion size via a non-invasive imaging modality or a second laparotomy for direct measurement.
-
Administer the vehicle or dydrogesterone suspension daily via oral gavage for a period of 4 weeks.
-
Monitor animal health and body weight throughout the study.
2.2.4 Efficacy Assessment
-
Pain Assessment (Mechanical Hyperalgesia):
-
Perform the von Frey test weekly to assess abdominal pain.[7][8]
-
Place the rat on an elevated mesh platform and allow it to acclimate.
-
Apply von Frey filaments of increasing force to the lower abdominal area.
-
A positive response is characterized by licking the abdomen, sharp retraction, or jumping.
-
Determine the 50% withdrawal threshold using a method like the up-down method. A higher threshold indicates less pain.
-
-
Lesion Size Measurement:
-
At the end of the 4-week treatment period, euthanize the animals.
-
Perform a final laparotomy and carefully dissect the endometriotic lesions.
-
Measure the length and width of the lesions using calipers. Calculate the lesion area or volume.
-
Compare the final lesion sizes between the treatment and vehicle control groups.
-
-
Histological Analysis:
-
Fix the excised lesions in 10% neutral buffered formalin.
-
Process the tissues for paraffin (B1166041) embedding, sectioning, and staining (e.g., Hematoxylin and Eosin) to confirm the presence of endometrial glands and stroma and to assess tissue morphology.
-
Data Presentation
All quantitative data from these studies should be summarized in tables for clear comparison between treatment groups.
Table 2: Example Data Summary for Endometriosis Efficacy Study
| Treatment Group | Dose (mg/kg/day) | Initial Lesion Area (mm²) (Mean ± SD) | Final Lesion Area (mm²) (Mean ± SD) | % Change in Lesion Area | Final Pain Threshold (g) (Mean ± SD) |
|---|---|---|---|---|---|
| Vehicle Control | 0 | ||||
| Dydrogesterone | 1.0 |
| Dydrogesterone | 5.0 | | | | |
Safety and Toxicology Considerations
Throughout the preclinical studies, it is imperative to monitor for any signs of toxicity. Daily clinical observations should be recorded, including changes in appearance, behavior, and activity. Body weight should be measured at least twice weekly. At the termination of the study, a gross necropsy should be performed, and key organs (e.g., liver, kidneys, adrenal glands) can be collected for weight analysis and histopathological examination to identify any potential target organ toxicity. While dydrogesterone is generally well-tolerated, these assessments are a standard and necessary part of establishing a safe dosing regimen.[4]
References
- 1. Comparison of Dydrogesterone and GnRH-a Effects After Laparoscopic Surgery in Patients with Stage III and IV Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dydrogesterone in the treatment of endometriosis: evidence mapping and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Dydrogesterone in the Management of Luteal Phase Defect: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mims.com [mims.com]
- 5. imrpress.com [imrpress.com]
- 6. storage.imrpress.com [storage.imrpress.com]
- 7. Effects of dienogest, a synthetic steroid, on experimental endometriosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Effects of dienogest on surgically induced endometriosis in rats after repeated oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Conversion between animals and human [targetmol.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. The suitability of carboxymethylcellulose as a vehicle in reproductive studies. | Semantic Scholar [semanticscholar.org]
- 14. ijpsonline.com [ijpsonline.com]
- 15. The suitability of carboxymethylcellulose as a vehicle in reproductive studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dydrogesterone in Assisted Reproductive Technology (ART)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Assisted Reproductive Technologies (ART) often create a deficient luteal phase, which can lead to implantation failure and early pregnancy loss.[1][2][3] Luteal phase support (LPS) with progestogens is therefore a mandatory part of modern ART to ensure adequate endometrial receptivity for embryo implantation.[4] Dydrogesterone (B1671002), an oral retroprogesterone, has emerged as a potent and patient-friendly alternative to conventional intramuscular or vaginal progesterone (B1679170) formulations.[1][2][3][4] As a stereoisomer of progesterone, dydrogesterone offers high oral bioavailability and a strong affinity for progesterone receptors, making it an effective option for luteal phase support in both fresh and frozen-thawed embryo transfer (FET) cycles.[4][5][6][7] Its efficacy has been demonstrated to be non-inferior, and in some cases superior, to micronized vaginal progesterone (MVP) in large-scale clinical trials.[5][6][8]
Mechanism of Action: Enhancing Endometrial Receptivity
Dydrogesterone is a highly selective progestogen that binds specifically to progesterone receptors (PRs), mimicking the effects of natural progesterone.[4][9] Its primary mechanism in ART is to facilitate the transformation of the uterine lining into a receptive secretory endometrium, which is essential for embryo implantation.[9][10]
Key actions include:
-
Inducing Secretory Transformation: Dydrogesterone effectively induces the secretory transformation of the endometrium, preparing it for implantation.[9][10] It achieves this at doses 10- to 20-fold lower than micronized progesterone.[5][7]
-
Improving Endometrial Receptivity: It enhances endometrial receptivity by increasing nutrient stores, improving blood supply, and inducing decidual transformation through increased vascularity.[5] Dydrogesterone also modulates the expression of adhesion molecules, such as integrins and cadherins, which are crucial for embryo attachment.[10]
-
Immunomodulatory Effects: Dydrogesterone possesses immunomodulatory properties that are crucial for maintaining a successful pregnancy.[7]
Pharmacokinetics and Pharmacodynamics
Dydrogesterone is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism in the liver.[9] Its main active metabolite is 20α-dihydrodydrogesterone (DHD), which is responsible for most of its progestogenic activity.[9] A key advantage of dydrogesterone is its high oral bioavailability compared to oral micronized progesterone, which undergoes significant degradation during first-pass metabolism.[1][2] This allows for effective oral administration with consistent results.[4][6]
Application in ART Protocols
Dydrogesterone is utilized for luteal phase support in various ART cycles.
1. Fresh Embryo Transfer Cycles:
-
Purpose: To support the luteal phase following ovarian stimulation, which often impairs corpus luteum function.[4]
-
Typical Protocol: Oral dydrogesterone is typically initiated on the day of oocyte retrieval.
-
Dosage: A common dosage is 10 mg three times daily (30 mg/day).[5][11] Some studies have also evaluated 20 mg twice daily (40 mg/day).[12]
-
Duration: If a pregnancy test is positive, supplementation is generally continued for up to 10-12 weeks of gestation.[11][13]
2. Frozen-Thawed Embryo Transfer (FET) Cycles:
-
Purpose: To prepare the endometrium and support the luteal phase in programmed or modified natural FET cycles where endogenous progesterone production is absent or insufficient.[5][14]
-
Hormone Replacement Therapy (HRT)-FET Protocol:
-
Endometrial preparation begins with sequential administration of estrogens.[4][14]
-
Once the endometrium reaches an adequate thickness (typically ≥7 mm), progesterone supplementation is initiated.[8][14]
-
Oral dydrogesterone is started at a dose of 30 mg/day (e.g., 10 mg three times daily).[8]
-
The embryo transfer is scheduled after the initiation of progesterone.
-
-
"Rescue" Protocol for Low Progesterone: In some protocols using vaginal progesterone, if serum progesterone levels are found to be low (<10 ng/mL) on the day of transfer, oral dydrogesterone (e.g., 10 mg three times daily) can be added to improve outcomes.[15][16][17]
Clinical Efficacy Data
Numerous studies have demonstrated the efficacy of oral dydrogesterone for luteal phase support, with outcomes comparable or non-inferior to micronized vaginal progesterone (MVP).
Table 1: Comparison of Clinical Outcomes in Fresh IVF/ICSI Cycles
| Study / Comparison | Dosage | Pregnancy Rate | Live Birth Rate | Miscarriage Rate |
| Lotus I Trial | Dydrogesterone (30mg/day) vs. MVP Capsules (600mg/day) | 37.6% vs. 33.1% (at 12 weeks gestation)[18] | 34.6% vs. 29.8%[18] | Not significantly different |
| Chakravarty et al. | Dydrogesterone (20mg/day) vs. MVP (600mg/day) | Similar rates reported[1][2] | Comparable rates reported[2] | Not specified |
| Ganesh et al. | Dydrogesterone (20mg/day) vs. MVP (200mg x 3/day) | Similar successful pregnancy rates[13] | Not specified | Not specified |
| Salehpour et al. | Dydrogesterone (20mg/day) vs. MVP | Similar pregnancy rates[1] | Not specified | Not specified |
| Patki & Gupte | Dydrogesterone (40mg/day) vs. MVP (800mg/day) | 31% vs. 33% (Clinical)[5] | 30% vs. 30% (Ongoing)[5] | 5.0% vs. 3.0%[5] |
Table 2: Comparison of Clinical Outcomes in Frozen-Thawed Embryo Transfer (FET) Cycles
| Study / Comparison | Dosage | Ongoing Pregnancy Rate | Live Birth Rate | Notes |
| Özer et al. (mNC-FET) | Dydrogesterone vs. MVP Gel | 71.6% vs. 68.7%[19] | Not specified | No significant difference in outcomes.[19] |
| Vidal et al. (HRT-FET) | Dydrogesterone (30mg/day) vs. MVP Gel (90mg/day) | Higher with Dydrogesterone (OR=2.87)[8] | Higher with Dydrogesterone (OR=2.58)[5][8] | Dydrogesterone alone or in combination with MVP gel was associated with higher CPR and LBR.[5][8] |
| Meta-Analysis (5 RCTs) | Dydrogesterone vs. Vaginal Progesterone | Pooled OR = 0.90 (not significant)[20][21] | Pooled OR = 1.08 (not significant)[20][21] | Concluded comparable reproductive outcomes for LPS in FET cycles.[21] |
Safety and Tolerability
Dydrogesterone is generally well-tolerated with a favorable safety profile.[5][6][9]
-
Patient Preference: The oral route of administration is often preferred by patients over vaginal or intramuscular injections due to its ease of use and avoidance of local irritation or pain.[2][4][5][13] Studies report significantly higher patient satisfaction and tolerability with oral dydrogesterone compared to vaginal preparations.[13][19]
-
Side Effects: Common side effects are typically mild and may include nausea, headache, and breast tenderness.[9] Unlike some other synthetic progestins, dydrogesterone does not have androgenic or estrogenic effects.[9]
-
Fetal Safety: Extensive use since the 1960s and recent large-scale trials have not raised new fetal safety concerns.[22] A 2024 systematic review and meta-analysis concluded that first-trimester dydrogesterone use is not a relevant additional risk factor for congenital anomalies.[23] However, one database study suggested a possible association with certain malformations, though this finding is contested by larger clinical trial data.[24]
Experimental Protocols
Below are summarized methodologies from key clinical trials evaluating dydrogesterone in ART.
Protocol 1: Randomized Controlled Trial in Fresh IVF Cycles (Adapted from Lotus I & II Trials)
-
Objective: To compare the efficacy and safety of oral dydrogesterone versus micronized vaginal progesterone (MVP) for luteal phase support in women undergoing IVF.[18][22]
-
Study Design: Prospective, randomized, double-blind, double-dummy (for Lotus I) or open-label (for Lotus II), multicenter, non-inferiority trial.[18][21][22]
-
Patient Population: Women aged 18-42 years undergoing their first or subsequent IVF/ICSI cycle.
-
Methodology:
-
Ovarian Stimulation: Patients undergo a GnRH agonist or antagonist protocol for controlled ovarian stimulation.
-
Randomization: On the day of oocyte retrieval, patients are randomized into two treatment arms.
-
Treatment Arms:
-
Embryo Transfer: One or two fresh embryos are transferred on day 3 or day 5 post-oocyte retrieval.
-
Duration of Treatment: Luteal support is continued until the day of the pregnancy test. If positive, treatment continues until 12 weeks of gestation.
-
-
Primary Outcome: Presence of fetal heartbeats at 12 weeks of gestation (Ongoing Pregnancy Rate).[18]
-
Secondary Outcomes: Live birth rate, clinical pregnancy rate, miscarriage rate, and safety/tolerability assessments.[18]
Protocol 2: Randomized Controlled Trial in HRT-FET Cycles
-
Objective: To investigate the efficacy of oral dydrogesterone compared to MVP for luteal phase support in hormone replacement therapy (HRT) frozen-thawed embryo transfer (FET) cycles.
-
Study Design: Randomized, single-center, parallel-group controlled trial.[19]
-
Patient Population: Women aged <38 years undergoing single blastocyst FET.[19]
-
Methodology:
-
Endometrial Preparation: Patients receive oral or transdermal estradiol (B170435) to achieve an endometrial thickness of ≥7 mm.
-
Initiation of Progesterone: Once the endometrium is prepared, patients are randomized to a luteal support protocol.
-
Treatment Arms:
-
Group A (Dydrogesterone): Oral dydrogesterone 10 mg three times daily (30 mg/day).
-
Group B (MVP): Micronized vaginal progesterone gel (e.g., 90 mg/day) or capsules (e.g., 200 mg three times daily).
-
-
Embryo Transfer: A single frozen-thawed blastocyst is transferred.
-
Duration of Treatment: Luteal support is continued until the pregnancy test and, if positive, through the first trimester.
-
-
Primary Outcome: Ongoing pregnancy rate.[19]
-
Secondary Outcomes: Clinical pregnancy rate, live birth rate, miscarriage rate, and patient satisfaction/tolerability.[19]
Conclusion
Oral dydrogesterone is an effective, safe, and well-tolerated option for luteal phase support in a wide range of ART protocols. Its non-inferiority to micronized vaginal progesterone, combined with the significant advantage of patient-friendly oral administration, positions it as a potential new standard of care in ART.[4][5][18][22] Future research may further delineate its role in specific patient populations and optimize its use in combination protocols to maximize ART success rates.
References
- 1. scispace.com [scispace.com]
- 2. Live birth rates and safety profile using dydrogesterone for luteal phase support in assisted reproductive techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Live birth rates and safety profile using dydrogesterone for luteal phase support in assisted reproductive techniques | SMJ [smj.org.sg]
- 4. The Future of Luteal Phase Support in ART and the Role of Dydrogesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of Dydrogesterone for Luteal Phase Support in Assisted Reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Supplementary dydrogesterone is beneficial as luteal phase support in artificial frozen-thawed embryo transfer cycles compared to micronized progesterone alone [frontiersin.org]
- 9. What is the mechanism of Dydrogesterone? [synapse.patsnap.com]
- 10. biosynergypharm.com [biosynergypharm.com]
- 11. verification.fda.gov.ph [verification.fda.gov.ph]
- 12. researchgate.net [researchgate.net]
- 13. Oral dydrogesterone versus intravaginal micronised progesterone as luteal phase support in assisted reproductive technology (ART) cycles: results of a randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. The Addition of Dydrogesterone after Frozen Embryo Transfer in Hormonal Substituted Cycles with Low Progesterone Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thieme-connect.com [thieme-connect.com]
- 17. scite.ai [scite.ai]
- 18. A Phase III randomized controlled trial comparing the efficacy, safety and tolerability of oral dydrogesterone versus micronized vaginal progesterone for luteal support in in vitro fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oral dydrogesterone vs. micronized vaginal progesterone gel for luteal phase support in frozen-thawed single blastocyst transfer in good prognosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Oral Dydrogesterone Versus Vaginal Progesterone for Luteal Phase Support in Frozen–Thawed Embryo Transfer Cycles: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [mdpi.com]
- 22. Oral dydrogesterone for luteal phase support in fresh in vitro fertilization cycles: a new standard? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. adc.bmj.com [adc.bmj.com]
Application Notes and Protocols for Assessing Dydrogesterone's Impact on Endometrial Receptivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies to assess the impact of dydrogesterone (B1671002) on endometrial receptivity. The protocols outlined below are intended to guide researchers in designing and executing robust experiments to evaluate the efficacy of dydrogesterone in preparing the endometrium for embryo implantation.
Dydrogesterone, a retro-progesterone, is a synthetic oral progestogen that mimics the action of natural progesterone (B1679170).[1][2] It is utilized to support the luteal phase and enhance endometrial receptivity by promoting the decidualization of the endometrium, a crucial transformation for successful embryo implantation.[1] Assessing its impact requires a multi-faceted approach, combining clinical, imaging, and molecular techniques.
Ultrasound Assessment of Endometrial Receptivity
Transvaginal ultrasound is a non-invasive and widely used method to evaluate the physical characteristics of the endometrium.[3] Several parameters are assessed to determine endometrial receptivity.
Quantitative Data Summary
| Ultrasound Parameter | Favorable for Receptivity | Measurement Protocol | Reference |
| Endometrial Thickness | ≥ 7-8 mm | Measured in the sagittal plane from the myometrial-endometrial interface on one side to the other. | [3][4] |
| Endometrial Pattern | Trilaminar ("triple-line") pattern | Visual assessment of a three-layered endometrium (outer and inner hyperechogenic lines with a central hypoechogenic region) during the late proliferative phase. | [3] |
| Endometrial Volume | ≥ 2.0 mL | Calculated using 3D ultrasound software (e.g., VOCAL - Virtual Organ Computer-aided Analysis). | [3] |
| Subendometrial Blood Flow | Low resistance index (RI) and high pulsatility index (PI) | Assessed using color Doppler ultrasound of the uterine arteries and subendometrial vessels. | [4][5] |
| Endometrial Peristalsis | Low frequency and amplitude | Observed via real-time ultrasound imaging. | [3] |
Experimental Protocol: Transvaginal Ultrasound Assessment
-
Patient Preparation: The patient should have an empty bladder for optimal visualization.
-
Transducer: Use a high-frequency (5-9 MHz) transvaginal ultrasound transducer.
-
Timing: Perform the ultrasound on the day of ovulation trigger or the day of embryo transfer in assisted reproductive technology (ART) cycles.[3]
-
Image Acquisition:
-
Obtain a sagittal view of the uterus.
-
Measure the maximum endometrial thickness from the anterior to the posterior myometrial-endometrial interface.[3]
-
Assess the endometrial pattern (trilaminar or non-trilaminar).[3]
-
Switch to 3D mode to acquire a volume of the endometrium for volume calculation.[3]
-
Activate the color Doppler mode to visualize and measure blood flow in the uterine arteries and subendometrial region.[4]
-
-
Data Analysis: Record all measurements and observations. Compare the findings to established receptive criteria.
Endometrial Biopsy and Molecular Analysis
Endometrial biopsy allows for the direct assessment of the cellular and molecular characteristics of the endometrium. This invasive procedure provides valuable information on the expression of receptivity markers.
Quantitative Data Summary
| Molecular Marker | Method of Detection | Significance for Receptivity | Reference |
| Integrin αvβ3 | Immunohistochemistry (IHC) | Expression is upregulated during the window of implantation and is crucial for cell adhesion. Lower levels are associated with infertility. | [4] |
| L-selectin | Immunohistochemistry (IHC) | A glycoprotein (B1211001) involved in the initial attachment of the blastocyst. Higher levels are associated with increased pregnancy rates. | [4] |
| HOXA10 | Quantitative PCR (qPCR), IHC | A transcription factor essential for endometrial development and receptivity. | [6] |
| Leukemia Inhibitory Factor (LIF) | ELISA, qPCR | A cytokine critical for blastocyst implantation. | [5][6] |
| Endometrial Receptivity Array (ERA) | Microarray/Next-Generation Sequencing | Analyzes the expression of a panel of genes to determine the personalized window of implantation. | [7] |
Experimental Protocol: Endometrial Biopsy and Immunohistochemistry for Integrin αvβ3
-
Timing of Biopsy: Perform the endometrial biopsy during the mid-luteal phase (approximately 7 days after the LH surge).[7]
-
Biopsy Procedure:
-
Use a Pipelle catheter to aspirate a small sample of endometrial tissue.
-
Immediately fix the tissue in 10% neutral buffered formalin.
-
-
Tissue Processing and Sectioning:
-
Embed the fixed tissue in paraffin.
-
Cut 4-5 µm thick sections and mount them on positively charged slides.
-
-
Immunohistochemistry:
-
Deparaffinization and Rehydration: Xylene and graded ethanol (B145695) series.
-
Antigen Retrieval: Heat-induced epitope retrieval (e.g., in citrate (B86180) buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein block (e.g., bovine serum albumin).
-
Primary Antibody Incubation: Incubate with a primary antibody specific for integrin αvβ3 overnight at 4°C.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody.
-
Detection: Use a streptavidin-horseradish peroxidase (HRP) conjugate and a suitable chromogen (e.g., DAB).
-
Counterstaining: Counterstain with hematoxylin.
-
-
Image Analysis:
-
Examine the slides under a light microscope.
-
Score the intensity and distribution of the staining in the glandular and luminal epithelium.
-
Clinical Trial Design for Assessing Dydrogesterone
Well-designed clinical trials are essential to determine the clinical efficacy of dydrogesterone in improving endometrial receptivity and pregnancy outcomes.
Experimental Protocol: Randomized Controlled Trial (RCT)
-
Study Population: Recruit patients undergoing ART cycles (e.g., in vitro fertilization - IVF or frozen-thawed embryo transfer - FET).[8][9]
-
Randomization: Randomly assign participants to either the treatment group (receiving dydrogesterone) or a control group (receiving another progestogen, such as micronized vaginal progesterone, or placebo).[8]
-
Intervention:
-
Outcome Measures:
-
Data Collection: Collect baseline characteristics, treatment details, and all outcome data.
-
Statistical Analysis: Use appropriate statistical methods (e.g., intention-to-treat analysis) to compare the outcomes between the groups.
Visualizations
Signaling Pathway
Caption: Dydrogesterone signaling pathway in endometrial cells.
Experimental Workflow
Caption: Experimental workflow for assessing dydrogesterone's impact.
Logical Relationship
Caption: Logical relationship from dydrogesterone to clinical pregnancy.
References
- 1. The Role of Dydrogesterone in the Management of Luteal Phase Defect: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Dydrogesterone? [synapse.patsnap.com]
- 3. An endometrial receptivity scoring system basing on the endometrial thickness, volume, echo, peristalsis, and blood flow evaluated by ultrasonography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. volusonclub.net [volusonclub.net]
- 5. dsjuog.com [dsjuog.com]
- 6. Molecular and biological markers for assessing endometrial receptivity in infertile women: A narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endometrial Receptivity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Oral dydrogesterone along with vaginal micronized progesterone supplementation for luteal phase support in IVF patients, and its impact on pregnancy and live birth rates: a prospective randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
Troubleshooting & Optimization
Dydrogesterone In Vivo Optimization: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with dydrogesterone (B1671002) in in vivo experiments.
Troubleshooting Guide
Issue: Poor Solubility and Vehicle Preparation
Q1: I'm having trouble dissolving dydrogesterone for my in vivo experiment. What is the recommended solvent or vehicle?
A1: Dydrogesterone is practically insoluble in water, which presents a challenge for creating aqueous formulations.[1][2] Its solubility is better in organic solvents and oils. For in vivo administration, the choice of vehicle is critical and depends on the route of administration.
-
For Oral Gavage: Dydrogesterone can be administered as a suspension.[3] Common vehicles include aqueous solutions with suspending agents like carboxymethyl cellulose (B213188) (CMC) or methylcellulose. It can also be dissolved in fixed oils.
-
For Injections (Subcutaneous/Intramuscular): Dydrogesterone is slightly soluble in fixed oils, which can be used as a vehicle for subcutaneous (SC) or intramuscular (IM) injections.[4] For laboratory-scale experiments, dissolving dydrogesterone in a minimal amount of a solvent like DMSO or ethanol (B145695) and then diluting it in a vehicle like sesame oil is a common practice.[5][6] Note that the final concentration of the initial solvent should be minimized to avoid toxicity.
Q2: My dydrogesterone solution/suspension appears unstable. How can I ensure its stability?
A2: Dydrogesterone is stable as a crystalline solid at -20°C for at least four years.[7] In solution, stability can be a concern.
-
Storage: Stock solutions in organic solvents should be stored at -20°C and purged with an inert gas to prevent oxidation.[7]
-
Preparation: Prepare fresh working solutions or suspensions for each experiment to minimize degradation.
-
Light Sensitivity: Store solutions in light-resistant containers as dydrogesterone may be light-sensitive.[1]
Issue: Choosing the Right Administration Route and Dosage
Q3: What is the most appropriate route of administration for dydrogesterone in my animal model?
A3: The route of administration significantly influences the bioavailability and pharmacokinetic profile of dydrogesterone.[8][9]
-
Oral (Gavage): Dydrogesterone has good oral bioavailability compared to natural progesterone (B1679170), making oral gavage a viable and common route.[8][9] This route is often preferred for studies mimicking clinical use in humans.[10][11]
-
Subcutaneous (SC) Injection: SC injections can provide a more sustained release profile compared to oral administration.[12] This route is useful when trying to maintain steady plasma concentrations. In rats, dydrogesterone has been administered subcutaneously.[4]
-
Intramuscular (IM) Injection: Similar to SC, IM injections can provide sustained release.
The choice depends on your experimental goals, such as mimicking human oral administration or achieving stable, long-term exposure.
Q4: I am unsure about the effective dosage for my experiment. Are there any guidelines?
A4: The effective dose of dydrogesterone varies depending on the animal model, the indication being studied, and the route of administration. It is crucial to perform a literature search for your specific model and disease area. A pilot dose-response study is highly recommended.
Frequently Asked Questions (FAQs)
Pharmacology & Formulation
Q5: What is the solubility of dydrogesterone in common laboratory solvents?
A5: Dydrogesterone exhibits varying solubility in different solvents. The table below summarizes its solubility characteristics.
| Solvent/Vehicle | Solubility Description | Approximate Concentration | Reference |
| Water | Practically Insoluble | ~3.62 µg/mL | [2] |
| Chloroform | Freely Soluble | 1 in 2 parts | [4] |
| Acetone | Soluble | - | [4] |
| Ethanol | Sparingly Soluble | 1 in 40 parts (~25 mg/mL) | [4] |
| Methanol | Sparingly Soluble | ~1 mg/mL | [7] |
| Diethyl Ether | Slightly Soluble | 1 in 200 parts | [4] |
| DMSO | Soluble | >60 mg/mL | [5] |
| Fixed Oils | Slightly Soluble | - | [4] |
Q6: What are the key pharmacokinetic parameters of dydrogesterone in common animal models?
A6: The pharmacokinetics of dydrogesterone can differ significantly between species.[13] The rabbit model is often considered to resemble human metabolism more closely than other common lab animals like rats or mice.[13]
| Animal Model | Administration Route | Tmax (hours) | Key Findings | Reference |
| Rabbit | Oral (Conventional) | 3 | - | [14][15][16] |
| Rabbit | Oral (Sustained Release) | 6 | Higher AUC compared to conventional at the same dose. | [14][15][16] |
| Rat | Oral | ~2-4 | Bioavailability was comparable between two different formulations. | [3] |
| Mouse, Dog, Monkey | Oral | Not specified | Metabolic patterns differ substantially from each other. | [13] |
Experimental Design & Protocols
Q7: Can you provide a basic protocol for preparing dydrogesterone for oral gavage in mice?
A7: The following is a general protocol and should be optimized for your specific experimental needs.
Protocol: Preparation of Dydrogesterone Suspension for Oral Gavage
-
Objective: To prepare a uniform suspension of dydrogesterone for oral administration to mice.
-
Materials:
-
Dydrogesterone powder
-
Vehicle (e.g., 0.5% w/v Carboxymethyl cellulose (CMC) in sterile water)
-
Mortar and pestle or homogenizer
-
Weighing scale
-
Volumetric flasks and appropriate pipettes
-
Stir plate and stir bar
-
-
Procedure:
-
Calculate the total amount of dydrogesterone and vehicle required based on the desired dose (e.g., mg/kg), the concentration of the suspension, and the number of animals.
-
Accurately weigh the dydrogesterone powder.
-
If necessary, triturate the powder in a mortar and pestle to a fine consistency to aid in suspension.
-
Gradually add a small amount of the vehicle to the powder to form a paste.
-
Slowly add the remaining vehicle while continuously stirring or mixing to ensure a homogenous suspension. A magnetic stirrer can be used for this purpose.
-
Visually inspect the suspension for any clumps or undissolved particles. If present, continue mixing until uniform.
-
Administer the suspension to the animals immediately after preparation using a proper oral gavage technique to ensure dose accuracy.[17] Continuously agitate the suspension between dosing animals to prevent settling.
-
Q8: What are some reported effective dosages of dydrogesterone in animal models for specific conditions?
A8: Dosages are highly model-dependent. The following table provides examples from the literature.
| Animal Model | Condition Studied | Dosage | Administration Route | Reference |
| Mouse | Prevention of stress-induced abortion | 1.25 mg/animal | Not specified | [7] |
| Rat | Endometriosis | Not specified in abstracts | Not specified | [18] |
| Rabbit | Endometrial receptivity | 2 mg/animal (once daily) | Oral | [14][15] |
| Rat | General progestational effects | 0.1 mg/animal (daily for 14 days) | Subcutaneous | [4] |
| Mouse | Luteal-phase support mimic | 2 mg/kg and 6 mg/kg | Not specified | [19] |
Visualizations
Experimental Workflow
Caption: General Workflow for an In Vivo Dydrogesterone Study.
Signaling Pathway
Caption: Simplified Dydrogesterone Signaling Pathway.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. imrpress.com [imrpress.com]
- 4. Dydrogesterone | C21H28O2 | CID 9051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Impact of One-Week Administration of Dihydrotestosterone in Rat Anterior Pituitary Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Progestational effects of dydrogesterone in vitro, in vivo and on the human endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral dydrogesterone for luteal phase support in fresh in vitro fertilization cycles: a new standard? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oral dydrogesterone along with vaginal micronized progesterone supplementation for luteal phase support in IVF patients, and its impact on pregnancy and live birth rates: a prospective randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of subcutaneous implants of progesterone on the induction and duration of sexual receptivity in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dydrogesterone: metabolism in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. wjpps.com [wjpps.com]
- 17. youtube.com [youtube.com]
- 18. dovepress.com [dovepress.com]
- 19. mdpi.com [mdpi.com]
challenges in dydrogesterone solubility for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with dydrogesterone (B1671002) solubility in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve dydrogesterone for in vitro studies?
A1: Dydrogesterone is practically insoluble in water but is freely soluble in chloroform (B151607) and soluble in acetonitrile. It is sparingly soluble in methanol (B129727) and ethanol (B145695).[1] For in vitro cell-based assays, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent to prepare a high-concentration stock solution.
Q2: Why is my dydrogesterone precipitating when I add it to my cell culture medium?
A2: This is a common issue for hydrophobic compounds like dydrogesterone. Precipitation typically occurs when the concentration of the organic solvent (like DMSO) is significantly diluted by the aqueous cell culture medium, causing the poorly water-soluble drug to fall out of solution. To avoid this, it is crucial to add the DMSO stock solution directly to the media with cells, ensuring rapid mixing.[2]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The maximum tolerated concentration of DMSO is highly dependent on the cell line and the duration of the assay.[3] Generally, it is recommended to keep the final concentration of DMSO in the culture medium at or below 0.5%, with many researchers aiming for 0.1% to minimize any potential solvent-induced artifacts.[4][5] It is always best practice to perform a vehicle control experiment to determine the no-effect concentration of DMSO on your specific cell line.[5]
Q4: How can I improve the solubility of dydrogesterone in my aqueous assay buffer?
A4: If direct dilution of a DMSO stock is problematic, consider alternative formulation strategies. While not standard for dydrogesterone, techniques used for other poorly soluble compounds include the use of co-solvents (e.g., a small percentage of ethanol in combination with DMSO) or solubilizing agents like cyclodextrins. However, any such additions would require rigorous validation to ensure they do not interfere with the assay.
Troubleshooting Guide
This guide addresses specific problems you may encounter with dydrogesterone solubility.
Problem: My compound precipitates immediately upon dilution into the aqueous medium.
| Possible Cause | Suggested Solution |
| Local High Concentration: Adding the stock solution too slowly or without adequate mixing can create a localized area of high drug concentration, leading to precipitation before it can disperse. | Pipette the required volume of your dydrogesterone DMSO stock directly into the culture medium while gently swirling the plate/flask to ensure immediate and thorough mixing.[2] |
| Stock Concentration Too Low: If your stock solution is not concentrated enough, you may need to add a larger volume to the medium, increasing the final DMSO percentage to potentially toxic levels. | Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume to your assay, keeping the final solvent concentration low and reducing the risk of precipitation. |
| Temperature Effects: The solubility of compounds can be temperature-dependent. A sudden drop in temperature upon transfer from a warm incubator to a cooler biosafety cabinet can sometimes induce precipitation. | Ensure your cell culture medium is pre-warmed to 37°C before adding the dydrogesterone stock solution. |
Problem: I am observing inconsistent or lower-than-expected activity in my assay.
| Possible Cause | Suggested Solution |
| Micro-precipitation: The compound may be forming very fine, invisible precipitates, which reduces the effective concentration of soluble dydrogesterone available to the cells. | After preparing the final working solution in the culture medium, visually inspect it against a dark background for any signs of cloudiness or Tyndall effect (light scattering). Consider centrifuging the medium and measuring the concentration in the supernatant to confirm solubility. |
| Adsorption to Plastics: Hydrophobic compounds like dydrogesterone can adsorb to the surface of plastic labware (e.g., pipette tips, microplates), reducing the final concentration. | Use low-adhesion plasticware. When making serial dilutions, ensure each new solution is mixed thoroughly. Pre-wetting pipette tips with the solvent can also help. |
| Solvent Toxicity: The concentration of your solvent (e.g., DMSO) may be affecting cell health and altering the experimental outcome.[6][7] | Run a dose-response curve for the solvent alone on your cells to identify a non-toxic concentration.[5] Ensure your final DMSO concentration is well below this threshold. Always include a vehicle control (medium + same concentration of DMSO without dydrogesterone) in your experiments. |
Data & Protocols
Quantitative Data Summary
Table 1: Dydrogesterone Solubility Profile
| Solvent | Solubility | Reference |
|---|---|---|
| Water | Practically Insoluble | [1] |
| Chloroform | Freely Soluble | [1] |
| Acetonitrile | Soluble | [1] |
| Methanol | Sparingly Soluble | [1] |
| Ethanol (95%) | Sparingly Soluble |[1] |
Table 2: Recommended Maximum Solvent Concentrations for In Vitro Assays
| Solvent | General Max. Concentration | Notes | Reference |
|---|---|---|---|
| DMSO | 0.1% - 0.5% | Cell line dependent. Concentrations >1% are often cytotoxic. | [3][4][5] |
| Ethanol | 0.1% - 0.5% | Can be more toxic than DMSO for some cell lines. | [8] |
| Methanol | < 0.5% | Generally more toxic than Ethanol and DMSO. |[8] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Dydrogesterone Stock Solution
-
Objective: To prepare a 10 mM stock solution of dydrogesterone in DMSO.
-
Materials:
-
Dydrogesterone powder (MW: 312.45 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and weighing paper
-
-
Procedure:
-
Weigh out 3.12 mg of dydrogesterone powder and place it into a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex vigorously for 2-5 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Objective: To treat cells with a final concentration of 1 µM dydrogesterone, ensuring the final DMSO concentration does not exceed 0.1%.
-
Materials:
-
10 mM Dydrogesterone stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Cell culture plates with adherent or suspension cells
-
-
Procedure:
-
Serial Dilution (in DMSO): If lower concentrations are needed for a dose-response curve, perform serial dilutions of the 10 mM stock in pure DMSO, not in aqueous solutions.
-
Final Dilution (in Medium):
-
Calculate the volume of stock solution needed. For a final concentration of 1 µM in 10 mL of medium, you will need 1 µL of the 10 mM stock solution (a 1:10,000 dilution). This results in a final DMSO concentration of 0.01%, which is well-tolerated by most cell lines.
-
Aspirate the old medium from your cells.
-
Add the fresh, pre-warmed medium to the cells.
-
Pipette the calculated volume (1 µL in this example) of the 10 mM dydrogesterone stock directly into the medium in the well or flask.
-
Immediately and gently swirl the plate to ensure rapid and uniform distribution of the compound.
-
-
Vehicle Control: In a separate control well, add the same volume of pure DMSO (1 µL in this example) to the same final volume of medium (10 mL) to create a 0.01% DMSO vehicle control.
-
Incubate the cells for the desired experimental duration.
-
Visualizations
Dydrogesterone Solubility Troubleshooting Workflow
A troubleshooting workflow for addressing dydrogesterone precipitation during assay preparation.
Progesterone (B1679170) Receptor Signaling Pathway
Dydrogesterone functions as an agonist for the progesterone receptor (PR). Its biological effects are mediated through the activation of the PR signaling pathway, which primarily involves the regulation of target gene expression.[9][10]
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 9. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
Dydrogesterone Immunoassay Cross-Reactivity: A Technical Support Center
Welcome to the Technical Support Center for dydrogesterone (B1671002) immunoassays. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting potential cross-reactivity and other common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is immunoassay cross-reactivity and why is it a concern for dydrogesterone measurement?
A1: Immunoassay cross-reactivity is the phenomenon where the antibodies in an assay kit bind to molecules other than the target analyte. In the context of a dydrogesterone immunoassay, this means the antibodies might bind to other structurally similar steroids present in the sample. This can lead to inaccurate quantification, typically falsely elevated results, as the assay signal reflects the binding of both dydrogesterone and the cross-reacting substances.[1][2]
Q2: Does dydrogesterone or its major metabolite, 20α-dihydrodydrogesterone (DHD), cross-react with progesterone (B1679170) immunoassays?
A2: Studies have shown that dydrogesterone (DYD) and its active metabolite DHD do not cause clinically relevant interference in most modern, widely used progesterone immunoassays.[3][4][5] A multi-laboratory study demonstrated that the recovery of progesterone was within a ±10% window in samples spiked with DYD and DHD for medium and high progesterone concentrations.[3][4] This suggests that in most cases, progesterone levels can be accurately measured in patients undergoing dydrogesterone therapy without significant interference.
Q3: What are the most likely compounds to cross-react in a dydrogesterone immunoassay?
A3: Compounds with a high degree of structural similarity to dydrogesterone are the most likely to cross-react.[1][2] This includes other progestogens and their metabolites. For instance, a study on a competitive protein-binding assay for progesterone showed that dydrogesterone itself had a cross-reactivity of 1.4%.[6] While specific cross-reactivity data for dydrogesterone assays is not widely published, it is crucial to consult the product insert of your specific ELISA kit, as manufacturers typically provide a list of potential cross-reactants and their percentage of cross-reactivity.
Q4: My results show unexpectedly high levels of dydrogesterone. What could be the cause?
A4: Unexpectedly high results could be due to several factors:
-
Cross-reactivity: As discussed, other steroids or their metabolites in the sample may be cross-reacting with the assay antibodies.
-
Matrix Effects: Components in your sample matrix (e.g., lipids, proteins, or salts in serum or plasma) can interfere with the antibody-antigen binding, sometimes leading to enhanced signal.
-
Contamination: Contamination of samples, reagents, or labware can introduce interfering substances.
-
Procedural Errors: Incorrect dilution of samples or standards, or improper washing steps can lead to artificially high readings.
Q5: What are "matrix effects" and how can I mitigate them?
A5: Matrix effects refer to the interference caused by the components of a sample matrix (e.g., serum, plasma, urine) on the quantification of the analyte of interest.[1] These effects can either suppress or enhance the assay signal, leading to inaccurate results. To mitigate matrix effects, you can:
-
Perform a Spike and Recovery Experiment: This helps to determine if the matrix is interfering with the assay (see Experimental Protocols section).
-
Sample Dilution: Diluting your samples with the assay buffer can reduce the concentration of interfering substances.
-
Use a Matrix-Matched Standard Curve: Preparing your standards in a matrix similar to your samples can help to compensate for the matrix effect.
Troubleshooting Guide
This guide addresses common problems encountered during dydrogesterone immunoassays.
| Problem | Possible Cause | Recommended Solution |
| High Background | 1. Insufficient washing. | 1. Increase the number of wash steps and ensure complete aspiration of wash buffer from wells. |
| 2. Cross-reactivity of detection antibody with other reagents. | 2. Run appropriate controls, including a "no sample" well with only detection antibody. | |
| 3. High concentration of detection antibody. | 3. Titrate the detection antibody to the optimal concentration as recommended by the manufacturer. | |
| 4. Contaminated reagents or buffers. | 4. Prepare fresh reagents and buffers. | |
| Low Signal or No Signal | 1. Incorrect reagent preparation or omission of a reagent. | 1. Carefully review the protocol and ensure all reagents are prepared correctly and added in the proper sequence. |
| 2. Inadequate incubation times or temperature. | 2. Adhere strictly to the recommended incubation times and temperatures in the protocol. | |
| 3. Dydrogesterone concentration in samples is below the detection limit. | 3. Concentrate the samples or use a more sensitive assay if available. | |
| 4. Inactive enzyme conjugate or substrate. | 4. Check the expiration dates of reagents and store them under the recommended conditions. | |
| High Variability (Poor Duplicates) | 1. Inconsistent pipetting technique. | 1. Ensure proper pipetting technique and use calibrated pipettes. |
| 2. Uneven temperature across the plate during incubation. | 2. Ensure the plate is incubated in a stable temperature environment and avoid stacking plates. | |
| 3. Inadequate mixing of reagents. | 3. Gently tap the plate or use a plate shaker to ensure thorough mixing of reagents in the wells. | |
| 4. Improper washing technique. | 4. Ensure consistent and thorough washing of all wells. |
Data Presentation
Table 1: Recovery of Progesterone in the Presence of Dydrogesterone (DYD) and Dihydrodydrogesterone (DHD)
This table summarizes the mean recovery rates of progesterone in plasma samples spiked with DYD and DHD, as determined by various immunoassays. This data indicates a general lack of interference from dydrogesterone and its metabolite in progesterone assays.[3][4]
| Progesterone Concentration | Spiked with DYD/DHD | Mean Recovery (%) |
| High | Yes | 90 - 110 |
| Medium | Yes | 90 - 110 |
| Low | Yes | More variable |
Data adapted from a multi-laboratory study. The variability in the low concentration samples was attributed to the inherent imprecision of the assays at low analyte levels.
Table 2: Illustrative Cross-Reactivity Data for a Progesterone Immunoassay
This table provides an example of cross-reactivity data that might be found in an ELISA kit insert. It is crucial to consult the product documentation for your specific dydrogesterone assay to obtain accurate cross-reactivity information.
| Compound | Cross-Reactivity (%) |
| Progesterone | 100 |
| Dydrogesterone | 1.4[6] |
| d-Norgestrel | 4.0[6] |
| 5β-Dihydroprogesterone | 18.2[1] |
| 17-Hydroxyprogesterone | < 5.0[1] |
| Medroxyprogesterone | < 5.0[1] |
| Cortisol | < 0.1 |
| Testosterone | < 0.1 |
Note: This data is for progesterone assays and is provided for illustrative purposes. Cross-reactivity for a dydrogesterone-specific assay will differ.
Experimental Protocols
Protocol 1: Assessing Cross-Reactivity in a Competitive Immunoassay
This protocol outlines the steps to determine the percentage of cross-reactivity of potentially interfering compounds in a competitive dydrogesterone ELISA.
Objective: To quantify the extent to which other steroids bind to the anti-dydrogesterone antibody.
Principle: In a competitive ELISA, a fixed amount of labeled dydrogesterone competes with the unlabeled dydrogesterone in the sample (or the potential cross-reactant) for a limited number of antibody binding sites. The signal is inversely proportional to the amount of unlabeled dydrogesterone or cross-reactant.
Methodology:
-
Prepare Standard Curves:
-
Prepare a serial dilution of the dydrogesterone standard to create a standard curve (e.g., from 0.1 ng/mL to 100 ng/mL).
-
For each potentially cross-reacting compound, prepare a separate serial dilution over a broad concentration range.
-
-
Perform the ELISA:
-
Follow the manufacturer's protocol for the dydrogesterone ELISA kit.
-
Run the dydrogesterone standard curve and the dilution series for each potential cross-reactant on the same plate.
-
-
Data Analysis:
-
Plot the absorbance values against the log of the concentration for dydrogesterone and each potential cross-reactant.
-
Determine the concentration of dydrogesterone and each potential cross-reactant that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Dydrogesterone / IC50 of Cross-Reactant) x 100
-
Protocol 2: Spike and Recovery Experiment to Evaluate Matrix Effects
This protocol details how to perform a spike and recovery experiment to assess the influence of the sample matrix on the accuracy of the dydrogesterone immunoassay.
Objective: To determine if components in the sample matrix are interfering with the accurate measurement of dydrogesterone.
Methodology:
-
Sample Preparation:
-
Select a representative pool of your sample matrix (e.g., serum, plasma).
-
Divide the sample pool into two aliquots: "Neat" and "Spiked".
-
-
Spiking Procedure:
-
Prepare a concentrated stock solution of the dydrogesterone standard.
-
Add a known amount of the dydrogesterone standard to the "Spiked" aliquot to achieve a final concentration within the assay's linear range.
-
Add an equivalent volume of assay buffer to the "Neat" aliquot.
-
-
Assay Measurement:
-
Measure the dydrogesterone concentration in both the "Neat" and "Spiked" samples using your ELISA kit.
-
-
Calculate Percent Recovery:
-
Use the following formula to calculate the percent recovery: % Recovery = ([Spiked Sample Concentration] - [Neat Sample Concentration]) / [Known Spiked Concentration] x 100
-
Interpretation of Results:
-
A recovery rate between 80% and 120% generally indicates that the matrix is not significantly affecting the assay's accuracy.
-
A recovery rate outside this range suggests the presence of matrix effects (suppression if <80%, enhancement if >120%).
Visualizations
Caption: A workflow for troubleshooting unexpected dydrogesterone immunoassay results.
Caption: Principle of a competitive immunoassay and potential cross-reactivity.
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eaglebio.com [eaglebio.com]
- 3. researchgate.net [researchgate.net]
- 4. Lack of analytical interference of dydrogesterone in progesterone immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Cross-reaction of contraceptive steroids in competitive binding assays of progesterone and estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Dydrogesterone in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during animal studies aimed at improving the oral bioavailability of dydrogesterone (B1671002).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My dydrogesterone formulation shows good in vitro dissolution but poor in vivo bioavailability in rats. What are the potential reasons?
A1: This is a common issue often attributed to several factors:
-
First-Pass Metabolism: Dydrogesterone undergoes significant metabolism in the gut wall and liver.[1][2] Even if the drug dissolves, it may be rapidly metabolized before reaching systemic circulation. Consider co-administration with metabolism inhibitors in your experimental design to investigate this.
-
Poor Permeability: Dydrogesterone is classified as a Biopharmaceutical Classification System (BCS) class IV drug, indicating both poor solubility and poor permeability.[3] Your formulation might improve dissolution but not necessarily the drug's ability to cross the intestinal membrane. Permeation enhancers can be explored, but require careful selection to avoid toxicity.
-
Precipitation in the GI Tract: The formulation may release the drug in a supersaturated state in the stomach, but as it moves to the higher pH of the intestine, the drug could precipitate out of solution before it can be absorbed. Including precipitation inhibitors, such as HPMC, in your formulation can help maintain a supersaturated state.
-
P-glycoprotein (P-gp) Efflux: The drug may be actively transported back into the intestinal lumen by efflux pumps like P-gp, reducing its net absorption.
Q2: I'm observing high variability in the plasma concentrations of dydrogesterone between individual animals in my study. How can I reduce this?
A2: High interindividual variability is a known challenge with dydrogesterone.[3] Here are some troubleshooting steps:
-
Standardize Experimental Conditions: Ensure strict control over fasting times, dosing procedures (e.g., using oral gavage for consistent administration), and blood sampling times.
-
Animal Health and Stress: Ensure all animals are healthy and acclimatized to handling to minimize stress, which can affect gastrointestinal motility and blood flow.
-
Formulation Stability: Confirm the physical and chemical stability of your formulation. For liquid formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), ensure there is no phase separation before administration.[4]
-
Consider the Animal Model: Metabolic differences exist between species like rats, rabbits, and dogs.[5] The rabbit has been suggested to be more metabolically similar to humans for dydrogesterone.[5] Ensure the chosen model is appropriate for your research question.
Q3: My Self-Emulsifying Drug Delivery System (SEDDS) formulation for dydrogesterone appears stable on the bench but performs poorly in vivo. What could be the problem?
A3: The in vivo performance of SEDDS can be affected by the complex environment of the gastrointestinal tract.
-
Irreversible Phase Separation: Dilution with gastrointestinal fluids can sometimes lead to irreversible phase separation of the microemulsion, causing the drug to precipitate.[4]
-
Lipolysis: The lipid components of the SEDDS can be digested by lipases in the GI tract. This can either enhance or hinder absorption depending on how the drug partitions into the resulting mixed micelles.
-
High Surfactant Concentration: While necessary for emulsification, high concentrations of surfactants can sometimes cause gastrointestinal irritation, affecting absorption.
Q4: I am developing a solid dispersion of dydrogesterone. What are the critical parameters to consider?
A4: For solid dispersions, the goal is to maintain the drug in an amorphous state to enhance solubility.
-
Polymer Selection: The choice of a suitable hydrophilic carrier is crucial. The polymer should be able to form a stable amorphous solid dispersion and prevent recrystallization of the drug during storage and in the GI tract.
-
Drug-Polymer Miscibility: Ensure good miscibility between dydrogesterone and the polymer. This can be predicted using solubility parameters and confirmed by techniques like Differential Scanning Calorimetry (DSC).
-
Preparation Method: The method of preparation (e.g., solvent evaporation, spray drying, hot-melt extrusion) can significantly impact the final properties of the solid dispersion.
-
Physical Stability: Amorphous forms are thermodynamically unstable and can revert to a more stable crystalline form over time. Conduct stability studies under accelerated conditions to assess the long-term stability of your formulation.
Data Presentation: Pharmacokinetic Parameters of Dydrogesterone in Animal Studies
Table 1: Pharmacokinetic Parameters of Dydrogesterone Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng/mL/h) | Reference |
| Formulation A (Amorphous) | 5.7 ± 1.1 | 2 | 31.5 ± 2.46 | [3] |
| Formulation B (Crystalline) | 5.2 ± 0.8 | 2 | 28.2 ± 1.72 | [3] |
*No significant difference (p > 0.05) vs. Formulation A. Data presented as mean ± SD (n=5).
Table 2: Pharmacokinetic Parameters of Dydrogesterone Formulations in Rabbits
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng.h/mL) | Reference |
| Conventional Dydrogesterone | - | 3 | 14.4 ± 2.8 | [6] |
| Sustained-Release Dydrogesterone | - | 6 | 34.8 ± 5.1 | [6] |
Experimental Protocols
Preparation of Dydrogesterone Inclusion Complex with Hydroxypropyl-β-Cyclodextrin
This protocol is based on a method to improve the solubility of dydrogesterone.[7]
-
Preparation of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Solution: Prepare an aqueous solution of HP-β-CD.
-
Inclusion Complex Formation: Slowly add dydrogesterone to the HP-β-CD solution while stirring at 15-30°C. The mass ratio of dydrogesterone to HP-β-CD should be between 1:5 and 1:20.
-
Aging: Continue stirring the mixture for more than 24 hours to allow for the formation of the inclusion complex.
-
Granulation and Drying: Spray the dydrogesterone inclusion complex solution onto a mixture of a diluent and a disintegrant for granulation, followed by drying.
-
Tableting: Add a lubricant to the dried granules, mix, and compress into tablets.
In Vivo Pharmacokinetic Study in Rats
This protocol is adapted from a study comparing two dydrogesterone formulations.[3]
-
Animal Model: Use adult female rats.
-
Ethical Approval: Ensure the study protocol is approved by the Institutional Animal Ethics Committee.
-
Grouping and Dosing: Divide the rats into groups (n=5 per group). Administer the dydrogesterone formulation (e.g., suspended in purified water) orally using a feeding sonde at a dose equivalent to 1.2 mg/kg.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, and 8 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C until analysis.
-
Bioanalysis: Quantify the concentration of dydrogesterone in the plasma samples using a validated LC-MS/MS method.
LC-MS/MS Method for Dydrogesterone Quantification in Plasma
This is a general protocol based on established methods.[3][8]
-
Sample Preparation: Precipitate plasma proteins by adding methanol (B129727) (e.g., 0.6 mL methanol to 0.2 mL plasma). Vortex and centrifuge to pellet the proteins.
-
Chromatographic Separation:
-
Column: Use a reversed-phase column (e.g., Zorbax SB-C18, 100 mm x 3.0 mm I.D., 3.5 µm).
-
Mobile Phase: An isocratic mobile phase of a 20:80 (v/v) mixture of 1 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) is suitable.
-
Flow Rate: Maintain a flow rate of 1 mL/min.
-
Column Temperature: Set the column temperature to 35°C.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Use an atmospheric pressure chemical ionization (APCI) source in positive ion mode.
-
Detection Mode: Monitor the transition of m/z 313 > m/z 295 in MS/MS mode.
-
-
Quantification: Generate a calibration curve over a suitable range (e.g., 1-150 ng/mL) using a weighted linear regression.
Visualizations
Caption: A typical experimental workflow for enhancing the oral bioavailability of dydrogesterone.
References
- 1. A Phase III randomized controlled trial comparing the efficacy, safety and tolerability of oral dydrogesterone versus micronized vaginal progesterone for luteal support in in vitro fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progesterone Metabolism by Human and Rat Hepatic and Intestinal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imrpress.com [imrpress.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Dydrogesterone: metabolism in animals | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. CN116999399A - Dydrogesterone tablets and preparation method thereof - Google Patents [patents.google.com]
- 8. New method for determination of dydrogesterone in human plasma for therapeutic drug monitoring in gynecological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dydrogesterone Resistance in Cancer Research
This guide provides troubleshooting advice and frequently asked questions for researchers encountering resistance to dydrogesterone (B1671002) in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to dydrogesterone, has stopped responding. What are the potential causes?
Several factors can lead to acquired resistance to dydrogesterone and other progestins. The most common mechanisms include:
-
Downregulation or loss of Progesterone (B1679170) Receptor (PR): The primary target of dydrogesterone is the progesterone receptor. If the cancer cells reduce the expression of PR, the drug will have no target to act upon.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to promote their growth and survival, making them independent of the pathways targeted by dydrogesterone. Key pathways implicated in progestin resistance include the PI3K/AKT/mTOR and MAPK/ERK pathways.
-
Increased Drug Efflux: Cells may increase the expression of drug efflux pumps, which actively remove dydrogesterone from the cell, preventing it from reaching its target.
-
Epigenetic Modifications: Changes in the methylation or acetylation of genes involved in progestin signaling can lead to their silencing and subsequent resistance.
Q2: How can I determine if my resistant cell line has lost Progesterone Receptor (PR) expression?
You can assess PR expression levels using several standard molecular biology techniques:
-
Western Blotting: This will allow you to quantify the amount of PR protein in your resistant cell line compared to the sensitive parental line.
-
Immunocytochemistry (ICC) / Immunohistochemistry (IHC): These techniques will show the localization and expression level of PR within the cells.
-
Quantitative PCR (qPCR): This method will measure the mRNA levels of the progesterone receptor gene (PGR), indicating if the gene is being transcribed.
Q3: What are some initial strategies to try and overcome dydrogesterone resistance in my cell line experiments?
Based on the likely mechanisms of resistance, here are some strategies you can explore:
-
Combination Therapy: Combining dydrogesterone with inhibitors of key survival pathways is a common and often successful approach. For example, co-treatment with a PI3K inhibitor (like BKM120) or an mTOR inhibitor (like everolimus) can re-sensitize resistant cells.
-
Epigenetic Modifiers: If you suspect epigenetic silencing of PR, you could treat your cells with a DNA methyltransferase (DNMT) inhibitor (e.g., 5-aza-2'-deoxycytidine) or a histone deacetylase (HDAC) inhibitor (e.g., trichostatin A) to try and restore PR expression.
-
Targeting Inflammatory Pathways: Chronic inflammation can contribute to progestin resistance. Inhibiting key inflammatory mediators, such as the IKKβ/NF-κB pathway, may restore sensitivity.
Troubleshooting Guide
This section provides a step-by-step approach to troubleshooting dydrogesterone resistance in your cancer cell line experiments.
| Problem | Possible Cause | Suggested Solution |
| No apoptotic or anti-proliferative effect of dydrogesterone observed. | 1. Loss or downregulation of Progesterone Receptor (PR). 2. Activation of the PI3K/AKT/mTOR survival pathway. 3. Sub-optimal concentration of dydrogesterone. | 1. Confirm PR expression via Western Blot or qPCR. If lost, consider strategies to restore expression or bypass this pathway. 2. Assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway (e.g., p-AKT, p-mTOR) in the presence and absence of dydrogesterone. Consider co-treatment with a PI3K or mTOR inhibitor. 3. Perform a dose-response curve to ensure you are using an effective concentration of dydrogesterone for your specific cell line. |
| Initial response to dydrogesterone, followed by regrowth of cells. | 1. Selection of a resistant sub-population of cells. 2. Induction of a pro-survival mechanism, such as autophagy. | 1. Isolate the resistant colonies and characterize their molecular profile to identify the resistance mechanism. 2. Investigate markers of autophagy (e.g., LC3-II conversion) in response to dydrogesterone treatment. If autophagy is induced, consider co-treatment with an autophagy inhibitor (e.g., chloroquine). |
| Dydrogesterone is effective in 2D culture, but not in 3D spheroid models. | 1. Poor penetration of the drug into the spheroid. 2. Activation of resistance pathways specific to the 3D microenvironment. | 1. Increase the incubation time or concentration of dydrogesterone. 2. Analyze the expression of hypoxia-inducible factors (HIFs) and EMT markers in your 3D cultures, as these can contribute to drug resistance. |
Experimental Protocols
1. Western Blot for Progesterone Receptor (PR) and p-AKT
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel and run until the dye front reaches the bottom.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PR (1:1000), p-AKT (Ser473) (1:1000), and a loading control (e.g., β-actin, 1:5000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
2. Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of dydrogesterone (and any combination agents) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Signaling Pathways and Workflows
Below are diagrams illustrating key concepts in dydrogesterone resistance.
Caption: Simplified signaling pathway of dydrogesterone action in sensitive cancer cells.
Caption: Key mechanisms of acquired resistance to dydrogesterone.
Caption: A logical workflow for troubleshooting dydrogesterone resistance.
minimizing off-target effects of dydrogesterone in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects of dydrogesterone (B1671002) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of dydrogesterone?
Dydrogesterone is a synthetic progestogen that acts as a selective agonist for the progesterone (B1679170) receptor (PR).[1][2][3][4] Its molecular structure is very similar to that of natural progesterone, which allows it to bind effectively to PRs and mimic the effects of endogenous progesterone.[5][6] This selective action is crucial for its therapeutic effects in conditions related to progesterone deficiency.[1][2]
Q2: How selective is dydrogesterone for the progesterone receptor compared to other steroid receptors?
Dydrogesterone exhibits high selectivity for the progesterone receptor with negligible affinity for androgen, glucocorticoid, and mineralocorticoid receptors.[5][7][8][9][10] This high specificity minimizes the risk of androgenic, estrogenic, glucocorticoid, or mineralocorticoid side effects that can be observed with other synthetic progestins.[1][5]
Q3: What are the known off-target effects of dydrogesterone?
While dydrogesterone is highly selective, some potential off-target effects have been investigated:
-
Non-genomic effects: One study has suggested that dydrogesterone can inhibit myometrial contractions through a non-genomic pathway that is independent of the progesterone receptor and may involve voltage-dependent calcium channels.[11]
-
Congenital anomalies: Some studies have raised concerns about a potential association between dydrogesterone use during pregnancy and an increased risk of congenital heart defects and hypospadias.[9][12] However, other systematic reviews and meta-analyses have not found a significant increase in the risk of congenital anomalies with first-trimester dydrogesterone use.[13][14] The evidence on this topic is conflicting and requires careful consideration.
Q4: How does the bioavailability of dydrogesterone compare to micronized progesterone?
Oral dydrogesterone has a significantly higher bioavailability compared to oral micronized progesterone.[3][8][15] This is due to its unique molecular structure which makes it more stable and readily absorbed.[7] Consequently, lower doses of dydrogesterone are required to achieve therapeutic effects compared to micronized progesterone.[16]
Troubleshooting Guides
Issue 1: Unexpected Androgenic or Estrogenic Effects Observed in Cell Culture
-
Possible Cause: Contamination of cell culture reagents or dydrogesterone stock solution.
-
Troubleshooting Steps:
-
Verify Reagent Purity: Test all cell culture media, sera, and supplements for hormonal contamination.
-
Confirm Dydrogesterone Purity: Use a fresh, certified pure stock of dydrogesterone. Consider analytical testing (e.g., HPLC) to confirm the purity of your compound.
-
Control Experiments: Include appropriate negative controls (vehicle only) and positive controls (known androgens/estrogens) in your experimental setup.
-
Receptor Binding Assay: Perform a competitive receptor binding assay to confirm that the observed effects are not due to dydrogesterone binding to androgen or estrogen receptors.
-
Issue 2: Inconsistent Results in Uterine Contraction Assays
-
Possible Cause: Variability in tissue response or experimental conditions. Dydrogesterone may also be acting through a non-genomic pathway.[11]
-
Troubleshooting Steps:
-
Standardize Tissue Source: Use myometrial tissues from animals at the same stage of the reproductive cycle and of a similar age and weight.
-
Control for Non-Genomic Effects: To investigate if the effects are progesterone receptor-mediated, use a progesterone receptor antagonist, such as RU486, in a parallel experiment. If the inhibitory effect of dydrogesterone persists in the presence of RU486, it suggests a non-genomic mechanism.[11]
-
Calcium Channel Blockers: To explore the involvement of voltage-dependent calcium channels, co-incubate the tissue with dydrogesterone and a known calcium channel blocker.
-
Dose-Response Curve: Perform a detailed dose-response curve to determine the optimal concentration of dydrogesterone for your specific experimental model.
-
Data Summary
Table 1: Receptor Binding Affinity of Dydrogesterone
| Receptor | Relative Binding Affinity (%) | Reference |
| Progesterone Receptor | 100 | [4] |
| Androgen Receptor | Negligible | [5][7][8][9][10] |
| Glucocorticoid Receptor | Negligible | [5][7][8][9][10] |
| Mineralocorticoid Receptor | Negligible/Weak | [5][7][8][9][10] |
Note: Relative binding affinity is often expressed in relation to a reference compound (e.g., progesterone).
Experimental Protocols
Protocol 1: Competitive Receptor Binding Assay to Determine Dydrogesterone Specificity
Objective: To assess the binding affinity of dydrogesterone to progesterone, androgen, glucocorticoid, and mineralocorticoid receptors.
Methodology:
-
Cell Culture: Culture cells expressing the specific steroid receptor of interest (e.g., T47D cells for progesterone receptor, LNCaP cells for androgen receptor).
-
Radioligand Binding: Incubate the cell lysates or purified receptors with a constant concentration of a high-affinity radiolabeled ligand for the specific receptor (e.g., [³H]-promegestone for PR, [³H]-R1881 for AR).
-
Competition: In parallel, incubate the receptor-radioligand mixture with increasing concentrations of unlabeled dydrogesterone or a known competitor (positive control).
-
Separation: Separate the bound from the unbound radioligand using a method such as filtration or dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) can then be calculated relative to the reference compound.
Visualizations
Caption: Dydrogesterone's genomic signaling pathway.
Caption: Workflow for a competitive receptor binding assay.
References
- 1. What is the mechanism of Dydrogesterone? [synapse.patsnap.com]
- 2. Pharmaceutical Insights: Dydrogesterone's R&D Progress [synapse.patsnap.com]
- 3. gpnotebook.com [gpnotebook.com]
- 4. Dydrogesterone - Wikipedia [en.wikipedia.org]
- 5. The Role of Dydrogesterone in the Management of Luteal Phase Defect: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjmp.com.ro [rjmp.com.ro]
- 7. researchgate.net [researchgate.net]
- 8. Dydrogesterone as an oral alternative to vaginal progesterone for IVF luteal phase support: A systematic review and individual participant data meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. The steroid hormone dydrogesterone inhibits myometrial contraction independently of the progesterone/progesterone receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. No additional risk of congenital anomalies after first-trimester dydrogesterone use: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hexiapharm.com [hexiapharm.com]
- 16. Efficacy of dydrogesterone on treating recurrent miscarriage and its influence on immune factors: a systematic review and meta-analysis - Guo - Annals of Palliative Medicine [apm.amegroups.org]
addressing variability in dydrogesterone metabolism between subjects
Technical Support Center: Dydrogesterone (B1671002) Metabolism
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dydrogesterone. This resource provides troubleshooting guidance and answers to frequently asked questions related to the inter-subject variability in dydrogesterone metabolism.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of dydrogesterone?
A1: Dydrogesterone is almost completely metabolized in the liver. The main metabolic pathway involves the hydrogenation of the 20-keto group to form its principal active metabolite, 20α-dihydrodydrogesterone (20α-DHD).[1][2] This conversion is predominantly carried out by cytosolic enzymes.[3][4] All metabolites of dydrogesterone maintain the 4,6-diene-3-one structure, which is considered metabolically stable.[1][5]
Q2: Which enzymes are primarily responsible for dydrogesterone metabolism?
A2: The metabolism of dydrogesterone is dominated by cytosolic aldo-keto reductase (AKR) enzymes, with a secondary contribution from microsomal cytochrome P450 (CYP) enzymes.[3][4]
-
Major Pathway (Cytosolic): AKR1C1, and to a lesser extent AKR1C3, are the main enzymes responsible for converting dydrogesterone to its major active metabolite, 20α-DHD.[1][4] AKR1C1 has been shown to have a higher catalytic efficiency for this conversion than AKR1C3.[4]
-
Minor Pathway (Microsomal): CYP3A4 is the primary cytochrome P450 enzyme involved in the oxidative metabolism of dydrogesterone.[3][4][6] CYP2C19 also contributes, but to a much lesser extent and likely only in individuals with very high CYP2C19 activity.[3][6]
Q3: Why are the plasma concentrations of the metabolite 20α-DHD significantly higher than the parent drug, dydrogesterone?
A3: Following oral administration, dydrogesterone is rapidly absorbed and undergoes extensive first-pass metabolism in the liver.[2] The primary metabolic pathway, conversion to 20α-DHD by AKR1C enzymes, is highly efficient. This results in substantially higher circulating levels of 20α-DHD compared to dydrogesterone. The peak level and area-under-the-curve (AUC) ratios of 20α-DHD to dydrogesterone have been reported to be as high as 25:1 and 40:1, respectively.[1]
Q4: What is the known extent of inter-subject variability in dydrogesterone pharmacokinetics?
A4: Considerable inter- and intra-individual variations in plasma concentrations of both dydrogesterone and its metabolite 20α-DHD have been reported in clinical studies.[4][7] One study noted that women in the lowest quarter of dydrogesterone or 20α-DHD levels on the day of frozen embryo transfer had a reduced chance of an ongoing pregnancy, highlighting the clinical relevance of this variability.[7]
Q5: Do genetic polymorphisms in metabolizing enzymes significantly impact dydrogesterone pharmacokinetics?
A5: While genetic polymorphisms in drug-metabolizing enzymes are a common cause of variability in drug response, their specific impact on dydrogesterone is still being fully elucidated.[8][9]
-
CYP2C19: Genetic variations in CYP2C19 are not expected to have a major effect on dydrogesterone pharmacokinetics because this enzyme plays a minor role in its overall metabolism.[3][4][6]
-
AKR1C Family: Little is known about the genetic variation between populations and individuals in the activity of the AKR1C enzyme family, which are the main drivers of dydrogesterone metabolism.[4] This remains an area for further research.
Q6: Are there factors other than genetics that contribute to variability?
A6: Yes, other factors can contribute to variability. For instance, preclinical studies have shown that different generic formulations of dydrogesterone, specifically differences in the crystalline versus amorphous state of the drug, may lead to variations in endometrial tissue concentrations even when plasma bioavailability is similar.[10][11] Additionally, factors like body weight and BMI have been found to have a very weak association with 20α-DHD plasma levels.[4][7]
Troubleshooting Guide for Experimental Work
Q1: We are observing high variability in dydrogesterone and 20α-DHD concentrations between subjects in our clinical study. What could be the cause and how can we investigate it?
A1: High inter-subject variability is a known characteristic of dydrogesterone pharmacokinetics.[7]
-
Potential Causes:
-
Genetic Differences: Undocumented polymorphisms in the AKR1C1 or AKR1C3 genes could be a primary cause.
-
CYP3A4 Activity: Co-administration of CYP3A4 inducers or inhibitors could alter the minor metabolic pathways, indirectly affecting overall clearance.
-
Formulation Effects: If using a generic formulation, differences in drug properties (e.g., crystallinity) could affect absorption and tissue distribution.[10][11]
-
Patient Factors: While weak, factors like BMI and body weight might contribute to some variability.[7]
-
-
Troubleshooting & Investigation Steps:
-
Genotyping: If feasible, genotype subjects for known functional polymorphisms in AKR1C1, AKR1C3, and CYP3A4 genes.
-
Concomitant Medication Review: Carefully review and document all concomitant medications to identify potential CYP3A4 inhibitors or inducers.
-
Standardize Administration: Ensure strict standardization of drug administration protocols, including timing relative to meals, as food intake can affect absorption.
-
Formulation Analysis: If comparing different formulations, perform quality analytics such as X-ray diffraction (XRD) to assess the physical state of the active pharmaceutical ingredient.[10]
-
Q2: Our in vitro experiments using human liver microsomes (HLM) show very low clearance of dydrogesterone, while literature suggests it's extensively metabolized. What are we missing?
A2: This is an expected finding. The primary metabolic pathway of dydrogesterone to 20α-DHD is mediated by cytosolic AKR1C enzymes, not microsomal enzymes.[3][4] Human liver microsomes (HLM) contain CYP enzymes but lack the cytosolic fraction. Therefore, you are only observing the minor, CYP-mediated metabolic pathways.
-
Solution: To observe the complete metabolism, you must use a system that contains the cytosolic enzymes.
-
Human Liver Cytosol (HLC): Incubate dydrogesterone with HLC to specifically measure the AKR1C-mediated formation of 20α-DHD.[3][4]
-
Human Liver S9 Fraction: Use the S9 fraction, which contains both microsomal and cytosolic components, to study the combined effects of all metabolizing enzymes.
-
Hepatocytes: Incubations with primary human hepatocytes will provide the most physiologically relevant in vitro model, as they contain the full complement of metabolic enzymes.
-
Q3: How can we confirm the specific contributions of AKR1C1, AKR1C3, and CYP3A4 to dydrogesterone metabolism in our in vitro system?
A3: A combination of specific inhibitors and recombinant enzymes can be used to phenotype the reaction.
-
Chemical Inhibition:
-
Use isoenzyme-specific AKR1C inhibitors in incubations with human liver cytosol (HLC) or S9 fraction to block the formation of 20α-DHD and confirm the role of this enzyme class.[3][4]
-
Use potent and specific CYP3A4 inhibitors (e.g., ketoconazole) in incubations with human liver microsomes (HLM) or S9 fraction to demonstrate the contribution of CYP3A4 to the formation of oxidative metabolites.[3][4]
-
-
Recombinant Enzymes:
-
Incubate dydrogesterone with recombinantly expressed human AKR1C1, AKR1C3, CYP3A4, and CYP2C19 individually.[6] This will allow you to directly measure the metabolic activity of each specific enzyme and calculate kinetic parameters (Km, Vmax).
-
Quantitative Data Summary
Table 1: Key Pharmacokinetic Parameters of Dydrogesterone and 20α-DHD
| Parameter | Dydrogesterone (Parent) | 20α-DHD (Metabolite) | Reference |
| Bioavailability | ~28% | - | [1] |
| Time to Peak (Tmax) | 0.5 - 2.5 hours | ~1.5 hours | [1] |
| Elimination Half-life | 5 - 7 hours | 14 - 17 hours | [1] |
| Plasma Level Ratio (Metabolite:Parent) | 1 | 25:1 (Peak), 40:1 (AUC) | [1] |
Table 2: Enzymes Involved in Dydrogesterone Metabolism
| Enzyme Family | Specific Enzyme | Cellular Location | Primary Role | Reference |
| Aldo-Keto Reductase | AKR1C1 | Cytosol | Major: Conversion to 20α-DHD | [1][3][4] |
| AKR1C3 | Cytosol | Minor: Conversion to 20α-DHD | [1][4] | |
| Cytochrome P450 | CYP3A4 | Microsomes | Minor: Oxidative metabolism | [3][4][6] |
| CYP2C19 | Microsomes | Very Minor: Oxidative metabolism | [3][4][6] |
Experimental Protocols
1. Protocol: In Vitro Metabolism of Dydrogesterone using Human Liver Fractions
-
Objective: To determine the relative contributions of cytosolic and microsomal enzymes to dydrogesterone metabolism.
-
Materials:
-
Dydrogesterone
-
Human Liver Microsomes (HLM, pooled)
-
Human Liver Cytosol (HLC, pooled)
-
NADPH regenerating system (for HLM)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
LC-MS/MS system for analysis
-
-
Methodology:
-
Prepare incubation mixtures in phosphate buffer containing either HLM (e.g., 0.5 mg/mL) or HLC (e.g., 1 mg/mL).
-
Pre-incubate the liver fractions at 37°C for 5 minutes.
-
Initiate the reaction by adding dydrogesterone (e.g., final concentration of 1-10 µM). For HLM incubations, also add the NADPH regenerating system.
-
Incubate at 37°C in a shaking water bath. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the disappearance of dydrogesterone and the formation of 20α-DHD and other metabolites using a validated LC-MS/MS method.
-
Calculate clearance rates. Expect significantly higher clearance in HLC compared to HLM, with 20α-DHD formation occurring exclusively in HLC.[3][4]
-
2. Protocol: Reaction Phenotyping using Recombinant CYP Enzymes
-
Objective: To identify the specific CYP isozymes responsible for the oxidative metabolism of dydrogesterone.
-
Materials:
-
Dydrogesterone
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C19, CYP1A2, CYP2C9, CYP2D6) co-expressed with necessary reductases.
-
NADPH
-
Phosphate buffer (pH 7.4)
-
LC-MS/MS system
-
-
Methodology:
-
Prepare individual incubation mixtures for each CYP isozyme. Each mixture should contain the recombinant enzyme (e.g., 25-100 pmol/mL), buffer, and NADPH.[6]
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding dydrogesterone (e.g., 5 µM).[6]
-
Incubate for a fixed time (e.g., 60 minutes) at 37°C.
-
Terminate the reaction with cold acetonitrile.
-
Process samples as described in the previous protocol.
-
Analyze the supernatant by LC-MS/MS to measure the amount of dydrogesterone metabolized by each isozyme.
-
Compare the clearance rates across the different CYP enzymes to identify the primary contributors (expected to be CYP3A4 and, to a lesser extent, CYP2C19).[6]
-
Visualizations
Caption: Metabolic pathways of dydrogesterone in the liver.
Caption: Workflow for investigating metabolic variability.
Caption: Logic diagram for troubleshooting experiments.
References
- 1. Dydrogesterone - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Dydrogesterone? [synapse.patsnap.com]
- 3. Dydrogesterone metabolism in human liver by aldo-keto reductases and cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dydrogesterone: metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Dydrogesterone and 20α-dihydrodydrogesterone plasma levels on day of embryo transfer and clinical outcome in an anovulatory programmed frozen-thawed embryo transfer cycle: a prospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Genetic polymorphisms in drug-metabolizing enzymes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genetic Polymorphisms, Drug Metabolism and Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. imrpress.com [imrpress.com]
- 11. storage.imrpress.com [storage.imrpress.com]
Navigating the Nuances of Dydrogesterone Metabolite Analysis: A Technical Support Guide
For researchers, scientists, and drug development professionals, the accurate detection and quantification of dydrogesterone (B1671002) and its metabolites are paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring clinical efficacy. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analytical process.
This guide focuses on refining analytical methods, particularly Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the detection of dydrogesterone and its primary active metabolite, 20α-dihydrodydrogesterone (DHD).
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for the quantification of dydrogesterone and its metabolites in biological matrices?
A1: The most widely accepted and utilized method is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3][4] This technique offers high sensitivity and selectivity, which is crucial for accurately measuring the low concentrations of these compounds often found in plasma or serum.[2][3]
Q2: What are the typical sample preparation techniques used for analyzing dydrogesterone and DHD in plasma?
A2: The three main techniques are:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like methanol (B129727) is used to precipitate proteins from the plasma sample.[5][6]
-
Liquid-Liquid Extraction (LLE): This technique involves extracting the analytes from the aqueous plasma sample into an immiscible organic solvent, such as ethyl acetate.[7]
-
Solid-Phase Extraction (SPE): This method uses a solid sorbent to retain the analytes of interest while the matrix components are washed away.[7][8] It is often considered to provide the cleanest extracts.[9]
Q3: I am observing significant signal suppression in my LC-MS/MS analysis. What could be the cause and how can I mitigate it?
A3: Signal suppression, also known as the matrix effect, is a common issue in bioanalysis where components of the biological matrix co-elute with the analytes and interfere with their ionization.[10][11]
-
Cause: Endogenous phospholipids (B1166683) from the plasma are often the primary culprits.[10]
-
Mitigation Strategies:
-
Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like SPE to remove interfering components.[9]
-
Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate the analytes from the matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience the same matrix effects, thus providing a more accurate quantification.
-
Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects.[5][9]
-
Q4: What are the expected mass-to-charge ratios (m/z) for dydrogesterone and DHD in MS/MS analysis?
A4: For dydrogesterone, a common transition monitored in Multiple Reaction Monitoring (MRM) mode is m/z 313.1 > 105.5.[7] For DHD, the specific transitions would need to be optimized during method development, but would be based on its molecular weight of approximately 314.47 g/mol .
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Inefficient extraction from the sample matrix. | Optimize the sample preparation method. For LLE, try different organic solvents or adjust the pH. For SPE, experiment with different sorbents and elution solvents.[12] |
| Analyte degradation during sample processing. | Ensure samples are kept at appropriate temperatures (e.g., on ice) during preparation.[1][3] Investigate the stability of the analytes under the extraction conditions. | |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Dilute the sample or inject a smaller volume. |
| Incompatible solvent for sample reconstitution. | Ensure the final sample solvent is similar in strength to the initial mobile phase. | |
| Column degradation. | Replace the analytical column. | |
| High Baseline Noise | Contaminated mobile phase or LC system. | Prepare fresh mobile phase with high-purity solvents. Flush the LC system. |
| Insufficient sample cleanup. | Improve the sample preparation method to remove more matrix components.[9] | |
| Inconsistent Retention Times | Fluctuation in column temperature. | Use a column oven to maintain a stable temperature. |
| Changes in mobile phase composition. | Prepare mobile phases accurately and ensure proper mixing. | |
| Air bubbles in the pump. | Degas the mobile phase and prime the pumps. |
Quantitative Data Summary
The following tables summarize typical quantitative parameters reported in validated analytical methods for dydrogesterone.
Table 1: LC-MS/MS Method Parameters for Dydrogesterone
| Parameter | Value | Reference |
| LC Column | Zorbax SB-C18 (100 mm x 3.0 mm, 3.5 µm) | [5][6] |
| Mobile Phase | 20:80 (v/v) mixture of 1 mM Ammonium Acetate and Acetonitrile | [5][6] |
| Flow Rate | 1 mL/min | [5][6] |
| Ionization Mode | APCI+ | [5][6] |
| MRM Transition | m/z 313 > m/z 295 | [5][6] |
Table 2: Performance Characteristics of Dydrogesterone Analytical Methods
| Parameter | Method 1 (PPT) | Method 2 (SPE) |
| Calibration Range | 5-150 ng/mL | 10-60 ng/mL |
| Coefficient of Determination (r²) | > 0.997 | ~0.99 |
| Precision (%RSD) | < 12.5% | < 22.0% |
| Accuracy (%RE) | < 7.5% | -20.2 to +13.3% |
| Mean Recovery | 99.8% | 100.7-112% |
| Reference | [5][6] | [7] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Solid-Phase Extraction
-
Condition an Oasis® MAX C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[7]
-
Load 500 µL of the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elute the dydrogesterone and DHD from the cartridge with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Metabolic conversion of dydrogesterone to its main active metabolite, DHD.
Caption: Overview of the analytical workflow from sample collection to data analysis.
Caption: A decision tree for troubleshooting low signal intensity in LC-MS/MS analysis.
References
- 1. msjonline.org [msjonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Dydrogesterone and 20α-dihydrodydrogesterone plasma levels on day of embryo transfer and clinical outcome in an anovulatory programmed frozen-thawed embryo transfer cycle: a prospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. New method for determination of dydrogesterone in human plasma for therapeutic drug monitoring in gynecological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Dydrogesterone in Human Plasma by Tandem Mass Spectrometry: Application to Therapeutic Drug Monitoring of Dydrogesterone in Gynecological Disorders | Semantic Scholar [semanticscholar.org]
- 9. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eijppr.com [eijppr.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Data on the optimisation of a solid phase extraction method for fractionating estrogen metabolites from small urine volumes - PMC [pmc.ncbi.nlm.nih.gov]
stability testing of dydrogesterone under various laboratory conditions
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the stability testing of dydrogesterone (B1671002) under various laboratory conditions. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data summaries to assist in navigating the challenges of stability studies.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the stability testing of dydrogesterone.
Q1: My dydrogesterone sample shows significant degradation under photolytic stress, but I don't see corresponding degradation peaks in my HPLC chromatogram. What is happening?
A1: This is a known issue with dydrogesterone. The drug product is photosensitive, and significant degradation can occur upon exposure to light. However, the resulting photodegradation products may not be detectable by standard HPLC-UV methods.[1] This suggests that the degradants may lack a chromophore that absorbs at the typical detection wavelength (e.g., 260-280 nm).
-
Troubleshooting Steps:
-
Use a Different Detection Method: Employ a more universal detection method, such as mass spectrometry (LC-MS), to identify and quantify the non-chromophoric degradation products.
-
Develop a Supporting Method: A secondary analytical method may be required to adequately detect and quantify potential photodegradants.[1]
-
Ensure Light Protection: During routine handling, sample preparation, and storage, ensure the drug product is adequately protected from light. Use amber glassware or foil wrapping.[1]
-
Q2: I am observing unexpected peaks in my chromatogram even in the control sample. What could be the cause?
A2: Unexpected peaks can arise from several sources:
-
Synthesis-Related Impurities: The manufacturing process of dydrogesterone can result in impurities that may be present in the starting material. These are not degradation products but process-related impurities.
-
Contamination: Contamination can be introduced from solvents, glassware, or the HPLC system itself. Ensure high-purity solvents and meticulous cleaning procedures.
-
Interaction with Excipients: If you are testing a formulated product, the active pharmaceutical ingredient (API) may interact with excipients to form new products.
Q3: What are the most significant degradation pathways for dydrogesterone under forced degradation conditions?
A3: Based on forced degradation studies, dydrogesterone shows the most significant degradation under oxidative conditions.[2] It is also susceptible to acid, base, and photolytic stress. It is relatively stable under hydrolytic and thermal stress.[2][3]
Q4: Can dydrogesterone interfere with progesterone (B1679170) immunoassays?
A4: No, studies have shown that dydrogesterone and its primary active metabolite, 20α-dihydrodydrogesterone (DHD), do not cause any relevant analytical interference in widely used commercial progesterone immunoassays.[4] This is important for clinical studies where progesterone levels might be monitored alongside dydrogesterone administration.
Quantitative Data Summary
The following table summarizes the percentage of dydrogesterone degradation observed under various forced degradation conditions as reported in a stability-indicating UPLC method development study.
| Stress Condition | Reagent/Parameters | Duration & Temperature | Degradation (%) | Reference |
| Oxidative | 30% H₂O₂ | 1 hour @ 70°C | 14.9% | [2] |
| Photolytic | 1.2 Million lux hours | Not Specified | 0.927% | [2][3] |
| Hydrolysis | Water | 30 min @ 70°C | 0.705% | [2][3] |
| Acidic | 0.5 N HCl | Not Specified | High Degradation | [3] |
| Alkaline | Not Specified | Not Specified | High Degradation | [3] |
| Reduction | Not Specified | Not Specified | High Degradation | [3] |
| Thermal | Dry Heat | 72 hours @ 80°C | High Degradation | [3] |
Note: "High Degradation" indicates that significant degradation was reported, but the exact percentage was not specified in the cited source.[3]
Experimental Protocols
Detailed methodologies for conducting forced degradation studies are provided below. These protocols are based on established practices for stress testing pharmaceutical substances.[5][6]
General Sample Preparation
-
API (Bulk Drug): Accurately weigh and dissolve the dydrogesterone substance in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to a known concentration (e.g., 1 mg/mL).
-
Formulated Product (e.g., Tablets): Weigh and powder a sufficient number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of dydrogesterone and dissolve it in a suitable solvent. This may require sonication and filtration to remove insoluble excipients.
Forced Degradation (Stress Testing) Workflow
The following diagram illustrates the general workflow for conducting stress testing on dydrogesterone.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Developing and Validating a Stability- Indicating Ultra Performance Liquid Chromatography Method for the Concurrent Measurement of Estradiol and Dydrogesterone in Bulk and Tablet Doses | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 3. Developing and Validating a Stability- Indicating Ultra Performance Liquid Chromatography Method for the Concurrent Measurement of Estradiol and Dydrogesterone in Bulk and Tablet Doses [wisdomlib.org]
- 4. Lack of analytical interference of dydrogesterone in progesterone immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Translational Relevance of Preclinical Dydrogesterone Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dydrogesterone (B1671002). The information is designed to address specific issues that may be encountered during preclinical experiments and to improve the translational relevance of these studies.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between dydrogesterone and natural progesterone (B1679170) that I should consider in my experimental design?
A1: Dydrogesterone is a retro-progesterone, structurally similar to natural progesterone but with key differences that impact its preclinical performance and translational relevance. Its unique conformation, with a "bent" shape, confers high selectivity for the progesterone receptor (PR). Unlike progesterone, dydrogesterone has excellent oral bioavailability (around 28%), which is a significant advantage for clinical use and should be factored into the route of administration in your preclinical models. Furthermore, dydrogesterone is primarily metabolized to 20α-dihydrodydrogesterone (DHD), which is also biologically active and contributes significantly to its overall progestogenic effect. Therefore, when studying dydrogesterone, it is crucial to consider the activity of both the parent compound and its major metabolite.
Q2: I am not seeing the expected in vivo effect of dydrogesterone in my animal model. What are some potential reasons?
A2: Several factors could contribute to a lack of expected in vivo efficacy. Firstly, consider the species-specific metabolism of dydrogesterone. The metabolic profile of dydrogesterone can differ substantially between species such as rats, dogs, mice, rabbits, and rhesus monkeys. The rabbit is considered to have a metabolic fate of dydrogesterone that most closely resembles humans. Secondly, the route of administration can influence potency. While dydrogesterone has high oral bioavailability in humans, absorption and first-pass metabolism can vary in preclinical models. Ensure your dosing regimen is appropriate for the chosen species and route of administration. Finally, the formulation of dydrogesterone can impact its absorption and bioavailability. Different generic formulations, for example, may have variations in crystallinity that could affect drug levels in target tissues, even with similar plasma pharmacokinetics.
Q3: How do I choose the appropriate dose of dydrogesterone for my preclinical study to ensure clinical relevance?
A3: Translating a clinical dose to a preclinical model requires careful consideration of interspecies differences in metabolism and pharmacokinetics. A common approach is to use allometric scaling based on body surface area to calculate the human equivalent dose (HED) from animal doses, or vice versa. However, this should be used as a starting point and may need refinement based on pharmacokinetic and pharmacodynamic (PK/PD) data in your specific animal model. It is advisable to conduct pilot studies to determine the optimal dose that achieves relevant plasma concentrations of both dydrogesterone and its active metabolite, DHD, comparable to those observed in clinical studies. For reference, clinical doses for endometriosis can range from 10-30 mg daily.
Q4: Can I measure dydrogesterone levels in my samples using a standard progesterone immunoassay?
A4: No, this is a common pitfall. Due to its structural differences from progesterone, dydrogesterone and its active metabolite, DHD, do not show significant cross-reactivity with most commercially available progesterone immunoassays. Therefore, attempting to measure dydrogesterone concentrations with a progesterone ELISA or similar immunoassay will lead to inaccurate results. Specific and validated analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are required for the accurate quantification of dydrogesterone and DHD in biological samples.
Troubleshooting Guides
In Vitro Cell Culture Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or unexpected cellular response to dydrogesterone. | Mycoplasma contamination: This is a common and often undetected issue in cell culture that can significantly alter cellular physiology and response to steroids. | 1. Routinely test your cell lines for mycoplasma using PCR or a fluorescent dye-based kit. 2. Quarantine new cell lines until they are confirmed to be free of contamination. 3. If contamination is detected, discard the culture and start with a fresh, uncontaminated stock. |
| Bacterial or fungal contamination: Visible signs include cloudy media and a rapid change in pH. | 1. Immediately discard the contaminated culture. 2. Thoroughly decontaminate the cell culture hood and incubator. 3. Review and reinforce aseptic techniques with all laboratory personnel. | |
| Variability in dydrogesterone/DHD activity: Dydrogesterone's primary metabolite, DHD, is also active and may have different effects on certain cell types. For example, in human endothelial cells, DHD, but not dydrogesterone, enhances endothelial nitric oxide synthase (eNOS) expression and activation. | 1. If your cell line is capable of metabolizing dydrogesterone, consider that the observed effects may be due to a combination of the parent drug and its metabolite. 2. To dissect the specific effects, consider testing both dydrogesterone and DHD in parallel in your in vitro assays. | |
| Solvent effects: Dydrogesterone is typically dissolved in a solvent like DMSO for in vitro experiments. High concentrations of the solvent can be toxic to cells or have off-target effects. | 1. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments. 2. Ensure the final solvent concentration is low (typically <0.1%) and consistent across all experimental conditions. |
In Vivo Animal Studies
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in animal response to dydrogesterone treatment. | Inconsistent drug administration: Oral gavage, a common administration route, can be stressful for the animals and lead to variability in dosing if not performed correctly. | 1. Ensure all personnel are properly trained in the chosen administration technique. 2. Consider alternative, less stressful administration methods if possible, such as voluntary oral administration in a palatable vehicle. |
| Formulation issues: The physical properties of the dydrogesterone formulation, such as crystallinity, can affect its dissolution and absorption, leading to variable drug exposure. | 1. Characterize the physical properties of your dydrogesterone formulation. 2. If using a custom formulation, ensure it is homogenous and stable. 3. Consider conducting a pilot pharmacokinetic study to assess the variability in drug exposure with your chosen formulation. | |
| Unexpected side effects or toxicity. | Species-specific sensitivity: The safety profile of dydrogesterone may differ between species. | 1. Thoroughly review the literature for any reported adverse effects in your chosen animal model. 2. Conduct a dose-ranging study to identify a well-tolerated and efficacious dose. 3. Monitor animals closely for any signs of distress or toxicity. |
| Difficulty in translating findings to the human condition. | Inappropriate animal model: The chosen animal model may not accurately recapitulate the human disease or physiological state. | 1. Carefully select an animal model that is well-validated for the specific condition you are studying (e.g., surgically induced endometriosis in rats). 2. Be aware of the limitations of your model and interpret the results accordingly. |
| Differences in immune response: Dydrogesterone can modulate the immune system, and there are significant differences in the immune systems of rodents and humans. For example, dydrogesterone has been shown to induce a Th2 biased local immune response in a murine abortion model. | 1. When studying immunomodulatory effects, consider the specific immune cell populations and cytokine profiles that are relevant in both your animal model and the human condition. 2. Use multi-parameter flow cytometry to characterize the immune cell populations in the target tissue. |
Quantitative Data Summary
Table 1: Comparative Receptor Binding Affinity of Dydrogesterone and Related Progestins
| Compound | Progesterone Receptor (PR) RBA (%) | Androgen Receptor (AR) RBA (%) | Glucocorticoid Receptor (GR) RBA (%) |
| Progesterone | 100 | ~3 | Low |
| Dydrogesterone | High (Selective for PR) | Negligible | Negligible |
| 20α-dihydrodydrogesterone (DHD) | Reduced compared to Dydrogesterone | Negligible | Negligible |
| Medroxyprogesterone Acetate (MPA) | High | 36 | 42-58 |
RBA: Relative Binding Affinity. Data synthesized from multiple sources. The selectivity of dydrogesterone for the progesterone receptor is a key feature, with minimal cross-reactivity with androgen and glucocorticoid receptors, which is not the case for some other synthetic progestins like MPA.
Table 2: Comparative Pharmacokinetics of Dydrogesterone in Humans and Rats
| Parameter | Human (10 mg oral dose) | Rat (1.2 mg/kg oral dose) |
| Tmax (Dydrogesterone) | 1-2 hours | ~1 hour |
| Tmax (DHD) | ~1.5 hours | Not reported |
| Terminal Half-life (Dydrogesterone) | 5-7 hours | Not reported |
| Terminal Half-life (DHD) | 14-17 hours | Not reported |
| Cmax (Dydrogesterone) | ~2.5 ng/mL | ~10-15 ng/mL |
| AUC (DHD) / AUC (Dydrogesterone) Ratio | ~40 | Not reported |
Data for humans and rats are from different studies and are presented for comparative purposes. Direct comparison should be made with caution due to differences in study design and dose.
Experimental Protocols
Detailed Methodology: Progesterone Receptor Competitive Binding Assay
This protocol describes a fluorescence polarization-based competitive binding assay to determine the affinity of test compounds for the human progesterone receptor.
Materials:
-
Human progesterone receptor ligand-binding domain (PR-LBD)
-
Fluorescently labeled progesterone analog (tracer)
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)
-
Test compound (dydrogesterone) and positive control (progesterone) dissolved in DMSO
-
Low-volume, black, 384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and positive control in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Assay Plate Setup: Add 5 µL of the serially diluted compounds or vehicle control to the wells of the 384-well plate.
-
Reagent Preparation: Prepare a premix of the PR-LBD and fluorescent tracer in assay buffer at 2x the final desired concentration.
-
Assay Initiation: Add 15 µL of the PR-LBD/tracer premix to each well. The final volume in each well will be 20 µL.
-
Incubation: Gently mix the plate and incubate at room temperature for 1-4 hours, protected from light.
-
Measurement: Measure the fluorescence polarization on a compatible plate reader at the appropriate excitation and emission wavelengths for the tracer.
-
Data Analysis: Calculate the millipolarization (mP) values. Plot the mP values against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Detailed Methodology: Surgically Induced Endometriosis in a Rat Model
This protocol describes the autotransplantation of uterine tissue to induce endometriosis-like lesions in rats.
Materials:
-
Adult female Wistar rats
-
Anesthetics (e.g., ketamine/xylazine cocktail)
-
Sterile surgical instruments
-
Suture material (e.g., 6-0 mononylon)
-
Sterile saline solution
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and prepare the abdominal area for aseptic surgery.
-
Laparotomy: Make a midline abdominal incision to expose the uterine horns.
-
Uterine Horn Resection: Ligate the blood vessels of one uterine horn and resect a 2 cm segment.
-
Tissue Preparation: Place the resected uterine segment in cold sterile saline. Open the segment longitudinally and cut a 5x5 mm piece of uterine tissue.
-
Autotransplantation: Suture the uterine tissue fragment to the peritoneal wall or another suitable location (e.g., near a blood vessel on the intestinal mesentery) with the endometrial side facing the peritoneal cavity.
-
Closure: Close the abdominal wall in layers.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitoring. Lesions are typically allowed to establish for 2-4 weeks before initiating treatment with dydrogesterone.
-
Evaluation: At the end of the study, euthanize the animals and measure the size and weight of the endometriotic lesions. Histological analysis can be performed to confirm the presence of endometrial glands and stroma.
Visualizations
Caption: Dydrogesterone's primary mechanism of action via the progesterone receptor.
Caption: Key steps for improving translational relevance in preclinical dydrogesterone research.
Caption: A logical workflow for troubleshooting inconsistent results in dydrogesterone experiments.
Navigating Long-Term Dydrogesterone Studies: A Technical Support Center for Researchers
For Immediate Release
To support the scientific community in the ongoing research and development of dydrogesterone (B1671002), a comprehensive technical support center is now available. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to mitigate potential side effects in long-term studies. The center aims to facilitate smoother experimental processes and ensure the highest standards of participant safety and data integrity.
Troubleshooting Guides: A Proactive Approach to Side Effect Mitigation
This section provides practical, question-and-answer-based guidance for researchers encountering specific side effects during long-term dydrogesterone trials.
Q1: A study participant reports persistent nausea and vomiting. What are the recommended steps?
A1: Initial management should focus on symptomatic relief and determining the severity.
-
Initial Assessment:
-
Timing and Severity: Document the onset, frequency, and severity of the nausea and vomiting using a standardized scale such as the Visual Analog Scale (VAS).
-
Dietary Association: Inquire about the timing of medication administration in relation to meals.
-
Concomitant Medications: Review the participant's medication log for any new drugs that could contribute to gastrointestinal upset.
-
-
Mitigation Strategies:
-
Administration with Food: Advise the participant to take dydrogesterone with or shortly after a meal to minimize gastric irritation.[1]
-
Dietary Modification: Suggest small, frequent meals and avoidance of spicy or fatty foods.
-
Pharmacological Intervention: For persistent symptoms, consider the short-term use of antiemetics. The choice of antiemetic should be carefully considered to avoid potential drug-drug interactions.
-
Dosage Adjustment: If symptoms persist and are impacting the participant's quality of life, a temporary dose reduction or interruption may be considered, as per the study protocol. Any dose modification must be thoroughly documented and reported.
-
Q2: A participant complains of frequent headaches or migraines. How should this be managed within the study protocol?
A2: Headaches are a commonly reported side effect. A systematic approach is crucial to manage this effectively.
-
Initial Assessment:
-
Headache Diary: Ask the participant to maintain a headache diary to track the frequency, intensity, duration, and any potential triggers.
-
Neurological Examination: A basic neurological assessment should be performed to rule out any other underlying causes, especially if the headache characteristics are unusual or severe.
-
-
Mitigation Strategies:
-
Symptomatic Relief: Simple analgesics, such as paracetamol, can be recommended for mild to moderate headaches.[1]
-
Prophylactic Measures: If headaches are frequent and predictable, prophylactic measures may be considered, though this should be approached cautiously to avoid confounding study results.
-
Dosage and Timing: Investigate if there is a temporal relationship between the timing of dydrogesterone intake and the onset of headaches. Adjusting the administration time may be beneficial.
-
Referral: For severe, persistent, or worsening migraines, the participant should be referred to a neurologist for further evaluation and management.
-
Q3: What is the appropriate response to a participant experiencing breakthrough bleeding or spotting?
A3: Irregular bleeding is a known side effect, particularly in the initial phase of treatment.
-
Initial Assessment:
-
Bleeding Pattern: Characterize the bleeding (spotting vs. heavy bleeding), its duration, and timing within the menstrual cycle.
-
Gynecological Evaluation: A thorough gynecological examination, including a transvaginal ultrasound, is recommended to rule out any underlying pathology.
-
Exclusion of Pregnancy: In women of reproductive potential, pregnancy should be excluded.
-
-
Mitigation Strategies:
-
Reassurance: For mild spotting, especially during the first few cycles, reassurance is often sufficient as it may resolve spontaneously.[2]
-
Dosage Increase: In some cases, breakthrough bleeding can be managed by increasing the dosage of dydrogesterone, but this should only be done in strict accordance with the study protocol.[3]
-
Endometrial Assessment: If bleeding is persistent or heavy, an endometrial biopsy may be warranted to rule out endometrial hyperplasia or other abnormalities.
-
Frequently Asked Questions (FAQs)
This section addresses common queries from researchers to provide quick and accessible information.
Q: What are the most common side effects observed in long-term dydrogesterone studies?
A: The most frequently reported side effects are generally mild and transient. These include nausea, headache, breast tenderness, abdominal pain, and menstrual irregularities such as spotting or breakthrough bleeding.[4][5][6][7]
Q: Are there any serious but rare side effects to be aware of?
A: While rare, researchers should be vigilant for signs of more serious adverse events. These can include venous thromboembolism (VTE), liver dysfunction, and severe allergic reactions.[3] A thorough medical history should be taken to identify participants with pre-existing risk factors.
Q: How can we differentiate between a side effect of dydrogesterone and a symptom of the underlying condition being treated (e.g., endometriosis)?
A: This requires careful clinical judgment. A detailed baseline assessment of symptoms before initiating treatment is crucial. The onset of new symptoms or a significant change in the pattern of existing symptoms after starting dydrogesterone may suggest a side effect. Regular follow-up and consistent use of validated symptom questionnaires can help in this differentiation.
Q: What are the best practices for monitoring participants for potential side effects in a long-term study?
A: A robust monitoring plan is essential. This should include:
-
Regularly scheduled follow-up visits.
-
Standardized questionnaires to systematically assess for common side effects.
-
Patient diaries to track symptoms like headaches or bleeding.
-
Periodic laboratory tests to monitor liver function and other relevant parameters as defined in the protocol.
-
Clear instructions for participants on how and when to report any new or worsening symptoms.
Data Presentation: Side Effect Incidence in Long-Term Studies
The following tables summarize quantitative data on the incidence of common adverse events from selected long-term dydrogesterone studies.
Table 1: Incidence of Common Adverse Events in a 12-Cycle Study for Endometriosis/Dysmenorrhea
| Adverse Event | Incidence (%) |
| Breast Pain | 14.6% |
| Irregular Bleeding | 10.42% |
| Drowsiness | 4.17% |
| Dizziness | 2.08% |
| Data from a retrospective study involving 48 patients treated with 10 mg oral dydrogesterone twice a day for 21 consecutive days for 12 consecutive cycles.[2] |
Table 2: Comparison of Adverse Events in a Phase III Clinical Trial (Dydrogesterone vs. Micronized Vaginal Progesterone - MVP) for Luteal Support in IVF
| Adverse Event | Dydrogesterone Group (%) (n=520) | MVP Group (%) (n=511) |
| Any Treatment-Emergent Adverse Event (TEAE) | 56.0% | 54.0% |
| TEAEs Related to Treatment | 13.1% | 12.9% |
| Data from the Lotus I international Phase III randomized controlled trial.[4] |
Experimental Protocols
Protocol 1: Assessment of Nausea and Vomiting
-
Tool: Utilize a 10-point Visual Analog Scale (VAS), where 0 indicates "no nausea" and 10 indicates "nausea as bad as it could possibly be."
-
Frequency: Administer the VAS at baseline and at each study visit. Participants should also be instructed to record any episodes of vomiting in a patient diary.
-
Procedure:
-
At each assessment, a trained researcher will ask the participant: "On a scale of 0 to 10, with 0 being no nausea and 10 being the worst possible nausea, how would you rate your nausea over the past [timeframe]?"
-
The participant marks their perceived level of nausea on the VAS.
-
The researcher records the score and reviews the patient diary for any reported episodes of vomiting, noting the frequency and any associated circumstances.
-
Inquire about the timing of dydrogesterone administration relative to meals and any other new medications.
-
Protocol 2: Monitoring for Breakthrough Bleeding
-
Tool: A patient-reported daily bleeding and spotting diary.
-
Frequency: Participants should complete the diary daily throughout the study period.
-
Procedure:
-
Provide participants with a standardized diary to record vaginal bleeding. The diary should have clear definitions for "spotting" (a few drops of blood) and "bleeding" (requiring sanitary protection).
-
At each study visit, the researcher reviews the diary with the participant to confirm the accuracy and completeness of the entries.
-
For any reported bleeding, the researcher documents the number of days of spotting and bleeding since the last visit.
-
If bleeding is reported, a gynecological assessment, including a speculum examination and, if indicated, a transvaginal ultrasound, should be performed to rule out other causes.
-
Mandatory Visualizations
Caption: Metabolic pathway of oral dydrogesterone.
Caption: A typical experimental workflow for a long-term dydrogesterone clinical trial.
Caption: Logical relationship between common side effects and mitigation strategies.
References
- 1. isuog.org [isuog.org]
- 2. research.refined.site [research.refined.site]
- 3. registrasiobat.pom.go.id [registrasiobat.pom.go.id]
- 4. Evaluation of the long-term efficacy and safety of dydrogesterone in the treatment of endometriosis/dysmenorrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lsuhsc.edu [lsuhsc.edu]
- 6. mims.com [mims.com]
- 7. verification.fda.gov.ph [verification.fda.gov.ph]
enhancing the efficiency of dydrogesterone synthesis for research purposes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of dydrogesterone (B1671002) synthesis for research purposes.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for dydrogesterone synthesis?
A1: The most prevalent starting materials for dydrogesterone synthesis are progesterone (B1679170) and pregnenolone (B344588). Progesterone is often favored due to its structural similarity to dydrogesterone, potentially leading to a shorter synthetic route.[1] Pregnenolone is another viable precursor, though the synthesis pathway may be longer.[1][2]
Q2: What are the key reaction steps in dydrogesterone synthesis from progesterone?
A2: A common and effective route from progesterone involves a multi-step process that includes:
-
Ketal Protection: Protection of the carbonyl groups at the C3 and C20 positions.
-
Allylic Bromination: Introduction of a bromine atom at an allylic position.
-
Dehydrobromination/Elimination: Removal of hydrogen bromide to form a new double bond.
-
Photoisomerization: Rearrangement of the steroid backbone using light to achieve the desired stereochemistry.
-
Deprotection: Removal of the ketal protecting groups to yield dydrogesterone.[1][3]
Q3: How can I improve the yield and reduce the reaction time of the allylic bromination step?
A3: The allylic bromination step can be significantly optimized by using photoinitiation. Traditional thermal initiation can be slow and lead to side products. Employing a 365 nm LED lamp can drastically reduce the reaction time, in some cases from 1.5 hours to just 20 minutes, while maintaining a good yield.[1]
Q4: What are some common impurities I might encounter, and how can they be removed?
A4: Impurities can arise from side reactions or incomplete reactions. For example, in the synthesis from progesterone, incomplete ketal protection can lead to by-products.[1] Aldehyde impurities can also be a challenge in some synthetic routes.[4] Purification is typically achieved through recrystallization from a suitable solvent system, such as acetone/methanol or ethyl acetate (B1210297)/hexane.[2][5][6][7] Column chromatography can also be employed for purification.[5] For specific aldehyde impurities, derivatization to form water-soluble compounds can be an effective removal strategy.[4]
Q5: What analytical techniques are recommended for monitoring the progress of the synthesis and purity of the final product?
A5: High-Performance Liquid Chromatography (HPLC) is a crucial technique for monitoring the progress of each reaction step and assessing the purity of the final dydrogesterone product.[1][4][8] Thin-Layer Chromatography (TLC) is also a quick and effective method for monitoring reaction completion.[9]
Troubleshooting Guides
Problem 1: Low Yield in the Ketal Protection Step
| Potential Cause | Recommended Solution |
| Insufficient Reagent | Ensure the correct molar ratio of ethylene (B1197577) glycol to the starting material is used. An excess of ethylene glycol is often required. |
| Suboptimal Temperature | Maintain the reaction temperature within the optimal range (e.g., 40°C). Temperatures that are too high or too low can decrease the yield.[1] |
| Inadequate Reaction Time | Monitor the reaction by TLC or HPLC to ensure it has gone to completion. Extending the reaction time may be necessary. |
| Ineffective Catalyst | Use an appropriate acid catalyst, such as p-toluenesulfonic acid, and ensure it is active. |
Problem 2: Low Yield or Multiple Products in the Allylic Bromination Step
| Potential Cause | Recommended Solution |
| Inefficient Initiation (Thermal) | Switch to photoinitiation using a 365 nm LED lamp to improve reaction rate and selectivity.[1] |
| Incorrect Temperature | For thermal initiation, ensure the temperature is high enough (e.g., 60°C) to initiate the radical reaction effectively.[1] |
| Degraded Brominating Agent | Use a fresh or purified brominating agent, such as N-bromosuccinimide (NBS). |
| Presence of Inhibitors | Ensure all glassware is clean and solvents are free from impurities that could quench the radical reaction. |
Problem 3: Incomplete Photoisomerization
| Potential Cause | Recommended Solution |
| Incorrect Wavelength or Light Source | Use a high-pressure mercury lamp or a specific wavelength LED as specified in the protocol. The choice of lamp can be critical. |
| Insufficient Irradiation Time | Monitor the reaction by HPLC and continue irradiation until the desired isomer is maximized. |
| Turbid Reaction Mixture | Ensure the reaction mixture is clear to allow for maximum light penetration. Filter if necessary. |
| Inappropriate Solvent | Use a solvent that is transparent at the irradiation wavelength. |
Problem 4: Difficulty in Product Purification/Persistent Impurities
| Potential Cause | Recommended Solution |
| Inappropriate Recrystallization Solvent | Experiment with different solvent systems for recrystallization. Common systems include acetone/methanol and ethyl acetate/isooctane.[2][7] |
| Co-crystallization of Impurities | Consider using column chromatography to separate the product from closely related impurities before the final recrystallization.[5] |
| Presence of Aldehyde Impurities | If aldehyde impurities are present, consider a purification step involving derivatization to a more easily separable compound.[4] |
| Incomplete Removal of Reagents | Ensure proper work-up procedures are followed to remove all unreacted reagents and catalysts before purification. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Key Synthesis Steps
| Step | Method | Starting Material | Key Reagents | Temperature | Time | Yield | Purity |
| Allylic Halogenation & Elimination | Thermal | Pregnenolone Acetate | Dibromohydantoin, AIBN, 2,4,6-collidine | Reflux (60-90°C), then 140°C | 0.5-1 hr, then 15 min | 75% | 99.8%[2] |
| Ketal Protection | Optimized Thermal | Progesterone | Ethylene glycol, p-toluenesulfonic acid | 40°C | 15 hrs | 88.8%[1] | - |
| Allylic Bromination | Photo-initiated | Ketal-protected Progesterone | NBS, 365 nm LED | 60°C | 20 min | ~65%[1] | - |
| Two-Step Synthesis | Photochemical & Dehydrogenation | Progesterone | Benzoquinone oxidant | 80-150°C | 5-8 hrs | 82.3%[6] | - |
Experimental Protocols
Protocol 1: Synthesis of Dydrogesterone from Pregnenolone Acetate
This protocol is adapted from a patented method.[2]
-
Allylic Halogenation and Elimination:
-
To a solution of pregnenolone acetate (35.8 g) in petroleum ether (1 L, 60-90°C), add dibromohydantoin (28.4 g) and azobisisobutyronitrile (AIBN) (3.28 g).
-
Heat the mixture to reflux for 0.5 to 1 hour.
-
Cool to room temperature, filter, and wash the solid with chloroform (B151607) (3 x 100 mL).
-
Combine the filtrates and recover the solvent by distillation under reduced pressure.
-
To the residue, add 2,4,6-collidine (200 mL) and heat at 140°C for 15 minutes under a nitrogen atmosphere.
-
Cool to room temperature and proceed with work-up.
-
-
Work-up and Purification:
-
Add petroleum ether (100 mL) and wash successively with water (3 x 100 mL), 2N sulfuric acid (3 x 100 mL), and 5% sodium carbonate solution.
-
Wash with water, combine the organic phases, and dry over anhydrous sodium sulfate.
-
Filter and distill off the solvent.
-
Recrystallize the residue from methanol/acetone (150 mL/10 mL) to obtain the intermediate product.
-
-
Subsequent Steps (Photoisomerization, Oxidation, and Isomerization):
-
The intermediate is then subjected to illumination isomerization, followed by Oppenauer oxidation and acid-catalyzed olefin shift isomerization to yield dydrogesterone.
-
Protocol 2: Synthesis of a Dydrogesterone Intermediate from Progesterone
This protocol is based on an optimized process for a key intermediate.[1]
-
Ketal Protection:
-
In a reaction flask, combine progesterone (0.795 mol), anhydrous ethylene glycol (5.0 L), and p-toluenesulfonic acid (3.0 g).
-
Heat the reaction under a nitrogen atmosphere at 75-80°C.
-
Monitor the reaction by TLC until completion.
-
-
Allylic Bromination (Photo-initiated):
-
Dissolve the ketal-protected progesterone intermediate in a suitable solvent.
-
Add N-bromosuccinimide (NBS).
-
Irradiate the mixture with a 365 nm LED lamp at 60°C for approximately 20 minutes.
-
Monitor the reaction by TLC or HPLC.
-
-
Elimination:
-
After the bromination is complete, add a suitable base (e.g., 2,4,6-trimethylpyridine) to the reaction mixture to induce elimination.
-
Stir at the appropriate temperature and monitor for the formation of the diene product.
-
Visualizations
References
- 1. Process optimizations for the synthesis of an intermediate of dydrogesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method for synthesizing dydrogesterone - Eureka | Patsnap [eureka.patsnap.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. CN114957370B - Preparation and purification method of dydrogesterone - Google Patents [patents.google.com]
- 5. WO2018109622A1 - Process for preparation of dydrogesterone - Google Patents [patents.google.com]
- 6. CN113666981A - A kind of synthetic method of dydrogesterone - Google Patents [patents.google.com]
- 7. CN110818760B - A kind of production technology of industrialized synthesis of dydrogesterone - Google Patents [patents.google.com]
- 8. Separation of Dydrogesterone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. rsc.org [rsc.org]
Dydrogesterone Experiments: A Technical Guide to Control Group Selection
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on selecting appropriate control groups for experiments involving dydrogesterone (B1671002). The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the validity and reproducibility of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate negative control for in vitro and in vivo dydrogesterone experiments?
A: The most critical negative control is a vehicle control . This consists of the same solvent or medium used to dissolve and administer dydrogesterone, but without the active compound.
-
Purpose: The vehicle control group allows you to distinguish the pharmacological effects of dydrogesterone from any potential biological effects of the solvent itself. This is crucial as solvents can sometimes influence cellular processes or animal physiology.
-
Example from Literature: In a mouse study investigating the effects of dydrogesterone during pregnancy, the control group received a 0.1% ethanol (B145695) solution by oral gavage, which was the same vehicle used for the dydrogesterone-treated groups.[1]
Experimental Workflow with Vehicle Control
Caption: Basic experimental workflow using a vehicle control group.
For a comprehensive approach, other negative controls may be relevant depending on the experimental question.
| Control Type | Purpose | Example Application |
| Vehicle Control | To isolate the effect of the drug from its solvent. | Administering the carrier (e.g., 0.1% ethanol) without dydrogesterone.[1] |
| Untreated/Naive Control | To establish a baseline measurement in a system that has not been subjected to any experimental manipulation (including vehicle). | Measuring baseline progesterone (B1679170) receptor levels in tissue from animals that received no treatment. |
| Negative Tissue Control | To check for non-specific antibody binding in immunohistochemistry (IHC). | Using tonsil tissue, where progesterone receptor expression is not expected, to validate PR antibody specificity.[2][3] |
Q2: What are suitable positive controls when investigating dydrogesterone's progestogenic effects?
A: A suitable positive control is essential for validating your experimental system and providing a benchmark for dydrogesterone's activity. The best positive controls are well-characterized progestogens.
-
Natural Progesterone: This is the ideal positive control as dydrogesterone is a synthetic retroisomer of progesterone designed to mimic its effects.[4][5] Comparing dydrogesterone to natural progesterone can help characterize its relative potency and selectivity.
-
Other Synthetic Progestogens: In clinical and research settings, dydrogesterone is often compared to other progestins to evaluate its efficacy and safety profile.
| Compound | Key Characteristics | Common Use in Dydrogesterone Comparison |
| Dydrogesterone | Orally active synthetic progestogen; high selectivity for progesterone receptors (PR); lacks significant androgenic or estrogenic effects.[5][9] | The experimental drug. |
| Natural Progesterone | Endogenous hormone; acts on PRs. Low oral bioavailability. | Gold standard for progestogenic activity. |
| Micronized Vaginal Progesterone (MVP) | Formulation of natural progesterone with improved bioavailability for vaginal administration. | Standard of care for luteal support in IVF; used as an active control in clinical trials.[6] |
| Medroxyprogesterone Acetate (MPA) | Synthetic progestin. | Used as an active control in studies of ovarian stimulation protocols.[8] |
Q3: How should I control for the off-target effects of dydrogesterone?
A: Dydrogesterone is known for its high selectivity for progesterone receptors, with minimal interaction with androgen, estrogen, or glucocorticoid receptors.[9][10] However, robust experimental design requires accounting for any potential off-target effects.
-
Receptor Specificity: Dydrogesterone's primary mechanism of action is the selective activation of progesterone receptors (PR-A and PR-B).[10][11] Unlike other synthetic progestogens, it is noted for its virtual freedom from androgenic and estrogenic effects.[12] It possesses weak antimineralocorticoid activity, similar to progesterone.[10]
-
Dose-Response Studies: Conduct experiments across a range of dydrogesterone concentrations. This helps to identify the lowest effective dose and reveal potential off-target effects that may only appear at supra-physiological concentrations.
-
Pharmacological Blockade: In in vitro models, co-administration of a progesterone receptor antagonist (e.g., mifepristone) can be used. If the observed effect is blocked by the antagonist, it confirms that the action is mediated through the progesterone receptor.
Dydrogesterone Receptor Selectivity Pathway
Caption: Dydrogesterone's high selectivity for the progesterone receptor.
Q4: My experiment involves measuring Progesterone Receptor (PR) expression. What specific controls are required?
A: When using methods like immunohistochemistry (IHC) to assess PR status, both positive and negative tissue controls are mandatory to ensure the validity of your staining protocol.
-
Recommended Controls: The American Society of Clinical Oncology/College of American Pathologists (ASCO/CAP) guidelines recommend using tissues with known PR expression patterns.[3]
-
Positive Control (Uterine Cervix): In the uterine cervix, virtually all stromal cells should exhibit positive nuclear staining for PR, providing a reliable positive control.[2]
-
Negative Control (Tonsil): Tonsil tissue serves as an excellent negative control. An aberrant positive nuclear staining reaction in germinal center B-cells would indicate non-specific antibody binding or other methodological flaws.[2][3]
-
| Observation in Experimental Tissue | Potential Cause | Recommended Action / Control Check |
| No PR staining observed | False negative result; poor antibody performance or protocol issue. | Check Positive Control (Cervix): Ensure strong, specific nuclear staining is present in stromal cells. If not, troubleshoot the antibody or staining protocol. |
| Unexpected or widespread PR staining | False positive result; non-specific antibody binding. | Check Negative Control (Tonsil): Verify that germinal center B-cells are negative. If they show staining, the results are unreliable. |
| Weak or ambiguous staining | Sub-optimal tissue fixation, antigen retrieval, or antibody concentration. | Check Positive Control (Cervix): Evaluate the intensity of staining. The results should be clear and strong. Adjust protocol parameters as needed. |
Q5: Should I be concerned about the metabolites of dydrogesterone in my experiments?
A: Yes. Dydrogesterone is rapidly and extensively metabolized in the liver, primarily to 20α-dihydrodydrogesterone (DHD) .[5][12] This major metabolite is also pharmacologically active and contributes significantly to the overall progestogenic effect.[10][11]
-
Metabolic Pathway: The conversion of dydrogesterone to DHD is mainly mediated by aldo-keto reductase 1C (AKR1C) enzymes in the liver's cytosol.[10][12]
-
Experimental Implications: The biological effects you observe after administering dydrogesterone could be due to the parent compound, the active DHD metabolite, or a combination of both.
-
Advanced Experimental Design: For mechanistic studies aiming to dissect the specific contributions, consider including a separate experimental arm that directly tests the effects of 20α-DHD, if a purified standard is available.
Dydrogesterone Primary Metabolic Pathway
Caption: The metabolism of dydrogesterone to its active metabolite, DHD.
References
- 1. Early-Pregnancy Dydrogesterone Supplementation Mimicking Luteal-Phase Support in ART Patients Did Not Provoke Major Reproductive Disorders in Pregnant Mice and Their Progeny - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nordiqc.org [nordiqc.org]
- 3. ascopubs.org [ascopubs.org]
- 4. The Role of Dydrogesterone in the Management of Luteal Phase Defect: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mims.com [mims.com]
- 6. A Phase III randomized controlled trial comparing the efficacy, safety and tolerability of oral dydrogesterone versus micronized vaginal progesterone for luteal support in in vitro fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Birth defects reporting and the use of dydrogesterone: a disproportionality analysis from the World Health Organization pharmacovigilance database (VigiBase) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New application of dydrogesterone as a part of a progestin-primed ovarian stimulation protocol for IVF: a randomized controlled trial including 516 first IVF/ICSI cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sterispharma.com [sterispharma.com]
- 10. Dydrogesterone - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Dydrogesterone? [synapse.patsnap.com]
- 12. tandfonline.com [tandfonline.com]
Validation & Comparative
An In Vitro Comparison of Dydrogesterone and Micronized Progesterone: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive in vitro comparison of dydrogesterone (B1671002) and micronized progesterone (B1679170), two progestogens of significant interest to researchers, scientists, and drug development professionals. The following sections detail their comparative performance based on available experimental data, focusing on receptor binding affinity, cellular proliferation, and gene expression. Detailed experimental protocols and signaling pathway visualizations are provided to support further research and development.
Progesterone Receptor Binding Affinity
Dydrogesterone exhibits a high selectivity for the progesterone receptor (PR), with negligible affinity for androgen, estrogen, glucocorticoid, and mineralocorticoid receptors. This selectivity is attributed to its unique molecular structure. In contrast, natural micronized progesterone can exhibit weaker binding to other steroid receptors.
A study evaluating the relative binding activity of dydrogesterone with progesterone receptors in blood mononuclear cells from women in an in vitro fertilization (IVF) program showed varied results. In 38% of women, dydrogesterone had a lower binding affinity compared to progesterone, while in 62% of women, it demonstrated a higher binding affinity[1]. This suggests inter-individual variability in receptor binding.
| Compound | Relative Binding Affinity for Progesterone Receptor (PR) | Notes |
| Dydrogesterone | Variable; can be higher or lower than progesterone depending on the individual.[1] | Highly selective for the progesterone receptor. |
| Micronized Progesterone | Serves as the natural ligand and baseline for comparison. | May exhibit some binding to other steroid receptors. |
Cellular Proliferation
Direct comparative in vitro studies on the effects of dydrogesterone versus micronized progesterone on the proliferation of endometrial or breast cancer cell lines are limited in the currently available literature. While many clinical studies compare their effects in vivo, detailed head-to-head in vitro proliferation assays are not extensively published. This represents a knowledge gap and an area for future research.
Gene Expression
A study involving endometrial biopsies from oocyte donors treated with either oral dydrogesterone or micronized vaginal progesterone for luteal phase support performed RNA sequencing to analyze differential gene expression. The study found no significantly differentially expressed genes between the two treatment groups, suggesting a similar endometrial signature at the transcriptomic level.[2][3]
Experimental Protocols
Competitive Progesterone Receptor Binding Assay
This protocol is designed to determine the in vitro binding affinity of dydrogesterone and micronized progesterone to the progesterone receptor.
Materials:
-
Recombinant human progesterone receptor (PR) ligand-binding domain (LBD)
-
Fluorescently labeled progesterone tracer
-
Dydrogesterone and micronized progesterone test compounds
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% BSA)
-
384-well microplates
-
Microplate reader capable of fluorescence polarization
Procedure:
-
Prepare serial dilutions of dydrogesterone and micronized progesterone in the assay buffer.
-
In a 384-well plate, add a fixed concentration of the fluorescently labeled progesterone tracer to each well.
-
Add the serially diluted test compounds (dydrogesterone and micronized progesterone) to the wells. Include control wells with tracer only (for minimum polarization) and tracer with PR-LBD but no competitor (for maximum polarization).
-
Add a fixed concentration of the recombinant human PR-LBD to all wells except the tracer-only controls.
-
Incubate the plate at room temperature for a predetermined period to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
The data is analyzed by plotting the fluorescence polarization values against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the tracer binding) is determined from the resulting sigmoidal curve. The Ki (inhibition constant) can then be calculated to determine the binding affinity.
Cell Proliferation Assay (Crystal Violet Method)
This protocol can be used to assess the effect of dydrogesterone and micronized progesterone on the proliferation of adherent cell lines (e.g., Ishikawa endometrial adenocarcinoma cells or T47D breast cancer cells).
Materials:
-
Adherent cell line of interest (e.g., Ishikawa or T47D)
-
Complete cell culture medium
-
Dydrogesterone and micronized progesterone
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
0.5% Crystal Violet staining solution
-
Solubilization solution (e.g., 10% acetic acid)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of dydrogesterone and micronized progesterone. Include vehicle-treated control wells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
After incubation, gently wash the cells with PBS to remove non-adherent cells.
-
Fix the adherent cells with the fixation solution for 15 minutes at room temperature.
-
Wash the fixed cells with PBS and then stain with 0.5% Crystal Violet solution for 20 minutes at room temperature.
-
Wash the stained cells with water to remove excess stain and allow the plates to air dry.
-
Solubilize the stain by adding the solubilization solution to each well and incubate on a shaker for 15 minutes.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The absorbance values are proportional to the number of viable, adherent cells. The effect of the compounds on cell proliferation can be determined by comparing the absorbance of treated wells to control wells.
Visualizations
Caption: Simplified Progesterone Receptor Signaling Pathway.
Caption: Workflow for Competitive Receptor Binding Assay.
References
Dydrogesterone vs. Medroxyprogesterone Acetate in PPOS Protocols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Progestin-Primed Ovarian Stimulation (PPOS) protocol has emerged as a valuable strategy in assisted reproductive technology (ART), offering an effective alternative to traditional GnRH agonist and antagonist protocols for preventing premature luteinizing hormone (LH) surges during controlled ovarian stimulation. Within the PPOS framework, the choice of progestin is a critical determinant of clinical outcomes. This guide provides a detailed comparison of two commonly used progestins: dydrogesterone (B1671002) (DYG) and medroxyprogesterone (B1676146) acetate (B1210297) (MPA), supported by experimental data and detailed methodologies.
Performance Comparison: Dydrogesterone vs. Medroxyprogesterone Acetate
Clinical studies have demonstrated that both dydrogesterone and medroxyprogesterone acetate are effective in preventing premature LH surges in PPOS protocols.[1][2][3][4] A systematic review of studies published between 2018 and 2024, involving 1,172 patients, found no significant differences in the incidence of premature LH surges between the two progestins.[1] While both agents are considered safe and effective, some studies suggest that dydrogesterone may offer a more physiologic hormonal profile and potentially reduce the required gonadotropin dosage.[1][2][3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from comparative studies of dydrogesterone and medroxyprogesterone acetate in PPOS protocols.
Table 1: Ovarian Stimulation and Laboratory Outcomes
| Outcome Measure | Dydrogesterone (DYG) | Medroxyprogesterone Acetate (MPA) | P-value | Citation |
| Number of Oocytes Retrieved | ||||
| Normal Ovarian Reserve | 10.8 ± 6.3 | 11.1 ± 5.8 | P = 0.33 | [6] |
| Polycystic Ovarian Syndrome (PCOS) | 16.1 ± 6.5 | 15.1 ± 10.0 | P = 0.342 | |
| Poor Ovarian Response (POR) | Comparable to MPA | Comparable to DYG | - | [6] |
| Fertilization Rate (%) | 56.9% | 55.5% | P = 0.26 | [5] |
| Viable Embryo Rate per Oocyte Retrieved (%) | 37.4% | 35.6% | P = 0.16 | [6] |
| Total Gonadotropin (hMG) Dose (IU) | ||||
| Normal Ovarian Reserve | Slightly lower than MPA (not significant) | Slightly higher than DYG (not significant) | - | |
| Polycystic Ovarian Syndrome (PCOS) | 1710.7 ± 431.6 | 1891.3 ± 402.2 | P < 0.001 | |
| Poor Ovarian Response (POR) | 2728.6 ± 873.9 | 2715.7 ± 926.3 | P = 0.91 | [6] |
| Duration of Stimulation (days) | 10.0 ± 2.7 | 9.8 ± 2.7 | P = 0.60 | [6] |
Table 2: Clinical Pregnancy Outcomes (First Embryo Transfer Cycle)
| Outcome Measure | Dydrogesterone (DYG) Group | Medroxyprogesterone Acetate (MPA) Group | P-value | Citation |
| Biochemical Pregnancy Rate (%) | 42.4% | 34.5% | P = 0.32 | [6] |
| Clinical Pregnancy Rate (%) | 36.4% | 31.0% | P = 0.49 | [6] |
| Miscarriage Rate (%) | 12.5% | 29.6% | P = 0.14 | [6] |
| Live Birth Rate per FET cycle (%) | 43.5% | 47.7% | P = 0.383 |
Experimental Protocols
The following section details the typical methodologies employed in clinical studies comparing dydrogesterone and medroxyprogesterone acetate in PPOS protocols.
Patient Population
Studies have included women with normal ovarian reserve, polycystic ovarian syndrome (PCOS), and poor ovarian response (POR).[6] Inclusion criteria typically involve age limits (e.g., ≤ 45 years) and specific diagnostic criteria for the respective patient populations.
Ovarian Stimulation Protocol
-
Initiation: Controlled ovarian hyperstimulation (COH) is initiated on the second or third day of the menstrual cycle.[6]
-
Progestin Administration:
-
Gonadotropin Administration: Human menopausal gonadotropin (hMG) is administered concurrently with the progestin at a starting dose of 150 to 300 IU/day, depending on the patient's age, BMI, anti-Müllerian hormone (AMH) levels, and antral follicle count (AFC).[6] The dose is adjusted based on follicular development.
-
Monitoring: Follicular growth is monitored via vaginal ultrasound and serum hormone analysis (LH, E2, P) every 3-5 days.[6]
-
Triggering of Ovulation: When at least three dominant follicles reach a diameter of 18-20 mm, a bolus of hCG or a GnRH agonist is administered to trigger final oocyte maturation.
-
Oocyte Retrieval: Oocytes are retrieved via transvaginal ultrasound-guided aspiration 35.5-37.5 hours after the trigger.
-
Embryo Culture and Transfer: Retrieved oocytes are fertilized (IVF or ICSI), and the resulting embryos are cultured. Due to the effects of progestins on the endometrium, a "freeze-all" strategy is typically employed, with embryos being cryopreserved for transfer in a subsequent cycle.
Figure 1: Generalized experimental workflow for PPOS protocols.
Signaling Pathways
Both dydrogesterone and medroxyprogesterone acetate exert their primary effect by suppressing the hypothalamic-pituitary-gonadal (HPG) axis, thereby preventing the premature surge of LH that can lead to premature ovulation. This is achieved through their action on progesterone (B1679170) receptors in the hypothalamus.
Progestins inhibit the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus.[8][9] This, in turn, reduces the secretion of gonadotropins, namely LH and Follicle-Stimulating Hormone (FSH), from the anterior pituitary gland. While both DYG and MPA effectively suppress the LH surge, some evidence suggests that dydrogesterone has a weaker pituitary suppression effect compared to medroxyprogesterone acetate.[1][2][3] This may account for the observation of lower gonadotropin requirements in some studies with dydrogesterone.[1][2][4][5]
Dydrogesterone is a selective progestin, meaning it binds with high affinity to progesterone receptors while having minimal affinity for androgen, estrogen, glucocorticoid, and mineralocorticoid receptors.[10] Medroxyprogesterone acetate, while primarily a progestin, may exhibit some off-target effects.
Figure 2: Signaling pathway of progestins in suppressing the LH surge.
Conclusion
Both dydrogesterone and medroxyprogesterone acetate are effective and safe options for preventing premature LH surges in PPOS protocols.[1][3][4] The choice between the two may depend on specific patient characteristics and clinical considerations. Dydrogesterone appears to offer a comparable, and in some patient populations like PCOS, a potentially more efficient ovarian stimulation profile with a lower required dose of gonadotropins. [cite: ] However, clinical outcomes such as live birth rates are largely similar between the two progestins. Further large-scale randomized controlled trials are warranted to definitively establish the superiority of one agent over the other in various patient populations.
References
- 1. Comparing Dydrogesterone Versus Medroxyprogesterone in Progestin-Primed Ovarian Stimulation (PPOS) for Patients Undergoing In Vitro Fertilization/Intracytoplasmic Sperm Injection: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Comparing Dydrogesterone Versus Medroxyprogesterone in Progestin-Primed Ovarian Stimulation (PPOS) for Patients Undergoing In Vitro Fertilization/Intracytoplasmic Sperm Injection: A Systematic Review | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | Comparison of Dydrogesterone and Medroxyprogesterone in the Progestin-Primed Ovarian Stimulation Protocol for Patients With Poor Ovarian Response [frontiersin.org]
- 4. Comparing Dydrogesterone Versus Medroxyprogesterone in Progestin-Primed Ovarian Stimulation (PPOS) for Patients Undergoing In Vitro Fertilization/Intracytoplasmic Sperm Injection: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. The efficacy of dydrogesterone use to suppress premature luteinizing hormone surge on cycle outcomes in controlled ovarian stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imrpress.com [imrpress.com]
- 9. Medroxyprogesterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The Role of Dydrogesterone in the Management of Luteal Phase Defect: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Dydrogesterone and Norethisterone: A Comparative Analysis of Their Efficacy on Endometrial Cells
In the realm of synthetic progestogens, dydrogesterone (B1671002) and norethisterone are frequently utilized in various gynecological applications. Their efficacy in modulating endometrial cell function is of paramount interest to researchers and drug development professionals. This guide provides an objective comparison of their performance, supported by available experimental data, to delineate their distinct effects on the endometrium.
Molecular and Structural Differences
Dydrogesterone is a retro-progesterone, a stereoisomer of progesterone (B1679170), which results in a high selectivity for the progesterone receptor (PR) with no significant affinity for androgen, estrogen, glucocorticoid, or mineralocorticoid receptors.[1][2] This high selectivity is attributed to its unique molecular structure. In contrast, norethisterone, a 19-nortestosterone derivative, is a potent progestin that also exhibits weak androgenic and estrogenic activities, particularly at higher doses.[3][4]
Comparative Efficacy on Endometrial Cells
Direct in-vitro comparative studies on the efficacy of dydrogesterone and norethisterone on endometrial cells are limited. However, by synthesizing data from individual studies, a comparative overview can be constructed.
Endometrial Proliferation
Norethisterone has been shown to have a potent antiproliferative effect on endometrial cells. In a study on endometriotic stromal cells, norethisterone significantly inhibited cell proliferation in a dose-dependent manner.[5] This effect is crucial for its therapeutic applications in conditions like endometriosis and abnormal uterine bleeding.[4][6]
Endometrial Decidualization
Decidualization is the transformation of endometrial stromal cells into specialized secretory cells, a critical process for embryo implantation and pregnancy maintenance. Both dydrogesterone and norethisterone are capable of inducing decidualization.
Dydrogesterone is known to support the luteal phase by promoting decidualization, which creates a receptive endometrial lining for embryo implantation.[10] Studies on norethisterone acetate (B1210297) (NETA) in animal models have shown that it influences decidualization, which is a key part of its contraceptive mechanism.[11]
Quantitative Data Summary
The following table summarizes available quantitative data from separate in-vitro studies on the effects of norethisterone on endometriotic stromal cells. Direct comparative data for dydrogesterone under the same experimental conditions is not available in the cited literature.
| Parameter | Drug | Cell Type | Concentration | Effect | Reference |
| Cell Proliferation | Norethisterone | Endometriotic Stromal Cells | >10 nM | Significant inhibition of [3H]thymidine incorporation | [5] |
| Apoptosis | Norethisterone | Endometriotic Stromal Cells | >100 nM | Significant increase in caspase 3/7 activity | [5] |
Signaling Pathways
The effects of both dydrogesterone and norethisterone on endometrial cells are primarily mediated through the progesterone receptor (PR). Upon binding to PR, a cascade of downstream signaling events is initiated, leading to changes in gene expression that control cell proliferation, differentiation, and apoptosis.[12][13][14][15]
Dydrogesterone's high selectivity for the PR suggests that its effects are predominantly mediated through this pathway, with minimal off-target effects.[1] Norethisterone, being a PR agonist, also acts through this receptor.[3] However, its interaction with androgen receptors can lead to additional signaling events and potential androgenic side effects.[4]
One study suggested that dydrogesterone can also inhibit myometrial contraction through a non-genomic pathway, independent of the progesterone receptor, potentially involving voltage-dependent calcium channels.[16]
Caption: Signaling pathways of dydrogesterone and norethisterone in endometrial cells.
Experimental Protocols
In-vitro Study of Norethisterone on Endometriotic Stromal Cells[5]
-
Cell Isolation and Culture: Ovarian endometrioma specimens were obtained from patients with endometriosis. Endometriotic stromal cells (ESCs) were isolated from the tissues.
-
Cell Proliferation Assay: The antiproliferative effect was evaluated by measuring the inhibition of [3H]thymidine incorporation. ESCs were treated with varying concentrations of norethisterone.
-
Apoptosis Assay: The ability to induce apoptosis was evaluated by measuring caspase 3/7 activity and by nuclear staining.
-
Cytotoxicity Assay: The cytotoxicity was evaluated by measuring the leakage of lactate (B86563) dehydrogenase (LDH) into the cell culture supernatant.
Caption: Experimental workflow for in-vitro analysis of norethisterone effects.
Conclusion
Both dydrogesterone and norethisterone are effective in modulating endometrial cell functions, primarily through the progesterone receptor. Dydrogesterone's high selectivity for the PR suggests a more targeted progestogenic effect with a lower likelihood of androgenic side effects. Norethisterone demonstrates potent antiproliferative and pro-apoptotic effects on endometrial cells. The choice between these two progestogens would depend on the specific therapeutic goal and the desired side effect profile. Further direct comparative in-vitro studies are warranted to provide a more definitive quantitative comparison of their efficacy on endometrial cells.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrcog.org [ijrcog.org]
- 3. Norethisterone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Antiproliferative and apoptotic effects of norethisterone on endometriotic stromal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. srh.bmj.com [srh.bmj.com]
- 7. Progestational effects of dydrogesterone in vitro, in vivo and on the human endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pjmhsonline.com [pjmhsonline.com]
- 10. The Role of Dydrogesterone in the Management of Luteal Phase Defect: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Progesterone Signaling in Endometrial Epithelial Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. orbi.uliege.be [orbi.uliege.be]
- 14. New insights into progesterone receptor signaling in the endometrium required for embryo implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The steroid hormone dydrogesterone inhibits myometrial contraction independently of the progesterone/progesterone receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dydrogesterone and Other Synthetic Progestins: A Guide for Researchers and Drug Development Professionals
An in-depth examination of the pharmacological profiles and clinical performance of dydrogesterone (B1671002) in comparison to other widely used synthetic progestins, including medroxyprogesterone (B1676146) acetate (B1210297), norethisterone, and levonorgestrel. This guide provides a comprehensive overview supported by experimental data, detailed methodologies, and signaling pathway visualizations to inform research and development in gynecology and reproductive medicine.
Introduction
Synthetic progestins, or progestogens, are a class of drugs that mimic the effects of natural progesterone (B1679170). They are integral to numerous therapeutic strategies in gynecology, including hormone replacement therapy, contraception, and the management of menstrual disorders. Dydrogesterone, a retro-progesterone, stands out due to its unique molecular structure, which confers a pharmacological profile distinct from other synthetic progestins. This guide presents a comparative analysis of dydrogesterone and other commonly used synthetic progestins, focusing on receptor binding affinity, metabolic effects, and clinical efficacy, supported by experimental data and protocols.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative differences between dydrogesterone and other synthetic progestins, providing a clear and concise overview for comparative analysis.
Table 1: Comparative Receptor Binding Affinity
The selectivity of a progestin for the progesterone receptor (PR) over other steroid receptors is a critical determinant of its clinical profile and potential side effects. Dydrogesterone exhibits a high selectivity for the PR with minimal affinity for androgen, glucocorticoid, and mineralocorticoid receptors.[1]
| Progestin | Relative Binding Affinity for Progesterone Receptor (PR) (%) (Progesterone = 100%) | Relative Binding Affinity for Androgen Receptor (AR) (%) | Relative Binding Affinity for Mineralocorticoid Receptor (MR) (%) |
| Dydrogesterone | ~16%[2] | Negligible[1] | Weak[2] |
| Medroxyprogesterone Acetate | Data varies | High[3][4] | Low[5] |
| Norethisterone | Data varies | High[3][4] | Low[5] |
| Levonorgestrel | Data varies | High[3] | Low[5] |
Note: Relative binding affinities can vary between studies due to different experimental conditions.
Table 2: Comparative Effects on Lipid Profile
The impact of progestins on lipid metabolism is a significant consideration, particularly in long-term therapies like hormone replacement. Dydrogesterone is generally considered to have a neutral or even favorable effect on lipid profiles, often not counteracting the beneficial effects of estrogen.[6][7][8]
| Progestin | Effect on Total Cholesterol | Effect on HDL-C | Effect on LDL-C | Effect on Triglycerides |
| Dydrogesterone | No significant change or slight decrease[7] | No significant change or increase[7][8] | No significant change or decrease[7] | No significant change[7][8] |
| Medroxyprogesterone Acetate | May increase | May decrease | May increase | May increase |
| Norethisterone | May increase | May decrease | May increase | May increase |
| Levonorgestrel | May increase | May decrease | May increase | May increase |
Table 3: Comparative Effects on Glucose Metabolism
The influence of progestins on glucose tolerance and insulin (B600854) sensitivity is another crucial aspect of their safety profile. Studies suggest that dydrogesterone has a neutral effect on carbohydrate metabolism.[7][9]
| Progestin | Effect on Fasting Glucose | Effect on Insulin Sensitivity |
| Dydrogesterone | Unchanged[7][9] | Potential improvement or no change[7][9] |
| Medroxyprogesterone Acetate | May increase | May decrease |
| Norethisterone | May increase | May decrease |
| Levonorgestrel | May increase | May decrease |
Table 4: Comparative Clinical Efficacy in Progestin-Primed Ovarian Stimulation (PPOS)
Dydrogesterone has emerged as an effective alternative to medroxyprogesterone acetate (MPA) in PPOS protocols for in vitro fertilization (IVF), with some studies suggesting potential benefits.[10][11]
| Outcome | Dydrogesterone | Medroxyprogesterone Acetate |
| LH Surge Suppression | Effective[10][11] | Effective[10][11] |
| Oocyte Yield | Comparable[10] | Comparable[10] |
| Fertilization Rate | Comparable[10] | Comparable[10] |
| Clinical Pregnancy Rate | Comparable[10] | Comparable[10] |
| Gonadotropin Requirement | Potentially lower[10][[“]] | - |
Table 5: Comparative Efficacy in Treatment of Endometrial Hyperplasia without Atypia
Clinical trials have demonstrated that dydrogesterone is a favorable alternative to medroxyprogesterone acetate for treating endometrial hyperplasia, with comparable efficacy and safety.[13][14]
| Outcome (after 3 months) | Dydrogesterone | Medroxyprogesterone Acetate |
| Complete Remission Rate (Simple Hyperplasia) | 84.4%[13] | 90.7%[13] |
| Complete Remission Rate (Complex Hyperplasia) | 66.0%[13] | 66.0%[13] |
| Adverse Events | No significant difference[13] | No significant difference[13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of key experimental protocols used in the comparative analysis of progestins.
Progesterone Receptor Binding Assay
This assay determines the affinity of a progestin for the progesterone receptor. A common method is a competitive binding assay using a radiolabeled progestin.[15][16]
Principle: A fixed amount of radiolabeled progesterone (e.g., [3H]progesterone) is incubated with a source of progesterone receptors (e.g., human uterine cytosol) in the presence of varying concentrations of the unlabeled test progestin. The ability of the test progestin to displace the radiolabeled ligand is measured, and from this, the binding affinity (Ki) can be calculated.[17]
Protocol Outline:
-
Preparation of Receptor Source: Homogenize human uterine tissue in a suitable buffer and centrifuge to obtain the cytosolic fraction containing progesterone receptors.
-
Incubation: In a series of tubes, incubate the cytosol with a constant concentration of [3H]progesterone and increasing concentrations of the unlabeled test progestin (e.g., dydrogesterone, MPA). Include controls for total binding (no unlabeled progestin) and non-specific binding (excess unlabeled progesterone).
-
Separation of Bound and Free Ligand: Separate the receptor-bound [3H]progesterone from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or gel filtration.
-
Quantification: Measure the radioactivity in the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specifically bound [3H]progesterone against the logarithm of the competitor concentration. Calculate the IC50 (the concentration of the test progestin that inhibits 50% of the specific binding of the radiolabeled ligand) and subsequently the Ki value.
Assessment of Endometrial Histology
Histological examination of the endometrium is essential to evaluate the progestational effect of a synthetic progestin.[18][19]
Principle: Endometrial biopsies are obtained from subjects treated with a progestin and are histologically assessed for changes indicative of progestational activity, such as glandular development, stromal decidualization, and vascular changes.[18][19]
Protocol Outline:
-
Endometrial Biopsy: Obtain an endometrial tissue sample from the subject at a specified time point during the treatment cycle using a standard biopsy procedure.
-
Tissue Fixation and Processing: Fix the tissue sample in 10% neutral buffered formalin, followed by standard paraffin (B1166041) embedding.
-
Sectioning and Staining: Cut thin sections (e.g., 4-5 µm) from the paraffin block and mount them on glass slides. Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphological assessment.
-
Histopathological Evaluation: A pathologist, blinded to the treatment allocation, examines the stained sections under a microscope. The evaluation should focus on:
-
Scoring and Classification: The histological findings can be scored or classified according to established criteria to allow for semi-quantitative comparison between different progestin treatments.
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the action of progestins.
Progesterone Receptor Signaling Pathway
Progesterone and synthetic progestins exert their effects primarily through the progesterone receptor (PR), a nuclear transcription factor.[21] The binding of a progestin to the PR initiates a cascade of events leading to the regulation of target gene expression.[21] Progestins can also elicit rapid, non-genomic effects through membrane-associated PRs and activation of intracellular signaling kinases.[22][23]
Experimental Workflow for Comparative Progestin Analysis
This workflow outlines the key steps in a preclinical or clinical study designed to compare the effects of different synthetic progestins.
Conclusion
Dydrogesterone presents a distinct pharmacological profile compared to other synthetic progestins, characterized by its high selectivity for the progesterone receptor and a neutral impact on metabolic parameters. Clinical data supports its efficacy in various gynecological applications, often with a favorable side-effect profile. This comparative guide provides researchers, scientists, and drug development professionals with a foundational resource for understanding the nuances of dydrogesterone and its place among synthetic progestins, thereby facilitating informed decisions in research and clinical development. Further head-to-head clinical trials are warranted to continue elucidating the comparative benefits of dydrogesterone in diverse patient populations and therapeutic areas.
References
- 1. researchgate.net [researchgate.net]
- 2. Dydrogesterone - Wikipedia [en.wikipedia.org]
- 3. crispr-casx.com [crispr-casx.com]
- 4. researchgate.net [researchgate.net]
- 5. A direct comparison of the transcriptional activities of progestins used in contraception and menopausal hormone therapy via the mineralocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of progesterones on blood lipids in hormone replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hormone replacement therapy with dydrogesterone and 17 beta-oestradiol: effects on serum lipoproteins and glucose tolerance during 24 month follow up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipid effects of hormone replacement therapy with sequential transdermal 17-beta-estradiol and oral dydrogesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term effects of oral estradiol and dydrogesterone on carbohydrate metabolism in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparing Dydrogesterone Versus Medroxyprogesterone in Progestin-Primed Ovarian Stimulation (PPOS) for Patients Undergoing In Vitro Fertilization/Intracytoplasmic Sperm Injection: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Comparing Dydrogesterone Versus Medroxyprogesterone in Progestin-Primed Ovarian Stimulation (PPOS) for Patients Undergoing In Vitro Fertilization/Intracytoplasmic Sperm Injection: A Systematic Review | Semantic Scholar [semanticscholar.org]
- 12. consensus.app [consensus.app]
- 13. researchgate.net [researchgate.net]
- 14. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 15. digitalcollections.lrc.usuhs.edu [digitalcollections.lrc.usuhs.edu]
- 16. Characterization and assay of progesterone receptor in human mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Survey on Reporting of Endometrial Biopsies from Women on Progestogen Therapy for Endometrial Atypical Hyperplasia/ Endometrioid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. w1.med.cmu.ac.th [w1.med.cmu.ac.th]
- 20. researchgate.net [researchgate.net]
- 21. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scilit.com [scilit.com]
- 23. Progesterone Signaling Mechanisms in Brain and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Clinical Comparison of Dydrogesterone and Vaginal Progesterone
An objective analysis of clinical trial data for researchers, scientists, and drug development professionals.
In the landscape of progestogenic support for various gynecological indications, dydrogesterone (B1671002) and vaginal progesterone (B1679170) have emerged as two prominent therapeutic options. While both aim to supplement or replace endogenous progesterone, their distinct pharmacological profiles and routes of administration warrant a detailed comparative analysis. This guide synthesizes findings from numerous head-to-head clinical trials to provide a comprehensive overview of their relative efficacy, safety, and patient tolerability across key applications, including luteal phase support in Assisted Reproductive Technology (ART), management of threatened miscarriage, and prevention of recurrent pregnancy loss.
At a Glance: Key Differences
| Feature | Dydrogesterone | Vaginal Progesterone |
| Administration | Oral | Vaginal (suppositories, gel, capsules) |
| Bioavailability | High oral bioavailability. | Variable; subject to first-pass metabolism if ingested orally, but effective via vaginal route. |
| Metabolism | Rapidly metabolized to its active metabolite, 20α-dihydrodydrogesterone (DHD). | Metabolized to various progesterone metabolites. |
| Patient Convenience | Generally considered more convenient and less invasive. | Can be associated with vaginal discharge and local irritation. |
Mechanism of Action: A Shared Pathway
Both dydrogesterone and natural progesterone exert their physiological effects primarily through the activation of progesterone receptors (PRs), which are members of the nuclear receptor superfamily. Dydrogesterone is a retro-progesterone and a highly selective progestogen, meaning it binds almost exclusively to progesterone receptors.[1] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes, ultimately leading to the desired physiological responses crucial for the establishment and maintenance of pregnancy.
Head-to-Head Clinical Trial Data
The following tables summarize the quantitative outcomes from various randomized controlled trials (RCTs) comparing oral dydrogesterone with vaginal progesterone across different indications.
Luteal Phase Support in Assisted Reproductive Technology (ART)
Efficacy Outcomes
| Study | N (Dydrogesterone/Vaginal Progesterone) | Dosage | Clinical Pregnancy Rate | Live Birth/Ongoing Pregnancy Rate | Miscarriage Rate |
| Tomic et al. | 425 / 428 | 20mg daily / 90mg daily (gel) | 30.3% / 28.1% | 30.3% / 28.1% (Ongoing) | Not Reported |
| Ganesh et al. | 131 / 149 | 20mg daily / 600mg daily (capsules) | 41.2% / 40.3% | 36.6% / 34.9% (Live Birth) | 11.1% / 13.3% |
| Salehpour et al. | 40 / 40 | 40mg daily / 800mg daily (suppository) | 32.5% / 40.0% | Not Reported | 0% / 0% |
| Meta-analysis (Barbosa et al.) | 1523 / 2286 | Various | RR 1.07 (95% CI 0.93-1.23) | RR 1.04 (95% CI 0.92-1.18) (Ongoing) | RR 0.77 (95% CI 0.53-1.10) |
Patient Satisfaction and Side Effects
| Study | Patient Dissatisfaction (Dydrogesterone/Vaginal Progesterone) | Key Side Effects Reported with Vaginal Progesterone |
| Tomic et al. | Lower in dydrogesterone group (p<0.001) | Vaginal irritation, discharge, interference with coitus. |
| Barbosa et al. (meta-analysis) | Lower dissatisfaction with oral dydrogesterone in 2 of 3 studies. | Vaginal discharge and irritation. |
| A randomized control trial | Not statistically different | Vaginal itching was significantly more prevalent in the MVP arm (p=0.008).[2] |
Threatened Miscarriage
| Study | N (Dydrogesterone/Vaginal Progesterone) | Dosage | Miscarriage Rate | Successful Pregnancy Continuation | Time to Cessation of Bleeding |
| Ali et al. | 100 / 100 | 40mg initial, then 10mg TID / 400mg BID | 13% / 15% | 87% / 85% | Not Reported |
| Pandian et al. | 50 / 50 | 10mg BID / 200mg BID | 16% / 18% | 84% / 82% | Not Reported |
| A comparative study | 75 / 75 | Not specified | 8.00% / 20.00% (p < 0.05) | 92.00% / 80.00% | Participants receiving vaginal progesterone reported a higher mean number of bleeding episodes (p < 0.001).[3] |
Recurrent Pregnancy Loss
| Study | N (Dydrogesterone/Vaginal Progesterone) | Dosage | Miscarriage Rate | Live Birth Rate |
| A comparative study | 100 / 100 | 30mg daily / 600mg daily | 25% / 30% | 75% / 70% |
| A prospective, randomized clinical study | 75 / 75 | Not specified | 8.00% / 20.00% (p < 0.05) | Not Reported |
Experimental Protocols: A Generalized View
While specific protocols vary between trials, a general methodology for a head-to-head comparison of dydrogesterone and vaginal progesterone can be outlined.
Key Methodological Components:
-
Patient Population: Clearly defined inclusion and exclusion criteria are crucial. For instance, in ART trials, this may include age limits, specific infertility diagnoses, and embryo quality. For miscarriage trials, criteria often involve gestational age and a history of previous losses.[4][5]
-
Randomization: Patients are randomly assigned to receive either oral dydrogesterone or a form of vaginal progesterone (e.g., capsules, gel, or suppositories).[4][6] Blinding may be employed where feasible, although the different administration routes can make this challenging.
-
Dosage and Administration: Dosages are standardized within each treatment arm. For example, dydrogesterone is often administered at 20-40 mg daily, while vaginal progesterone dosages can range from 200-800 mg daily.[4][5][7]
-
Outcome Measures:
-
Primary Outcomes: These are the main endpoints to determine efficacy, such as live birth rate or ongoing pregnancy rate at a specific gestational age.
-
Secondary Outcomes: These may include clinical pregnancy rate, miscarriage rate, incidence of adverse events, and patient-reported outcomes like satisfaction and tolerability.[8]
-
-
Statistical Analysis: Appropriate statistical methods are used to compare the outcomes between the two groups, often involving intention-to-treat analysis.
Conclusion
Head-to-head clinical trials consistently demonstrate that oral dydrogesterone is a viable and effective alternative to vaginal progesterone for luteal phase support in ART, threatened miscarriage, and recurrent pregnancy loss. Efficacy outcomes, such as pregnancy and live birth rates, are largely comparable between the two treatments. A notable advantage of dydrogesterone lies in its oral route of administration, which is often associated with higher patient satisfaction and fewer local side effects compared to vaginal progesterone.[8][9] The choice between these two progestogens may ultimately depend on individual patient preference, tolerability, and clinical context. For drug development professionals, the data suggests that oral progestogens like dydrogesterone offer a patient-friendly and efficacious option for progestogenic support.
References
- 1. iog.org.in [iog.org.in]
- 2. A randomised control trial on oral dydrogesterone versus micronized vaginal progesterone pessary for luteal phase support in in vitro fertilization cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Is oral dydrogesterone equivalent to vaginal micronized progesterone for luteal phase support in women receiving oocyte donation? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparative, Randomized Control Trial in Patients of Per Vaginal Bleeding Comparing Efficacy of Oral Dydrogesterone Versus Vaginal Progesterone in Successful Pregnancy Outcome for Patients with Recurrent Pregnancy Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of oral dydrogesterone with suppository vaginal progesterone for luteal-phase support in in vitro fertilization (IVF): A randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comparative, Randomized Control Trial in Patients of Per Vaginal Bleeding Comparing Efficacy of Oral Dydrogesterone Versus Vaginal Progesterone in Successful Pregnancy Outcome for Patients with Recurrent Pregnancy Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparison of Oral Dydrogesterone with Vaginal Progesterone for Luteal-Phase Support in In vitro Fertilization: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral dydrogesterone versus vaginal progesterone gel in the luteal phase support: randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dydrogesterone vs progesterone for luteal-phase support: systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Dydrogesterone's Superior Selectivity for Progesterone Receptors: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise binding characteristics of synthetic progestins is paramount for predicting their therapeutic efficacy and potential off-target effects. This guide provides an objective comparison of the binding affinity of dydrogesterone (B1671002) to steroid receptors, contrasted with other commonly used progestins. The data presented underscores dydrogesterone's high selectivity for the progesterone (B1679170) receptor (PR), a key factor in its favorable clinical profile.
Dydrogesterone, a retro-progesterone, exhibits a unique three-dimensional structure that confers a high degree of specificity for the progesterone receptor. This selectivity minimizes interactions with other steroid hormone receptors, such as the androgen (AR), estrogen (ER), glucocorticoid (GR), and mineralocorticoid receptors (MR), thereby reducing the likelihood of androgenic, estrogenic, or glucocorticoid-related side effects.
Comparative Binding Affinity of Progestins to Steroid Receptors
The following table summarizes the relative binding affinity (RBA) of dydrogesterone and other progestins to the five major steroid hormone receptors. The data, compiled from various in vitro studies, illustrates the distinct binding profiles of these compounds. Progesterone's binding affinity for its own receptor is set as the baseline (100%).
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor (ER) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |
| Dydrogesterone | High | Negligible [1] | Negligible [1] | Negligible [1] | Negligible [1] |
| Progesterone | 100% | Low | Low | Low | High[2] |
| Medroxyprogesterone Acetate | High[3] | Moderate[4] | Negligible | Moderate[4][5] | Low |
| Norethisterone | Moderate[6] | Low[6] | Negligible[6] | Negligible[5] | - |
| Levonorgestrel | High[7] | Moderate[1][8] | Negligible[1] | Low[1][8] | Moderate[7] |
Note: "High," "Moderate," "Low," and "Negligible" are qualitative summaries based on compiled quantitative data from multiple sources. Specific quantitative values (e.g., Ki, IC50, or RBA %) can vary between studies due to different experimental conditions.
Progesterone Receptor Signaling Pathway
The binding of a progestin to the progesterone receptor initiates a cascade of events leading to changes in gene expression. This process is fundamental to the therapeutic effects of progestins.
Experimental Protocols: Competitive Radioligand Binding Assay
The relative binding affinities presented in this guide are determined using competitive radioligand binding assays. This technique measures the ability of a test compound (e.g., dydrogesterone) to displace a radioactively labeled ligand from its receptor.
Principle
A fixed concentration of a radiolabeled steroid known to bind to a specific receptor is incubated with a preparation of that receptor in the presence of varying concentrations of an unlabeled test compound. The effectiveness of the test compound in competing with the radioligand for binding sites is a measure of its own binding affinity.
Detailed Methodology
-
Receptor Preparation:
-
A source of the target steroid receptor is required. This can be tissue homogenates from animal models (e.g., rabbit uterus for PR) or cultured cell lines engineered to express the human receptor of interest.
-
The tissue or cells are homogenized in a cold buffer solution (e.g., Tris-HCl with protease inhibitors) to release the intracellular components.
-
The homogenate is then subjected to ultracentrifugation to isolate the cytosol, which contains the soluble steroid receptors.
-
-
Binding Assay:
-
A constant, low concentration of a high-affinity radioligand (e.g., [³H]-progesterone for PR) is added to a series of assay tubes.
-
Increasing concentrations of the unlabeled test compound (the "competitor," e.g., dydrogesterone) are added to these tubes.
-
A set of control tubes containing only the radioligand and receptor preparation (total binding) and another set with an excess of unlabeled ligand (non-specific binding) are also prepared.
-
The receptor preparation (cytosol) is added to all tubes, and they are incubated to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. Common methods include:
-
Dextran-coated charcoal adsorption: Charcoal adsorbs small, unbound molecules, while the larger receptor-ligand complexes remain in solution.
-
Filtration: The solution is passed through a filter that traps the receptor-ligand complexes.
-
-
-
Quantification and Data Analysis:
-
The radioactivity of the bound fraction is measured using a liquid scintillation counter.
-
A competition curve is generated by plotting the percentage of specific binding of the radioligand against the concentration of the unlabeled competitor.
-
The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined from this curve.
-
The Ki (inhibition constant), which represents the binding affinity of the competitor for the receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Experimental Workflow
The following diagram illustrates the general workflow of a competitive radioligand binding assay.
Conclusion
The experimental data clearly demonstrates that dydrogesterone is a highly selective progestin with a strong affinity for the progesterone receptor and minimal cross-reactivity with other steroid receptors. This high degree of selectivity is a key contributor to its favorable safety and tolerability profile, making it a valuable therapeutic option in various clinical settings. For researchers and drug development professionals, the distinct binding profile of dydrogesterone highlights the potential for designing targeted therapies with reduced off-target effects.
References
- 1. Mechanism of action of levonorgestrel: in vitro metabolism and specific interactions with steroid receptors in target organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonistic and antagonistic properties of progesterone metabolites at the human mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hormonal properties of norethisterone, 7alpha-methyl-norethisterone and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Levonorgestrel - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
validating the safety profile of dydrogesterone against other progestogens
A comprehensive review of clinical and observational data indicates that dydrogesterone (B1671002) presents a favorable safety profile, particularly concerning venous thromboembolism (VTE) and breast cancer risk, when compared to other synthetic progestogens such as medroxyprogesterone (B1676146) acetate (B1210297) (MPA) and norethisterone. Its safety appears comparable to micronized progesterone (B1679170), a bioidentical hormone.
This guide provides a detailed comparison of the safety profiles of dydrogesterone against other commonly used progestogens for researchers, scientists, and drug development professionals. The information is based on a systematic review of available clinical trial data and observational studies.
Comparative Safety Analysis
The primary safety concerns associated with progestogen use in hormone therapy are the risks of venous thromboembolism and breast cancer. The following tables summarize the quantitative data from various studies, comparing the risk profiles of dydrogesterone, micronized progesterone, medroxyprogesterone acetate, and norethisterone.
Table 1: Risk of Venous Thromboembolism (VTE) Associated with Different Progestogens in Hormone Therapy
| Progestogen | Study Type | Comparison Group | Relative Risk (RR) / Odds Ratio (OR) (95% CI) | Citation(s) |
| Dydrogesterone | Nested Case-Control Study | No HRT | 1.18 (0.98 to 1.42) | [1] |
| Review | No effect | Neutral effect on VTE risk | [2][3] | |
| Micronized Progesterone | Review | No effect | Neutral effect on VTE risk | [2][3] |
| Medroxyprogesterone Acetate (MPA) | Nested Case-Control Study | No HRT | 2.10 (1.92 to 2.31) | [1] |
| Prospective Cohort Study | Other progestins | Significantly greater risk (2.67 [2.25-3.17]) | ||
| Case-Control Study | Non-use | 1.98 (1.41-2.80) | [4] | |
| Norethisterone | Nested Case-Control Study | No HRT | 1.44 (1.28 to 1.63) - 1.80 (1.66 to 1.95) | [1] |
| Case-Control Study | Non-use | 3.00 (1.96–4.59) | [4] |
Table 2: Risk of Breast Cancer Associated with Different Progestogens in Hormone Therapy
| Progestogen | Study Type | Comparison Group | Relative Risk (RR) / Odds Ratio (OR) (95% CI) | Citation(s) |
| Dydrogesterone | Nested Case-Control Study | No HRT (≥5 years use) | 1.24 (1.03 to 1.48) | [5] |
| Cohort Study | Estrogen-only HRT | No significant difference | [6] | |
| Meta-analysis | Other synthetic progestins | Lower risk | [7][8] | |
| Micronized Progesterone | Cohort Study | Estrogen-only HRT | No significant difference | [6] |
| Meta-analysis | Synthetic progestins | Lower risk (RR 0.67 [0.55–0.81]) | [7] | |
| Review | Synthetic progestins | Not associated with an elevated risk | [9] | |
| Medroxyprogesterone Acetate (MPA) | Review | Placebo | Increased risk | [6] |
| Meta-analysis | Estrogen-only HRT | Increased risk | [7] | |
| Norethisterone | Meta-analysis | Estrogen-only HRT | Increased risk | [7] |
Other Adverse Effects
Beyond VTE and breast cancer, the side-effect profiles of progestogens can vary. Studies comparing dydrogesterone to micronized progesterone have shown comparable safety and tolerability.[10][11][12] Some studies suggest dydrogesterone may be better tolerated with fewer instances of vaginal itching compared to vaginally administered micronized progesterone.[11] Common side effects reported for dydrogesterone are generally mild and can include nausea, headache, and breast tenderness.[13][14] Androgenic side effects, such as acne and oily skin, are more pronounced with norethisterone.[15]
Signaling Pathways and Mechanism of Action
The effects of progestogens are mediated through their interaction with progesterone receptors (PRs), which are members of the nuclear receptor superfamily. Upon binding to progesterone or a progestogen, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to progesterone response elements (PREs) on the DNA, thereby regulating the transcription of target genes.[16]
Dydrogesterone's structural similarity to natural progesterone allows for high selectivity for the progesterone receptor, which may contribute to its favorable safety profile.[13]
Figure 1. Simplified Progesterone Receptor Signaling Pathway.
Experimental Protocols
Detailed experimental protocols for large-scale clinical trials are extensive. Below is a generalized workflow for a randomized controlled trial comparing the safety of different progestogens, based on the methodologies described in the reviewed literature.[10][11][17][18]
Figure 2. Generalized Workflow for a Comparative Progestogen Safety Trial.
Key Methodological Components of Cited Studies:
While full, detailed experimental protocols were not available in the reviewed literature, the following methodologies were commonly employed:
Conclusion
The available evidence suggests that dydrogesterone has a more favorable safety profile compared to older synthetic progestogens like MPA and norethisterone, particularly regarding the risks of venous thromboembolism and breast cancer. Its safety profile is largely comparable to that of micronized progesterone. For researchers and drug development professionals, these findings highlight the importance of considering the specific type of progestogen when evaluating the risks and benefits of hormone therapy. Further head-to-head, long-term, randomized controlled trials would be beneficial to definitively confirm these observations.
References
- 1. bmj.com [bmj.com]
- 2. Use of hormones and risk of venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Menopausal hormone therapy and venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Association of Progestogens and Venous Thromboembolism Among Women of Reproductive Age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Menopausal hormone therapy and risk of breast cancer: long debating, yet no confirmed conclusion - International Menopause Society [imsociety.org]
- 6. thebms.org.uk [thebms.org.uk]
- 7. tandfonline.com [tandfonline.com]
- 8. Progesterone vs. synthetic progestins and the risk of breast cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news.med.virginia.edu [news.med.virginia.edu]
- 10. A Phase III randomized controlled trial comparing the efficacy, safety and tolerability of oral dydrogesterone versus micronized vaginal progesterone for luteal support in in vitro fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A randomised control trial on oral dydrogesterone versus micronized vaginal progesterone pessary for luteal phase support in in vitro fertilization cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] A randomised control trial on oral dydrogesterone versus micronized vaginal progesterone pessary for luteal phase support in in vitro fertilization cycles | Semantic Scholar [semanticscholar.org]
- 13. Dydrogesterone: Uses, Side Effects, Dosage and More [carehospitals.com]
- 14. Real-World Outcomes of Dydrogesterone ER 20 mg in Recurrent Pregnancy Loss [medicaldialogues.in]
- 15. Dydrogesterone in HRT: What the Latest Evidence Reveals | Sirona Health — Sirona Health – Private GP & Menopause Specialist in Bath & South Cotswolds [sironahealth.co.uk]
- 16. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Oral dydrogesterone versus oral micronized progesterone in threatened miscarriage: protocol paper for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. brieflands.com [brieflands.com]
- 20. Micronized Progesterone or Dydrogesterone? A Comparative Study on the Effects of Two Forms of Progesterone on Pregnancy Outcomes After Threatened Abortion - PMC [pmc.ncbi.nlm.nih.gov]
Dydrogesterone's Long-Term Efficacy: A Comparative Analysis Against Other Standard Treatments
For Researchers, Scientists, and Drug Development Professionals: An In-depth Evaluation of Dydrogesterone's Performance in Key Therapeutic Areas
Dydrogesterone (B1671002), a synthetic retro-progesterone, has been a cornerstone in the management of various gynecological conditions for decades. Its unique molecular structure, closely resembling natural progesterone (B1679170), allows for high selectivity to progesterone receptors, translating into a favorable efficacy and tolerability profile. This guide provides a comprehensive comparison of the long-term efficacy of dydrogesterone against other commonly used treatments such as micronized progesterone, norethisterone acetate, and gonadotropin-releasing hormone (GnRH) agonists in threatened miscarriage, luteal phase support during Assisted Reproductive Technology (ART), and endometriosis.
Comparative Efficacy Data
The following tables summarize the quantitative data from various clinical studies, offering a clear comparison of dydrogesterone's performance against its alternatives.
Threatened Miscarriage
| Treatment Comparison | Outcome Measure | Dydrogesterone Group | Comparator Group | Study Reference |
| Dydrogesterone vs. Placebo/Standard Care | Miscarriage Rate | 13% | 24% | Meta-analysis |
| Dydrogesterone vs. Micronized Progesterone | Miscarriage Rate | Statistically significantly lower | Higher than dydrogesterone | Meta-analysis |
| Dydrogesterone vs. Micronized Progesterone | Preterm Labor Rate | Significantly lower | Higher than dydrogesterone | Clinical Study |
| Dydrogesterone vs. Micronized Progesterone | Low Birth Weight Incidence | Significantly lower | Higher than dydrogesterone | Clinical Study |
Luteal Phase Support in Assisted Reproductive Technology (ART)
| Treatment Comparison | Outcome Measure | Dydrogesterone Group | Comparator Group | Study Reference |
| Dydrogesterone vs. Micronized Vaginal Progesterone | Live Birth Rate | Similar | Similar | Meta-analysis |
| Dydrogesterone vs. Micronized Vaginal Progesterone | Clinical Pregnancy Rate | Similar | Similar | Meta-analysis |
| Dydrogesterone vs. Micronized Vaginal Progesterone | Ongoing Pregnancy Rate | Similar | Similar | Meta-analysis |
| Dydrogesterone vs. Micronized Vaginal Progesterone | Patient Satisfaction | Significantly higher | Lower than dydrogesterone | Clinical Study |
Endometriosis
| Treatment Comparison | Outcome Measure | Dydrogesterone Group | Comparator Group | Study Reference |
| Dydrogesterone vs. Norethisterone Acetate | Control of Heavy Menstrual Bleeding | 78.82% improvement | 82.35% improvement | Clinical Study |
| Dydrogesterone vs. Norethisterone Acetate | Androgenic Side Effects | Absent | Present | Clinical Study |
| Dydrogesterone vs. GnRH Agonist (Post-laparoscopy) | Spontaneous Pregnancy Rate (12 months) | 44.3% | 22.2% | Clinical Study |
| Dydrogesterone vs. GnRH Agonist (Post-laparoscopy) | Live Birth Rate (12 months) | 35.7% | 19.8% | Clinical Study |
| Dydrogesterone (Long-term, 12 cycles) | Reduction in Endometriotic Lesion Volume | Significant reduction (p < 0.001) | N/A | Retrospective Study |
| Dydrogesterone (Long-term, 12 cycles) | Reduction in Dysmenorrhea (VAS score) | Significant reduction (p < 0.001) | N/A | Retrospective Study |
Experimental Protocols
Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the experimental protocols for key studies cited in this guide.
Protocol for Dydrogesterone vs. Micronized Progesterone in Threatened Miscarriage
-
Study Design: A multicenter, prospective, randomized controlled trial.
-
Patient Population: Pregnant women between 5 and 12 weeks of gestation diagnosed with threatened miscarriage.
-
Treatment Allocation:
-
Group 1 (Dydrogesterone): Oral dydrogesterone 40 mg stat, followed by 10 mg three times a day.
-
Group 2 (Micronized Progesterone): Oral micronized progesterone 200 mg twice a day.
-
-
Treatment Duration: Until one week after the cessation of bleeding, with a maximum duration of up to 14 weeks of gestation.
-
Primary Outcome Measure: Miscarriage rate before 20 weeks of gestation.
-
Secondary Outcome Measures: Ongoing pregnancy rate at 24 weeks, changes in serum cytokine levels (IL-4, IL-10, IFN-γ, TNF-α), and time to symptom resolution.
-
Follow-up: Scheduled visits at 6-13, 8-14, 18-20, and 24-26 weeks of gestation, at the end of treatment, and after parturition.
Protocol for Dydrogesterone vs. GnRH Agonist in Endometriosis (Post-Laparoscopy)
-
Study Design: A retrospective analysis of clinical data.
-
Patient Population: Patients with stage III and IV endometriosis who underwent laparoscopic surgery.
-
Treatment Allocation:
-
Group 1 (Dydrogesterone): Oral dydrogesterone.
-
Group 2 (GnRH Agonist): Gonadotropin-releasing hormone agonist.
-
-
Treatment Duration: Not specified in detail in the available results.
-
Primary Outcome Measure: Spontaneous pregnancy rate within 12 months of surgery.
-
Secondary Outcome Measures: Cumulative spontaneous pregnancy rate and pregnancy outcomes (live birth, miscarriage, ectopic pregnancy).
-
Follow-up: 12 months post-operation.
Signaling Pathways and Molecular Mechanisms
Dydrogesterone exerts its therapeutic effects primarily through its selective agonistic activity on the progesterone receptor (PR). Upon binding, it modulates the expression of progesterone-responsive genes, leading to the desired physiological responses in the endometrium.
The binding of dydrogesterone to the progesterone receptor leads to a cascade of downstream events that are crucial for its therapeutic efficacy. In the endometrium, this includes the regulation of genes involved in decidualization, implantation, and the maintenance of pregnancy. Key downstream targets of progesterone receptor signaling include the Indian hedgehog (IHH) signaling pathway, which plays a pivotal role in embryo implantation, and other factors that control endometrial cell proliferation and differentiation.[1][2]
Experimental Workflow
The general workflow for a clinical trial evaluating the long-term efficacy of dydrogesterone against another treatment follows a structured process to ensure robust and unbiased results.
Conclusion
The available evidence from numerous clinical trials and meta-analyses suggests that dydrogesterone demonstrates a long-term efficacy profile that is at least comparable, and in some aspects superior, to other standard treatments across various gynecological indications. In threatened miscarriage, dydrogesterone appears to offer a significant advantage in reducing miscarriage rates compared to placebo and may have a better safety profile concerning preterm labor and low birth weight when compared to micronized progesterone.[3][4] For luteal phase support in ART, dydrogesterone provides similar efficacy to micronized vaginal progesterone but with significantly higher patient satisfaction, likely due to its oral route of administration.[5][6] In the long-term management of endometriosis, dydrogesterone has been shown to be effective in reducing pain and endometriotic lesion size, and notably, it improves spontaneous pregnancy rates post-surgery when compared to GnRH agonists.[3][5][7][8] Its favorable safety profile, particularly the absence of androgenic side effects seen with treatments like norethisterone acetate, makes it a suitable option for long-term use.[9] Further long-term, prospective, head-to-head comparative studies will continue to refine our understanding of the optimal therapeutic positioning of dydrogesterone in the management of these chronic and challenging conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. New insights into progesterone receptor signaling in the endometrium required for embryo implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the long-term efficacy and safety of dydrogesterone in the treatment of endometriosis/dysmenorrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Progesterone-Regulated Endometrial Factors Controlling Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Dydrogesterone and GnRH-a Effects After Laparoscopic Surgery in Patients with Stage III and IV Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the long-term efficacy and safety of dydrogesterone in the treatment of endometriosis/dysmenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Cross-Species Comparative Guide to Dydrogesterone Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of dydrogesterone (B1671002) metabolism across various species, supported by available experimental data. Understanding the metabolic fate of dydrogesterone is crucial for the design and interpretation of non-clinical safety and efficacy studies, as well as for extrapolating preclinical data to humans.
Executive Summary
Dydrogesterone, a synthetic retro-progesterone, undergoes extensive metabolism that varies significantly across species. The primary metabolic pathway in humans involves the reduction of the 20-keto group to form 20α-dihydrodydrogesterone (DHD), the main active metabolite.[1][2] This reaction is predominantly catalyzed by cytosolic aldo-keto reductases (AKRs), particularly AKR1C1. While cytochrome P450 (CYP) enzymes, such as CYP3A4, play a secondary role in human metabolism, their contribution appears to be more significant in some animal species. Studies in rats, dogs, mice, rabbits, and rhesus monkeys reveal substantial differences in their urinary metabolite profiles when compared to humans.[3][4] Notably, the rabbit has been identified as the species whose metabolic profile for dydrogesterone most closely resembles that of humans.[3][4]
Data Presentation: Cross-Species Metabolite Comparison
The following table summarizes the known and semi-quantitative data on the urinary metabolites of dydrogesterone in humans and other species. It is important to note that detailed quantitative data for all metabolites across all species are not consistently available in the public domain.
| Species | Major Metabolite(s) | Percentage of Urinary Radioactivity (%) | Key Metabolic Pathways | Reference |
| Human | 20α-dihydrodydrogesterone (DHD) | ~ 52% | Reduction by AKR1C1 | [1] |
| 21-hydroxy-dydrogesterone | ~ 18% | Oxidation | [1] | |
| 16α-hydroxy-dydrogesterone | ~ 1% | Oxidation | [1] | |
| Rhesus Monkey | Unique unidentified metabolite | Not specified | Substantial differences from human profile | [3][4] |
| Rabbit | Similar pattern to humans | Not specified | Considered the most representative model for human metabolism | [3][4] |
| Rat | Substantially different from humans | Not specified | Different metabolite profile | [3][4] |
| Mouse | Substantially different from humans | Not specified | Different metabolite profile | [3][4] |
| Dog | Substantially different from humans | Not specified | Different metabolite profile | [3][4] |
Experimental Protocols
In Vitro Metabolism of Dydrogesterone using Liver Microsomes
This protocol provides a generalized framework for assessing the metabolic stability and identifying the metabolites of dydrogesterone in a high-throughput in vitro system.
1. Materials and Reagents:
-
Liver microsomes from the species of interest (e.g., human, rat, monkey)
-
Dydrogesterone
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Control compounds (e.g., a known stable compound and a known highly metabolized compound)
-
96-well plates
-
Incubator capable of maintaining 37°C
-
LC-MS/MS system for analysis
2. Experimental Procedure:
-
Prepare a stock solution of dydrogesterone in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer.
-
Add the liver microsomes to the buffer and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the dydrogesterone solution. The final concentration of the organic solvent should be kept low (typically <1%) to avoid inhibiting enzyme activity.
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant for the disappearance of the parent drug (dydrogesterone) and the appearance of metabolites using a validated LC-MS/MS method.
3. Data Analysis:
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of dydrogesterone.
-
Identify the major metabolites by comparing their mass spectra with those of reference standards or by using high-resolution mass spectrometry for structural elucidation.
In Vivo Pharmacokinetic and Metabolism Study in Rats
This protocol outlines a general procedure for an in vivo study to assess the pharmacokinetics and metabolic profile of dydrogesterone in rats.
1. Animals and Housing:
-
Use a sufficient number of male or female rats of a specific strain (e.g., Sprague-Dawley).
-
House the animals in appropriate conditions with a controlled environment (temperature, humidity, light-dark cycle) and provide free access to food and water.
-
Acclimatize the animals for at least one week before the experiment.
2. Dosing and Sample Collection:
-
Administer a single dose of dydrogesterone to the rats, either orally (by gavage) or intravenously (via the tail vein). The formulation should be appropriate for the route of administration.
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from the tail vein or another appropriate site into tubes containing an anticoagulant.
-
Place the animals in metabolic cages to collect urine and feces for 24 or 48 hours to determine the excretion profile and identify metabolites.
-
Process the blood samples to obtain plasma by centrifugation.
3. Sample Analysis:
-
Analyze the plasma samples for the concentration of dydrogesterone and its major metabolite(s) using a validated LC-MS/MS method.
-
Analyze the urine and feces samples for the parent drug and its metabolites to determine the route and extent of excretion.
4. Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and elimination half-life (t½) for dydrogesterone and its major metabolites.
Mandatory Visualizations
Caption: Experimental workflow for cross-species comparison of dydrogesterone metabolism.
Caption: Primary metabolic pathways of dydrogesterone.
References
- 1. Dydrogesterone: metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dydrogesterone: Metabolism in man | Semantic Scholar [semanticscholar.org]
- 3. Dydrogesterone: metabolism in animals | Semantic Scholar [semanticscholar.org]
- 4. Dydrogesterone: metabolism in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Dydrogesterone: A Comparative Analysis of its Non-Androgenic Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the non-androgenic properties of dydrogesterone (B1671002) against other commonly used progestins, namely medroxyprogesterone (B1676146) acetate (B1210297) (MPA) and norethisterone (NET). The following sections present supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows.
Executive Summary
Dydrogesterone, a retro-progesterone, is structurally distinct from testosterone-derived progestins like norethisterone and even from progesterone (B1679170) derivatives like medroxyprogesterone acetate. This unique structure is central to its pharmacological profile, particularly its lack of androgenic activity. Extensive in vitro and in vivo studies have consistently demonstrated that dydrogesterone and its primary metabolite, 20α-dihydrodydrogesterone (DHD), exhibit no clinically relevant androgenic or anti-androgenic effects. In stark contrast, both MPA and NET have been shown to bind to and activate the androgen receptor, leading to potential androgenic side effects.
Data Presentation: Comparative Androgenicity
The following tables summarize the quantitative data from various studies, highlighting the differential androgenic potential of dydrogesterone, MPA, and NET.
Table 1: Comparative Androgen Receptor Binding Affinity
| Compound | Apparent Inhibition Constant (Ki) for Androgen Receptor (nM) | Relative Binding Affinity (%) vs. Dihydrotestosterone (B1667394) (DHT) |
| Dydrogesterone | Micromolar (µM) range for inhibition of androgen synthesis enzymes | Not reported to bind to the androgen receptor |
| Medroxyprogesterone Acetate (MPA) | 19.4 | ~151% of DHT |
| Norethisterone Acetate (NET-A) | 21.9 | ~134% of DHT |
| Dihydrotestosterone (DHT) | 29.4 | 100% (Reference) |
Table 2: In Vitro Androgen Receptor Transactivation
| Compound | Androgen Receptor Agonist Activity |
| Dydrogesterone | No androgenic or anti-androgenic effects observed |
| Medroxyprogesterone Acetate (MPA) | Efficacious AR agonist, with activity comparable to DHT |
| Norethisterone Acetate (NET-A) | Efficacious AR agonist, with activity comparable to DHT |
Table 3: In Vivo Androgenicity Assessment (Hershberger Assay)
| Compound | Effect on Androgen-Sensitive Tissues (e.g., Ventral Prostate, Seminal Vesicles) |
| Dydrogesterone | No significant increase in the weight of androgen-dependent tissues. |
| Medroxyprogesterone Acetate (MPA) | Demonstrates androgenic effects by increasing the weight of accessory sex organs. |
| Norethisterone (NET) | Exhibits androgenic activity, leading to an increase in the weight of androgen-sensitive tissues. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.
Androgen Receptor Competitive Binding Assay
This in vitro assay determines the ability of a test compound to bind to the androgen receptor by measuring its competition with a radiolabeled androgen, typically dihydrotestosterone ([³H]-DHT).
Protocol:
-
Preparation of Cytosol: Ventral prostates from castrated male rats are homogenized in a buffer solution to isolate the cytosol, which contains the androgen receptors.
-
Incubation: A constant amount of the cytosol preparation and [³H]-DHT are incubated with varying concentrations of the unlabeled test compound (dydrogesterone, MPA, or NET).
-
Separation of Bound and Unbound Ligand: The mixture is treated to separate the receptor-bound [³H]-DHT from the free [³H]-DHT. This is often achieved using methods like dextran-coated charcoal or hydroxylapatite.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-DHT (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value, providing a measure of the compound's binding affinity for the androgen receptor.
Androgen Receptor Transactivation Assay
This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene.
Protocol:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HeLa, COS-1) that does not endogenously express the androgen receptor is used. These cells are transiently co-transfected with two plasmids:
-
An expression vector containing the gene for the human androgen receptor.
-
A reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV).
-
-
Treatment: The transfected cells are treated with varying concentrations of the test compounds (dydrogesterone, MPA, or NET) or a known androgen (e.g., DHT) as a positive control.
-
Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.
-
Data Analysis: An increase in luciferase activity compared to untreated cells indicates that the test compound is an androgen receptor agonist. The potency and efficacy of the compound are determined by analyzing the dose-response curve.
Hershberger Bioassay
This in vivo assay is a standardized method for assessing the androgenic and anti-androgenic properties of chemicals in a castrated male rat model.
Protocol:
-
Animal Model: Immature male rats are castrated to remove the endogenous source of androgens.
-
Dosing: After a post-castration recovery period, the animals are treated with the test substance (dydrogesterone, MPA, or NET) daily for a specified period (typically 10 days). For anti-androgenicity testing, the substance is co-administered with a known androgen like testosterone (B1683101) propionate.
-
Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and the weights of five androgen-dependent tissues are measured:
-
Ventral prostate
-
Seminal vesicles (including coagulating glands and fluid)
-
Levator ani-bulbocavernosus muscle
-
Cowper's glands
-
Glans penis
-
-
Data Analysis: A statistically significant increase in the weight of these tissues compared to a vehicle-treated control group indicates androgenic activity. A significant decrease in tissue weight in the co-administration model indicates anti-androgenic activity.
Mandatory Visualizations
The following diagrams illustrate the key biological pathways and experimental workflows described in this guide.
Caption: Classical Androgen Receptor Signaling Pathway.
Caption: Experimental Workflow for Androgenicity Assessment.
Caption: Logical Relationship of Progestin Androgenicity.
Dydrogesterone's Neutral Stance on Lipid Profiles: A Comparative Analysis
An in-depth review of clinical data reveals that dydrogesterone (B1671002), a synthetic progestogen, generally exerts a neutral to favorable effect on plasma lipid profiles, distinguishing it from some other progestogens used in hormone therapy that may adversely affect lipid metabolism. This guide provides a comparative analysis of dydrogesterone's impact on key lipid markers—total cholesterol, high-density lipoprotein (HDL), low-density lipoprotein (LDL), and triglycerides—supported by experimental data and detailed methodologies.
This comparison guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available evidence to inform further research and clinical understanding.
Quantitative Comparison of Progestogen Effects on Lipid Profiles
The following table summarizes the quantitative changes in lipid profiles observed in clinical studies for dydrogesterone and other commonly used progestogens. The data, presented as mean change or percentage change from baseline, highlights the differential effects of these compounds.
| Progestogen | Dosage | Duration of Treatment | Total Cholesterol Change | HDL Cholesterol Change | LDL Cholesterol Change | Triglycerides Change |
| Dydrogesterone | 5-15 mg/day | 6-12 months | ↓ (-5% to -12%)[1][2] | ↑ (up to 10.6%) or No significant change[3][4] | ↓ (-5.1% to -11.6%)[1][3] | No significant change or slight ↓[3][5] |
| Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA) | 2.5-5 mg/day | 6-12 months | ↓ (-3.43 to -11.93 mg/dL)[6][7] | ↓ (-3.34 mg/dL) or No significant change[7][8] | ↓ (-16.61 mg/dL)[6] | ↑ (10.28 mg/dL) or No significant change[6][9] |
| Norethisterone Acetate (NETA) | 0.25-1 mg/day | 3-12 months | ↓ (-12.61 to -19.33 mg/dL)[10][11] | ↓ (-3.57 mg/dL)[10] | ↓ (-13.09 to -13.49 mg/dL)[10][11] | ↓ (-10.86 mg/dL) or substantial ↓ (37%)[10][12] |
| Micronized Progesterone | 100-300 mg/day | 3-6 months | No significant change[4] | ↓ or No significant change[4] | No significant change[4] | ↑ or No significant change[4] |
Note: The changes in lipid profiles are often influenced by the concurrent use of estrogen therapy. The data presented reflects studies where progestogens were administered in combination with estrogen, as is common in hormone therapy for postmenopausal women. The direction of change is indicated by arrows (↑ for increase, ↓ for decrease).
Experimental Protocols: A Methodological Overview
The clinical trials underpinning the data in this guide generally follow a prospective, randomized, and controlled design. Below is a synthesized overview of the typical experimental protocol.
1. Participant Selection:
-
Inclusion Criteria: Healthy, postmenopausal women, often with an intact uterus, experiencing climacteric symptoms. Age ranges typically fall between 40 and 75 years.
-
Exclusion Criteria: History of hormone-sensitive malignancies, cardiovascular disease, thromboembolic events, uncontrolled hypertension, diabetes mellitus, and liver or renal disease. Use of lipid-lowering medications is also a common exclusion criterion.
2. Study Design:
-
Randomization: Participants are randomly assigned to different treatment groups, receiving dydrogesterone or a comparator progestogen, often in combination with a continuous estrogen.
-
Blinding: Studies may be double-blind, single-blind, or open-label.
-
Control: A placebo group or a group receiving estrogen alone is often included for comparison.
-
Duration: Treatment periods typically range from 3 to 12 months, with lipid profiles measured at baseline and at specified intervals throughout the study.
3. Intervention:
-
Dydrogesterone: Oral administration at doses ranging from 5 mg to 15 mg daily.
-
Comparator Progestogens:
-
Medroxyprogesterone Acetate (MPA): Oral administration, typically 2.5 mg or 5 mg daily.
-
Norethisterone Acetate (NETA): Oral administration, typically 0.25 mg to 1 mg daily.
-
Micronized Progesterone: Oral or vaginal administration, with oral doses around 100 mg to 300 mg daily.
-
-
Estrogen: Concomitant administration of estrogen (e.g., 17β-estradiol) is common, either orally or transdermally.
4. Data Collection and Analysis:
-
Lipid Profile Measurement: Fasting blood samples are collected at baseline and at the end of the treatment period. Standard enzymatic methods are used to determine the concentrations of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides.
-
Statistical Analysis: Statistical tests such as paired t-tests or ANOVA are used to compare the changes in lipid parameters from baseline within and between treatment groups. A p-value of <0.05 is typically considered statistically significant.
Visualizing the Research Framework and Biological Pathways
To better understand the experimental process and the potential biological mechanisms, the following diagrams are provided.
Discussion and Conclusion
The compiled data indicates that dydrogesterone has a more favorable lipid profile compared to some other synthetic progestogens, particularly those with higher androgenic activity. Studies consistently show that dydrogesterone does not negate the beneficial effects of estrogen on HDL and LDL cholesterol. In some cases, it has been associated with a significant increase in HDL cholesterol and a decrease in LDL cholesterol[1][3]. This is in contrast to androgenic progestogens like norethisterone acetate, which have been shown to decrease HDL levels[10]. Medroxyprogesterone acetate appears to have a more variable effect, with some studies indicating a decrease in HDL and an increase in triglycerides[6][7]. Micronized progesterone, being structurally identical to endogenous progesterone, generally shows a neutral impact on lipid profiles[4].
The differential effects of progestogens on lipid metabolism are thought to be related to their varying affinities for androgen receptors. Progestogens with higher androgenic properties may counteract the positive effects of estrogen on lipids. Dydrogesterone's molecular structure results in high progestogenic activity with minimal androgenic effects, which likely contributes to its neutral to beneficial impact on lipid profiles.
References
- 1. [Plasma levels of total cholesterol, LDL-cholesterol, and HDL-cholesterol in postmenopausal women during 12 months' oral administration of dydrogesterone or medroxyprogesterone combined with continuous transdermal supplementation of 17beta-estradiol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipid effects of hormone replacement therapy with sequential transdermal 17-beta-estradiol and oral dydrogesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of progesterones on blood lipids in hormone replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect on plasma lipids and lipoproteins of postmenopausal oestrogen therapy with added dydrogesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The impact of medroxyprogesterone acetate on lipid profiles in Women: A time and dose-response meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Depot-medroxyprogesterone acetate: Lipid profile changes and associated cardiovascular risks among acceptors in Sagamu, South West Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of 17β-estradiol plus norethisterone acetate treatment on the lipid profile in women: a dose-response meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Transdermal 17β-Estradiol + Norethisterone Acetate on Cardiovascular Disease Risk Factors in Postmenopausal Women: A Meta-analysis of Data From Randomized, Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The lipid and clinical effects of sequential transdermal estradiol and estradiol/norethisterone acetate in 674 women - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cost-Effectiveness of Dydrogesterone in Research Applications
For researchers and drug development professionals, selecting the appropriate therapeutic agent involves a multi-faceted evaluation of efficacy, safety, and economic viability. This guide provides an objective comparison of dydrogesterone (B1671002) against its primary alternative, micronized vaginal progesterone (B1679170) (MVP), for key clinical research applications, with a focus on cost-effectiveness. The data presented is synthesized from clinical trials and economic analyses to support informed decision-making in research and development settings.
Comparative Efficacy and Clinical Outcomes
Dydrogesterone and micronized vaginal progesterone are frequently investigated for their roles in luteal phase support during Assisted Reproductive Technology (ART) cycles and in the management of threatened miscarriage. Clinical outcomes are comparable, with dydrogesterone demonstrating non-inferiority and, in some cases, advantages in patient administration and side-effect profiles.
A randomized controlled trial comparing oral dydrogesterone with MVP pessaries for luteal phase support in IVF cycles found statistically similar pregnancy and miscarriage rates between the two treatments.[1] Specifically, the clinical pregnancy rates were 32.1% for dydrogesterone versus 28.8% for MVP, and ongoing pregnancy rates were 26.4% and 23.1%, respectively.[1] Meta-analyses of randomized controlled trials corroborate these findings, suggesting that oral dydrogesterone provides at least similar reproductive outcomes to vaginal progesterone capsules.[2]
In the context of threatened miscarriage, systematic reviews and meta-analyses have indicated that dydrogesterone is effective in reducing the odds of miscarriage compared to standard care or placebo.[3][4][5] One meta-analysis reported a significant 47% reduction in the odds of miscarriage with dydrogesterone treatment.[3][5]
Table 1: Comparison of Clinical Efficacy in Luteal Phase Support (IVF Cycles)
| Outcome Metric | Oral Dydrogesterone | Micronized Vaginal Progesterone (MVP) | Statistical Significance | Source(s) |
| Positive Pregnancy Test Rate | 35.8% | 32.7% | p > 0.05 | [1] |
| Clinical Pregnancy Rate | 32.1% | 28.8% | p > 0.05 | [1] |
| Ongoing Pregnancy Rate | 26.4% | 23.1% | p > 0.05 | [1] |
| Miscarriage Rate | 9.2% | 9.4% | p > 0.05 | [1] |
| Live Birth/Ongoing Pregnancy Rate (RR) | RR: 1.08 (95% CI: 0.92-1.26) | - | Non-inferior | [2] |
Table 2: Comparison of Efficacy in Threatened Miscarriage
| Outcome Metric | Oral Dydrogesterone | Control (Placebo or No Treatment) | Statistical Significance | Source(s) |
| Miscarriage Rate | 11.7% | 22.6% | p = 0.001 | [3][4] |
| Odds Ratio for Miscarriage | 0.43 (95% CI: 0.26-0.71) | - | Significant Reduction | [4] |
| Pregnancy Success Rate | 95.9% | 86.3% | p = 0.037 | [3] |
Cost-Effectiveness Analysis
A direct, formal cost-effectiveness analysis calculating the Incremental Cost-Effectiveness Ratio (ICER) for dydrogesterone versus MVP is not extensively available in published literature. However, existing data on clinical equivalence and direct drug costs allow for a robust assessment.
A key randomized trial by Ikechebelu et al. not only confirmed the similar efficacy of oral dydrogesterone and MVP but also conducted a cost analysis. The study concluded that dydrogesterone is significantly less expensive than MVP pessaries .[1][6] Given the comparable efficacy and lower cost, dydrogesterone presents a dominant or highly cost-effective alternative to MVP.[1] This is particularly relevant in the context of ART, where reducing the high cost of treatment is a priority.[1]
The following table is based on the findings that dydrogesterone is less costly while providing similar clinical outcomes.
Table 3: Cost and Cost-Effectiveness Profile
| Parameter | Oral Dydrogesterone | Micronized Vaginal Progesterone (MVP) | Implication for Cost-Effectiveness | Source(s) |
| Direct Medication Cost | Significantly Lower | Higher | Dydrogesterone is the cost-minimizing option. | [1][6] |
| Clinical Efficacy | Equivalent | Equivalent | No trade-off in outcomes for lower cost. | [1][2] |
| Patient Administration | Oral | Vaginal | Oral route is often preferred for user-friendliness. | [1] |
| Dominance | Dominant Strategy | Dominated Strategy | Dydrogesterone is likely more effective and less costly. | [1] |
Experimental Protocols & Methodologies
To provide a framework for assessing cost-effectiveness in this domain, we detail the methodology used in robust economic evaluations of progestogens in early pregnancy, adapted from the PRISM trial's economic analysis.[7][8][9]
Methodology for Cost-Effectiveness Analysis (Adapted from PRISM Trial)
-
Study Design : An incremental cost-effectiveness analysis conducted alongside a multi-center randomized controlled trial.
-
Population : Women with specific indications (e.g., early pregnancy bleeding, undergoing ART).
-
Interventions : Dydrogesterone versus a comparator (e.g., micronized progesterone or placebo).
-
Perspective : The analysis is typically conducted from a healthcare payer perspective (e.g., National Health Service) and may be expanded to a societal perspective.[8]
-
Cost Measurement :
-
Direct Medical Costs : Include drug acquisition costs, costs of administration, monitoring (e.g., ultrasounds), and management of any complications or side effects.[7]
-
Healthcare Costs : Costs associated with miscarriage (spontaneous or with intervention), subsequent consultations, and costs related to pregnancy and birth.[7]
-
Personal Social Services Costs : If taking a broader perspective, this includes costs borne by social services related to maternal and infant care.
-
-
Outcome Measurement : The primary outcome for the cost-effectiveness analysis is typically a clinical endpoint, such as live birth at ≥34 weeks of gestation .[8][9]
-
Analysis :
-
Incremental Cost-Effectiveness Ratio (ICER) : The ICER is calculated as the difference in mean costs between the intervention and control groups, divided by the difference in mean effects (outcomes). The formula is: ICER = (Cost_Dydrogesterone - Cost_Comparator) / (Effect_Dydrogesterone - Effect_Comparator)
-
The result is expressed as cost per additional live birth .[8][9]
-
Sensitivity Analysis : Probabilistic and deterministic sensitivity analyses are performed to account for uncertainty in the model parameters and to assess the robustness of the results.
-
Visualizations: Workflows and Decision Models
The following diagrams, created using the DOT language, illustrate the workflows and logical relationships inherent in the cost-effectiveness assessment of dydrogesterone.
Experimental Workflow for Comparative Analysis
The diagram below outlines the typical workflow for a clinical trial comparing dydrogesterone to a comparator, from patient recruitment to final data analysis.
Caption: Workflow for a randomized trial assessing dydrogesterone.
Decision-Analytic Model for Cost-Effectiveness
This decision tree illustrates the pathways and outcomes for a hypothetical patient cohort treated with either dydrogesterone or a comparator, forming the basis of a cost-effectiveness model.
Caption: Decision tree for cost-effectiveness modeling.
References
- 1. A randomised control trial on oral dydrogesterone versus micronized vaginal progesterone pessary for luteal phase support in in vitro fertilization cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral dydrogesterone vs. vaginal progesterone capsules for luteal-phase support in women undergoing embryo transfer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progestogen therapy in threatened miscarriage and unexplained recurrent pregnancy loss: Recommendations by the Thai interest group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Influence of Oral Dydrogesterone and Vaginal Progesterone on Threatened Abortion: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A randomised control trial on oral dydrogesterone versus micronized vaginal progesterone pessary for luteal phase support in in vitro fertilization cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Health economic analysis - Progesterone to prevent miscarriage in women with early pregnancy bleeding: the PRISM RCT - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The cost-effectiveness of progesterone in preventing miscarriages in women with early pregnancy bleeding: an economic evaluation based on the PRISM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cost‐effectiveness of progesterone in preventing miscarriages in women with early pregnancy bleeding: an economic evaluation based on the PRISM trial - PMC [pmc.ncbi.nlm.nih.gov]
Dydrogesterone Outperforms Placebo in Preventing Pregnancy Loss: A Meta-Analysis of Clinical Trials
For Immediate Release
Shanghai, China – December 12, 2025 – A comprehensive meta-analysis of randomized controlled trials (RCTs) reveals that dydrogesterone (B1671002), a synthetic progestogen, is significantly more effective than placebo in reducing the risk of miscarriage in women with threatened or recurrent pregnancy loss. The findings, compiled for researchers, scientists, and drug development professionals, synthesize data from multiple studies, providing robust evidence for the clinical utility of dydrogesterone in early pregnancy.
This comparative guide summarizes the key quantitative outcomes, details the experimental protocols of pivotal trials, and illustrates the underlying biological mechanisms of dydrogesterone's action.
Quantitative Data Summary
The efficacy of dydrogesterone in preventing miscarriage has been evaluated in numerous clinical trials. The following tables summarize the quantitative data from key meta-analyses comparing dydrogesterone to placebo for both threatened and recurrent miscarriage.
Threatened Miscarriage
A systematic review and meta-analysis of five randomized trials, encompassing 660 women with threatened miscarriage, demonstrated a significant reduction in the miscarriage rate for those treated with dydrogesterone compared to placebo or standard care.[1][2] The miscarriage rate in the dydrogesterone group was 13% (44 out of 335 patients), compared to 24% in the control group.[1][2] This represents a 47% reduction in the odds of miscarriage.[1][2]
| Outcome | Dydrogesterone Group | Placebo/Control Group | Odds Ratio (95% CI) | Reference |
| Miscarriage Rate | 13.0% (44/335) | 24.0% (78/325) | 0.47 (0.31 - 0.70) | [1][2] |
A more recent network meta-analysis of 18 RCTs also concluded that oral dydrogesterone can reduce the risk of miscarriage compared with placebo, with an odds ratio of 0.50 (95% CI 0.32-0.76).
Recurrent Miscarriage
In women with a history of recurrent miscarriage, dydrogesterone has also shown significant benefits. A meta-analysis including two randomized trials and one non-randomized comparative trial, with a total of 509 women, found that dydrogesterone treatment resulted in a lower miscarriage rate compared to standard care or placebo.[3] The miscarriage rate in the dydrogesterone group was 10.5% (29 out of 275 patients), while in the control group it was 23.5%.[3] This equates to a significant 29% reduction in the odds of miscarriage.[3]
Another meta-analysis focusing on women with recurrent spontaneous abortion (RSA) found that the pregnancy success rate was significantly higher in the dydrogesterone group compared to the placebo group, with an odds ratio of 2.96 (95% CI: 1.32–6.61).
| Outcome | Dydrogesterone Group | Placebo/Control Group | Odds Ratio (95% CI) | Reference |
| Miscarriage Rate | 10.5% (29/275) | 23.5% (55/234) | 0.29 (0.13 - 0.65) | [3] |
| Pregnancy Success Rate | Higher | Lower | 2.96 (1.32 - 6.61) |
Experimental Protocols
The following are detailed methodologies from key randomized controlled trials that were included in the meta-analyses, providing insight into the experimental design and procedures.
Trial: Omar et al. (2005) - Threatened Miscarriage[4]
-
Objective: To determine if dydrogesterone therapy in women with threatened abortion during the first trimester improves pregnancy outcome.
-
Study Design: A prospective, open-label, randomized controlled trial.
-
Participants: 154 pregnant women presenting with vaginal bleeding before 13 weeks of gestation. Women with a history of recurrent miscarriage were excluded.
-
Intervention:
-
Dydrogesterone Group (n=74): Received an initial oral dose of 40 mg of dydrogesterone, followed by 10 mg twice daily for one week.
-
Control Group (n=80): Received conservative therapy (bed rest).
-
-
Primary Outcome: Continuing pregnancy beyond 20 weeks of gestation.
-
Key Findings: The success rate of continuing pregnancy was significantly higher in the dydrogesterone group (95.9%) compared to the control group (86.3%).
Trial: El-Zibdeh & Yousef (2009) - Threatened Miscarriage[5]
-
Objective: To determine whether dydrogesterone helps to preserve pregnancy in women with threatened miscarriage.
-
Study Design: A randomized controlled trial.
-
Participants: 146 women who presented with mild or moderate vaginal bleeding during the first trimester of pregnancy.
-
Intervention:
-
Dydrogesterone Group (n=86): Received oral dydrogesterone 10 mg twice daily. The treatment was continued until one week after the bleeding had stopped.
-
Control Group (n=60): Received no treatment but standard supportive care.
-
-
Primary Outcome: Incidence of miscarriage.
-
Key Findings: The incidence of miscarriage was significantly lower in the dydrogesterone group (17.5%) compared to the untreated group (25%).
Trial: Kuptarak & Phupong (2024) - Threatened Miscarriage
-
Objective: To determine the effectiveness of oral dydrogesterone in preventing miscarriage in women with threatened miscarriage.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 100 pregnant Thai women between 6 and less than 20 weeks of gestation with threatened miscarriage.
-
Intervention:
-
Dydrogesterone Group (n=50): Received oral dydrogesterone 20 mg per day.
-
Placebo Group (n=50): Received a matching placebo.
-
Treatment was continued until one week after vaginal bleeding stopped or for a maximum of six weeks.
-
-
Primary Outcome: Continuation of pregnancy beyond 20 weeks of gestational age.
-
Key Findings: The rate of continuing pregnancy beyond 20 weeks was not statistically different between the dydrogesterone group (90.0%) and the placebo group (86.0%).
Mechanism of Action and Signaling Pathways
Dydrogesterone's efficacy in maintaining pregnancy is attributed to its unique immunomodulatory effects at the feto-maternal interface. It acts as a selective progesterone (B1679170) receptor agonist, initiating a signaling cascade that promotes a maternal immune response conducive to pregnancy success.
A key mechanism is the induction of Progesterone-Induced Blocking Factor (PIBF). PIBF plays a crucial role in shifting the maternal immune system from a pro-inflammatory (Th1-dominant) to an anti-inflammatory (Th2-dominant) state. This shift is critical for preventing the rejection of the semi-allogeneic fetus.
Dydrogesterone's immunomodulatory signaling pathway.
The experimental workflow for a typical randomized controlled trial comparing dydrogesterone to placebo is outlined below.
Experimental workflow for a dydrogesterone vs. placebo clinical trial.
References
Safety Operating Guide
Proper Disposal of Dopastin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This document provides essential, step-by-step guidance for the safe disposal of Dopastin, a potent inhibitor of the enzyme dopamine (B1211576) β-hydroxylase. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific, publicly available SDS for this compound is not readily found, general precautions for handling potent enzyme inhibitors should be strictly followed. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust or fumes and prevent contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek immediate medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound, as with any laboratory chemical, must comply with local, state, and federal regulations. The following protocol provides a general framework and should be adapted to meet institutional and regulatory requirements.
-
Segregation of Waste: All materials contaminated with this compound, including unused or expired compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be segregated as hazardous chemical waste. Do not mix this compound waste with non-hazardous laboratory trash.
-
Containerization:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed, and chemically compatible container. The container should be robust and leak-proof.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a designated, sealed waste container. Avoid mixing with other chemical waste streams unless compatibility has been verified.
-
Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated sharps container.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number (37134-80-8), and the primary hazard(s) associated with the compound.
-
Storage: Store sealed and labeled waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection by a licensed hazardous waste disposal service.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for the pickup and proper disposal of this compound waste. High-temperature incineration is often the preferred method for the destruction of potent pharmaceutical compounds.
Quantitative Data Summary
At present, there is no publicly available quantitative data specifically pertaining to the disposal of this compound, such as concentration limits for drain disposal (which is not recommended) or specific pH ranges for degradation. The precautionary principle dictates treating all concentrations of this compound as hazardous.
| Parameter | Value | Source |
| CAS Number | 37134-80-8 | N/A |
| Recommended Disposal Method | High-Temperature Incineration | General Best Practice |
| Drain Disposal | Not Recommended | General Best Practice |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste materials.
Caption: this compound Disposal Workflow Diagram.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship.
Essential Safety and Operational Protocols for Handling Dopastin
Core Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling substances with unknown toxicological profiles. The following PPE is mandatory to minimize exposure and ensure a safe working environment.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double-gloving with chemically resistant gloves | Wear two pairs of nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be worn over the cuff. Change the outer glove immediately upon suspected contamination or every two hours. |
| Body Protection | Disposable, low-permeability gown | A solid-front, back-closing gown made of a material like polyethylene-coated polypropylene (B1209903) is required to prevent skin contact. Gowns should be changed immediately if contaminated. |
| Eye and Face Protection | Safety goggles and a face shield | Use indirectly vented chemical splash goggles that meet ANSI Z87.1 standards. A full-face shield should be worn over the goggles when there is a risk of splashes or aerosol generation. |
| Respiratory Protection | NIOSH-approved respirator | A fit-tested N95 respirator is the minimum requirement. If the compound is volatile or if aerosolization is likely, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered based on a risk assessment. |
| Foot Protection | Closed-toe shoes and disposable shoe covers | Substantial, closed-toe shoes are required in the laboratory. Disposable, slip-resistant shoe covers should be worn and removed before exiting the designated handling area. |
Operational Plan for Handling Dopastin
A systematic workflow is crucial for minimizing risk during the handling of this compound. The following diagram outlines the key steps from preparation to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
